Product packaging for Ethyl 6(Z)-octadecenoate(Cat. No.:CAS No. 34302-52-8)

Ethyl 6(Z)-octadecenoate

Cat. No.: B3130382
CAS No.: 34302-52-8
M. Wt: 310.5 g/mol
InChI Key: IKUZCNYUCLNCKN-PFONDFGASA-N
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Description

Ethyl 6(Z)-octadecenoate is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B3130382 Ethyl 6(Z)-octadecenoate CAS No. 34302-52-8

Properties

IUPAC Name

ethyl (Z)-octadec-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUZCNYUCLNCKN-PFONDFGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311753
Record name Ethyl (6Z)-6-octadecenoate
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Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34302-52-8
Record name Ethyl (6Z)-6-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34302-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6Z)-6-octadecenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate or petroselinic acid ethyl ester, is the ethyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th. This structural difference imparts unique chemical and physical properties that are of interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it delves into the known biological activities of its parent compound, petroselinic acid, offering insights into potential therapeutic applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Isomer, Ethyl Oleate.

PropertyThis compoundEthyl 9(Z)-octadecenoate (Ethyl Oleate)
CAS Number 34302-52-8[1]111-62-6[2][3]
Molecular Formula C20H38O2[1]C20H38O2[4]
Molecular Weight 310.52 g/mol [1]310.51 g/mol [2]
Boiling Point Data not available335.21 °C @ 800 Torr[5]
Melting Point Data not available-18.030 °C[5]
Density Data not available0.87 g/cm³ (liquid)[5]
Solubility Data not availableSoluble in chloroform[2]
Purity >99% (commercially available)[1][6]-
Storage Freezer[1][6]-20°C[2]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol in the presence of an acid catalyst.

General Protocol for Esterification:

  • Reactants: Petroselinic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Procedure:

    • Dissolve petroselinic acid in an excess of absolute ethanol.

    • Add the acid catalyst to the solution.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Remove the excess ethanol under reduced pressure.

    • Extract the ethyl petroselinate with an organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard technique for the analysis of fatty acid esters.

  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent like hexane or dichloromethane.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. For better separation of positional isomers like petroselinate and oleate, longer columns (e.g., 100 m) or derivatization to butyl esters may be necessary[7].

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250-300°C) to ensure separation of different components.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Detection: The mass spectrum of the eluting compound is recorded, and identification is achieved by comparing the fragmentation pattern with spectral libraries (e.g., NIST). A characteristic fragment for fatty acid ethyl esters is often observed at m/z 88[8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the olefinic protons of the cis-double bond, the methylene group alpha to the carbonyl group, the long aliphatic chain, and the terminal methyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the various methylene carbons along the fatty acid chain[10]. The chemical shifts will be influenced by the position of the double bond.

Infrared (IR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

  • The spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the ester group (around 1740 cm⁻¹).

  • A peak corresponding to the C=C stretching of the cis-double bond will be observed around 1655 cm⁻¹.

  • C-H stretching and bending vibrations for the aliphatic chain will also be present[11][12].

Biological Activity and Signaling Pathways of Petroselinic Acid

While specific biological data for this compound is limited, the parent compound, petroselinic acid, has been the subject of recent research, revealing significant biological activities. It is plausible that the ethyl ester may exhibit similar activities or serve as a prodrug that is hydrolyzed in vivo to release the active fatty acid.

Anti-inflammatory Activity via Suppression of Type I Interferon Signaling

Petroselinic acid has been identified as an inhibitor of the type I interferon (IFN) signaling pathway, which is implicated in autoimmune diseases. It is believed to exert its effect by inhibiting the phosphorylation of key downstream signaling proteins, TBK1 and IRF3[13].

petroselinic_acid_interferon_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization & Translocation IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes IFN_production Type I IFN Production IFN_genes->IFN_production petroselinic_acid Petroselinic Acid petroselinic_acid->TBK1 Inhibition of Phosphorylation petroselinic_acid->IRF3 Inhibition of Phosphorylation

Caption: Petroselinic acid's inhibition of the cGAS-STING pathway.

Antifungal Activity by Targeting Fructose-1,6-bisphosphate Aldolase

Recent studies have also uncovered the antifungal properties of petroselinic acid. It has been shown to target and inhibit the enzyme fructose-1,6-bisphosphate aldolase (Fba1p), a key enzyme in the glycolysis pathway of fungi like Candida albicans[14].

petroselinic_acid_antifungal_pathway cluster_glycolysis Fungal Glycolysis Pathway Glucose Glucose F6P Fructose-6-phosphate Glucose->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate F16BP->G3P_DHAP Catalyzed by Fba1p Fba1p (Fructose-1,6-bisphosphate aldolase) Fba1p->G3P_DHAP Pyruvate Pyruvate G3P_DHAP->Pyruvate ATP ATP Production Pyruvate->ATP petroselinic_acid Petroselinic Acid petroselinic_acid->Fba1p Inhibition

Caption: Antifungal mechanism of petroselinic acid via Fba1p inhibition.

Conclusion

This compound is a fatty acid ester with potential applications in various scientific and industrial domains. While specific physicochemical data for this compound remains to be fully elucidated, its close relationship to ethyl oleate provides a useful reference point. The known biological activities of its parent compound, petroselinic acid, particularly its anti-inflammatory and antifungal properties, highlight promising avenues for future research and development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound, which will be crucial for further exploring its properties and potential applications. Further investigation into the specific biological activities of the ethyl ester is warranted to determine if it shares the therapeutic potential of its parent fatty acid.

References

A Comprehensive Technical Guide to the Synthesis of Petroselinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid, a C18 monounsaturated fatty acid isomer of oleic acid, is a valuable renewable resource with applications in the production of biofuels, lubricants, polymers, and surfactants. Its unique chemical structure, with a double bond at the cis-6 position, allows for the synthesis of various derivatives with distinct properties. This technical guide provides an in-depth overview of the synthesis of petroselinic acid ethyl ester, a key derivative. It details the primary synthetic routes, experimental protocols, and data on reaction parameters and product characteristics, intended to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is the major fatty acid component of coriander (Coriandrum sativum L.) seed oil, where it can constitute up to 85% of the total fatty acids. The position of the double bond in petroselinic acid, differing from the more common oleic acid (cis-9-octadecenoic acid), offers unique opportunities for chemical modifications and the development of novel oleochemicals. The ethyl ester of petroselinic acid is of particular interest due to its potential as a biodiesel component, a green solvent, and a precursor for further chemical synthesis.

This guide outlines the two primary methods for the synthesis of petroselinic acid ethyl ester:

  • Transesterification of coriander oil.

  • Fischer Esterification of petroselinic acid.

Synthesis Methodologies

Transesterification of Coriander Oil

Transesterification is the most common method for producing fatty acid ethyl esters (FAEEs) from vegetable oils. It involves the reaction of triglycerides with an alcohol (in this case, ethanol) in the presence of a catalyst to produce FAEEs and glycerol.

Reaction:

Triglyceride (Coriander Oil) + 3 Ethanol ⇌ 3 Petroselinic Acid Ethyl Ester + Glycerol

Catalysts: The choice of catalyst is crucial for the reaction's efficiency.

  • Alkaline Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective and widely used due to their low cost and high activity. Sodium methoxide can also be utilized.[1]

  • Acid Catalysts: Sulfuric acid (H₂SO₄) can be used, particularly when the feedstock has a high free fatty acid content.

  • Enzymatic Catalysts: Lipases offer a milder and more environmentally friendly alternative, though they are typically more expensive and may require longer reaction times.

Transesterification_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Separation & Purification cluster_3 Product Coriander_Oil Coriander Oil Reactor Reactor Coriander_Oil->Reactor Ethanol_Catalyst Ethanol + Catalyst (e.g., NaOH) Ethanol_Catalyst->Reactor Separatory_Funnel Separatory Funnel Reactor->Separatory_Funnel Reaction Mixture Washing Washing Separatory_Funnel->Washing Ester Phase Glycerol Glycerol Byproduct Separatory_Funnel->Glycerol Glycerol Phase Drying Drying Washing->Drying Washed Ester Distillation Distillation Drying->Distillation Dried Ester PAEE Petroselinic Acid Ethyl Ester Distillation->PAEE Purified Product

Caption: Workflow for the synthesis of petroselinic acid ethyl ester via transesterification.

Fischer Esterification of Petroselinic Acid

Fischer esterification involves the direct reaction of a carboxylic acid (petroselinic acid) with an alcohol (ethanol) in the presence of an acid catalyst. This method is suitable when purified petroselinic acid is the starting material.

Reaction:

Petroselinic Acid + Ethanol ⇌ Petroselinic Acid Ethyl Ester + Water

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used.

Fischer_Esterification_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Petroselinic_Acid Petroselinic Acid Reflux_Apparatus Reflux Apparatus Petroselinic_Acid->Reflux_Apparatus Ethanol_Catalyst Ethanol + Acid Catalyst (e.g., H₂SO₄) Ethanol_Catalyst->Reflux_Apparatus Neutralization Neutralization (e.g., NaHCO₃) Reflux_Apparatus->Neutralization Reaction Mixture Extraction Solvent Extraction Neutralization->Extraction Washing Washing Extraction->Washing Organic Phase Drying Drying Washing->Drying Distillation Distillation Drying->Distillation PAEE Petroselinic Acid Ethyl Ester Distillation->PAEE

Caption: Workflow for the synthesis of petroselinic acid ethyl ester via Fischer esterification.

Experimental Protocols

Protocol for Transesterification of Coriander Oil

This protocol is a generalized procedure based on common practices for the transesterification of vegetable oils with ethanol.[1][2]

Materials:

  • Coriander seed oil

  • Anhydrous ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hexane (for extraction)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle with magnetic stirring

Procedure:

  • Catalyst Preparation: Dissolve the alkaline catalyst (e.g., 1% w/w of oil) in anhydrous ethanol. The molar ratio of ethanol to oil should be in excess, typically ranging from 6:1 to 12:1.[2]

  • Reaction: Heat the coriander oil in a round-bottom flask to the desired reaction temperature (typically 60-80°C). Add the ethanol-catalyst mixture to the heated oil while stirring vigorously.

  • Reflux: Attach a condenser and reflux the mixture for the specified reaction time (e.g., 1-3 hours).

  • Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Allow the layers to separate. The upper layer is the ethyl ester phase, and the lower layer is the glycerol phase.

  • Glycerol Removal: Drain the lower glycerol layer.

  • Washing: Wash the ester layer with a saturated sodium chloride solution to remove residual catalyst and glycerol. Repeat the washing until the aqueous layer is neutral.

  • Drying: Dry the ester layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: If a co-solvent like hexane was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: For high purity, the crude petroselinic acid ethyl ester can be purified by vacuum distillation.

Protocol for Fischer Esterification of Petroselinic Acid

This is a general protocol for Fischer esterification.

Materials:

  • Petroselinic acid

  • Anhydrous ethanol (in large excess)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine petroselinic acid, a large excess of anhydrous ethanol (which can also act as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).

  • Reflux: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted petroselinic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ethyl ester into an organic solvent like diethyl ether or hexane.

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude petroselinic acid ethyl ester by vacuum distillation.

Data Presentation

Table 1: Typical Fatty Acid Composition of Coriander Seed Oil
Fatty AcidAbbreviationPercentage (%)
Petroselinic AcidC18:1 (n-12)68 - 83
Linoleic AcidC18:2 (n-6)13 - 18
Oleic AcidC18:1 (n-9)4 - 8
Palmitic AcidC16:02 - 4
Stearic AcidC18:01 - 2

Note: The exact composition can vary depending on the coriander variety, growing conditions, and extraction method.

Table 2: General Reaction Parameters for Ethanolysis of Vegetable Oils
ParameterRangeReference
Ethanol to Oil Molar Ratio 6:1 to 12:1[2]
Catalyst Concentration (Alkaline) 0.5% to 1.5% (w/w of oil)[2]
Reaction Temperature 60°C to 80°C[2]
Reaction Time 1 to 3 hours[3]
Typical Yield > 90%[2]

Product Characterization

The synthesized petroselinic acid ethyl ester should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the fatty acid ethyl esters in the product mixture. It allows for the separation of petroselinic acid ethyl ester from other fatty acid esters and provides information on the conversion efficiency.[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the successful esterification.

Potential Applications and Signaling Pathways

While petroselinic acid itself has been investigated for various biological activities, including anti-inflammatory and anti-bacterial properties, research on the specific signaling pathways of its ethyl ester is limited.[6] The primary applications of petroselinic acid ethyl ester are in the industrial sector. However, its properties suggest potential for further research in drug delivery systems or as a precursor for the synthesis of bioactive molecules.

Potential Research and Application Workflow

Applications_Workflow cluster_industrial Industrial Applications cluster_research Research & Development PAEE Petroselinic Acid Ethyl Ester Biodiesel Biodiesel PAEE->Biodiesel Lubricants Biolubricants PAEE->Lubricants Solvents Green Solvents PAEE->Solvents Polymers Polymer Precursor PAEE->Polymers Drug_Delivery Drug Delivery Vehicle PAEE->Drug_Delivery Bioactive_Synthesis Synthesis of Bioactive Molecules PAEE->Bioactive_Synthesis Surfactants Novel Surfactants PAEE->Surfactants

Caption: Potential applications and research directions for petroselinic acid ethyl ester.

Conclusion

The synthesis of petroselinic acid ethyl ester is a straightforward process that can be achieved with high yields through either transesterification of coriander oil or Fischer esterification of petroselinic acid. The choice of method depends on the starting material and the desired purity of the final product. This guide provides the fundamental knowledge and protocols necessary for researchers and professionals to produce and characterize this versatile oleochemical, paving the way for further innovation in its application across various scientific and industrial fields.

References

The Quest for Ethyl 6(Z)-octadecenoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. While petroselinic acid is well-documented as a major constituent of seed oils from the Apiaceae plant family, the natural occurrence of its ethyl ester is less established. This technical guide synthesizes the current understanding of the probable natural sources of this compound, focusing on the Apiaceae family. It provides a comprehensive overview of the quantitative data available for its parent compound, petroselinic acid, and details the experimental protocols for the extraction, derivatization, and analysis of this and related fatty acid esters from natural matrices. Furthermore, this guide presents a hypothetical workflow for the targeted analysis of this compound and discusses its potential biological significance in the context of its parent fatty acid.

Introduction to this compound

This compound is a fatty acid ethyl ester (FAEE) with the chemical formula C20H38O2.[1] It is the ethyl ester of 6(Z)-octadecenoic acid, commonly known as petroselinic acid.[1] Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th.[2] This structural difference imparts unique physical and chemical properties that are of interest in various industrial and pharmaceutical applications. While the natural occurrence of petroselinic acid is well-established, direct evidence for the presence of this compound in natural sources is sparse in the scientific literature. However, the high abundance of its precursor in certain plant families strongly suggests potential natural sources.

Primary Putative Natural Sources: The Apiaceae Family

The most promising natural sources of this compound are the seeds of plants belonging to the Apiaceae (or Umbelliferae) family. These plants are rich in petroselinic acid, which is often the principal fatty acid in their seed oils.[3][4][5][6] The presence of the parent fatty acid in high concentrations makes these sources the logical starting point for investigating the natural occurrence of its ethyl ester.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

Plant SpeciesCommon NamePetroselinic Acid Content (% of total fatty acids)Reference(s)
Coriandrum sativumCoriander52 - 79[5]
Petroselinum crispumParsley70 - 76
Foeniculum vulgareFennel60
Anethum graveolensDillNot specified[3]
Pimpinella anisumAniseNot specified[3]
Carum carviCarawayNot specified[3]
Cuminum cyminumCuminNot specified[3]

Other Potential Natural Sources

Insects as a Potential Source

Fatty acid ethyl esters are known to function as semiochemicals, including sex pheromones, in various insect species.[1][7] For instance, ethyl (Z)-9-octadecenoate (ethyl oleate) and ethyl (Z)-9-hexadecenoate have been identified as components of insect pheromones.[1][8][9] The biosynthesis of such esters in insects suggests that this compound could potentially be found in certain insect species, where it may play a role in chemical communication. A study on the mealworm Tenebrio molitor identified the methyl ester of 6-octadecenoic acid, further indicating the possibility of related ester formations in insects.[10]

Experimental Protocols

The identification and quantification of this compound from natural sources would typically involve extraction, separation, and analysis by chromatographic and spectrometric methods.

Extraction of Lipids from Plant Seeds
  • Sample Preparation: Seeds of the target Apiaceae species are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered seeds are subjected to solvent extraction, commonly using a Soxhlet apparatus with a non-polar solvent like n-hexane or petroleum ether.[5][11] Cold maceration with solvents is another viable method.[12]

  • Solvent Removal: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude seed oil.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the analysis of fatty acid esters.[2][13]

  • Sample Derivatization (Optional but Recommended): While searching for the naturally occurring ethyl ester, a direct analysis of the extracted oil can be performed. However, to confirm the identity and to quantify the total petroselinic acid content, transesterification to a different ester (e.g., methyl or 2-methoxyethyl ester) is recommended. One study noted that derivatization to ethyl esters provides the best resolution for separating petroselinic acid from oleic acid, which can be an analytical challenge.[3]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the different fatty acid esters based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.[14]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[14]

    • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are compared with a spectral library (e.g., NIST) for identification.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant seeds.

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis Analysis A Apiaceae Seeds B Grinding A->B C Soxhlet Extraction (n-hexane) B->C D Rotary Evaporation C->D E Crude Seed Oil D->E F Direct Injection E->F Sample Preparation G GC-MS Analysis F->G H Data Processing & Identification G->H I Quantification H->I

Fig. 1: Experimental workflow for the analysis of this compound.

Biological Significance and Potential Applications

The biological activity of this compound has not been extensively studied. However, the biological properties of its parent compound, petroselinic acid, and other fatty acid ethyl esters provide some insights into its potential roles and applications.

  • Antimicrobial and Antifungal Properties: Extracts from plants rich in petroselinic acid, such as parsley, have demonstrated antibacterial and antifungal activities.[15] Other fatty acid esters have also shown antimicrobial effects.[16]

  • Anti-inflammatory Activity: Some fatty acid ethyl esters, like ethyl palmitate, have reported anti-inflammatory effects.[1]

  • Industrial Applications: Petroselinic acid is a valuable renewable resource for the chemical industry, and its derivatives, including the ethyl ester, could be utilized in the production of polymers, lubricants, and surfactants.

The potential biological activities of this compound can be conceptualized as follows:

logical_relationship A This compound B Petroselinic Acid Precursor A->B Derived from C Potential Antimicrobial Activity A->C D Potential Anti-inflammatory Activity A->D E Industrial Feedstock A->E

Fig. 2: Potential relationships of this compound.

Conclusion

While direct evidence for the natural occurrence of this compound is limited, the high abundance of its precursor, petroselinic acid, in the seed oils of the Apiaceae family strongly suggests that these are the most probable natural sources. Further research focusing on the targeted analysis of the lipid fractions of these seeds is warranted to confirm its presence and to quantify its concentration. The experimental protocols outlined in this guide provide a framework for such investigations. The potential biological activities and industrial applications of this compound, inferred from its parent compound and related esters, make it a compound of interest for further scientific exploration.

References

The Biological Role of Ethyl (6Z)-6-octadecenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (6Z)-6-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a naturally occurring C18:1 monounsaturated fatty acid. While direct research on the biological activities of Ethyl (6Z)-6-octadecenoate is limited, its biological significance is intrinsically linked to its hydrolysis product, petroselinic acid. This technical guide provides a comprehensive overview of the known and potential biological roles of Ethyl (6Z)-6-octadecenoate, drawing primarily from the extensive research conducted on petroselinic acid. The document details its anti-inflammatory, immunomodulatory, and dermatological properties, supported by available quantitative data and experimental methodologies. Furthermore, key signaling pathways and proposed experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and to guide future research.

Introduction

Ethyl (6Z)-6-octadecenoate is a fatty acid ethyl ester (FAEE) that is anticipated to undergo hydrolysis in biological systems to yield ethanol and petroselinic acid (cis-6-octadecenoic acid). Petroselinic acid is a positional isomer of the more common oleic acid (cis-9-octadecenoic acid) and is found in high concentrations in the seeds of plants from the Apiaceae family, such as coriander and parsley[1][2][3]. The biological activities of petroselinic acid are diverse and hold significant therapeutic potential, suggesting that Ethyl (6Z)-6-octadecenoate could serve as a stable pro-drug for the delivery of this bioactive fatty acid. This guide will focus on the biological roles of petroselinic acid as a proxy for the activity of its ethyl ester.

Physicochemical Properties

PropertyValueReference
Chemical Formula C20H38O2
Molecular Weight 310.5 g/mol
Synonyms Ethyl petroselinate, (Z)-6-Octadecenoic acid ethyl ester
Parent Acid Petroselinic Acid (C18H34O2)[1]

Biological Roles and Mechanisms of Action

The biological activities of petroselinic acid, and by extension Ethyl (6Z)-6-octadecenoate, are multifaceted, with prominent effects in inflammation, immunology, and dermatology.

Anti-inflammatory and Immunomodulatory Effects

Petroselinic acid has demonstrated significant anti-inflammatory and immunomodulatory properties. A key mechanism is its ability to suppress the type I interferon (IFN) signaling pathway, which is often hyperactivated in autoimmune diseases[4][5].

  • Inhibition of Type I Interferon Signaling: Petroselinic acid has been shown to inhibit the production of type I IFN induced by cytosolic nucleic acids. Mechanistic studies reveal that it suppresses the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which are crucial downstream mediators in this pathway[4][5]. Molecular docking studies suggest a potential direct interaction with cytosolic nucleic acid sensors like cGAS and RIG-I[4].

  • Reduction of Inflammatory Markers: In vitro studies have shown that petroselinic acid can significantly reduce the basal levels of secreted prostaglandin E2 (PGE2) in keratinocytes, a key mediator of inflammation[6]. Furthermore, it decreases the production of Intracellular Adhesion Molecule-1 (ICAM-1) in fibroblasts, both under basal conditions and when stimulated with an inflammatory agent[6].

  • Reduction of Arachidonic Acid: Dietary intake of triacylglycerols containing petroselinic acid has been shown to reduce the concentration of arachidonic acid in tissue lipids of rats[7]. Since arachidonic acid is a precursor to pro-inflammatory eicosanoids, this reduction may contribute to the anti-inflammatory effects.

Dermatological Applications

Petroselinic acid has several beneficial effects on the skin, making it a compound of interest for cosmetic and dermatological applications[1][2].

  • Enhanced Skin Permeability: Petroselinic acid has been found to be a more potent enhancer of skin permeability for certain drugs compared to oleic acid. It achieves this by altering the lipid structure of the stratum corneum[8].

  • Anti-aging and Dermal Repair: Petroselinic acid has been shown to boost the levels of decorin in fibroblasts[9]. Decorin is a proteoglycan that plays a crucial role in collagen fibrillogenesis and dermal structure, suggesting that petroselinic acid may have anti-aging and skin-repairing properties[9].

  • Moisturizing and Reduction of Skin Irritation: It is used in cosmetic formulations as a moisturizing agent and to reduce skin irritation, particularly in compositions containing α-hydroxy acids[1][2].

Antimicrobial and Antifungal Activity

Petroselinic acid has been reported to possess antibacterial and antifungal properties[1][2][10]. It can inhibit biofilm formation in various microorganisms[10].

  • Antibacterial Activity: It has been shown to inhibit the growth of Staphylococcus aureus and suppress the production of virulence factors by inhibiting quorum sensing pathways[10].

  • Antifungal Activity: Petroselinic acid inhibits hyphae formation in Candida albicans and exhibits antifungal activity against this pathogen with a minimum inhibitory concentration (MIC) ranging from 2-16 μg/mL[10].

Antidiabetic Potential
  • Inhibition of PTP1B: Petroselinic acid has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway. The reported IC50 value for this inhibition is 6.99 mmol/L, suggesting a potential role in the management of type II diabetes[2].

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of petroselinic acid.

Biological ActivityAssay/ModelResultReference
Antifungal Candida albicansMIC: 2-16 μg/mL[10]
Antidiabetic PTP1B InhibitionIC50: 6.99 mmol/L[2]
Anti-inflammatory PGE2 secretion in keratinocytesSignificant reduction at 0.1 µM and 1 µM[6]
Anti-inflammatory ICAM-1 production in fibroblastsDose-dependent decrease[6]
Cytotoxicity HUVECsNo significant toxicity up to 64 μg/mL[10]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of PGE2 Secretion

This protocol is adapted from studies on the anti-inflammatory effects of petroselinic acid[6].

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ethyl (6Z)-6-octadecenoate or petroselinic acid (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of PGE2 (pg/mL) and compared between treated and control groups.

In Vitro Immunomodulation Assay: Type I Interferon Reporter Assay

This protocol is based on the methodology used to investigate the effect of petroselinic acid on the type I IFN pathway[4][5].

  • Cell Line: A reporter cell line expressing a luciferase or fluorescent protein gene under the control of an IFN-stimulated response element (ISRE) is used (e.g., A549-ISRE-luciferase).

  • Treatment: Cells are pre-treated with various concentrations of Ethyl (6Z)-6-octadecenoate or petroselinic acid for a few hours.

  • Stimulation: The cells are then stimulated with an inducer of the type I IFN pathway, such as poly(I:C) (for RIG-I/MDA5 pathway) or herring testis DNA (HT-DNA) (for cGAS-STING pathway).

  • Incubation: Cells are incubated for a further period (e.g., 18-24 hours).

  • Reporter Gene Assay: Luciferase activity is measured using a luminometer, or fluorescent protein expression is quantified using a flow cytometer or fluorescence microscope.

  • Data Analysis: The reporter gene activity is normalized to a control and expressed as a percentage of the stimulated control.

Visualizations

Signaling Pathway Diagram

G cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS dsRNA dsRNA RIGI RIG-I dsRNA->RIGI STING STING cGAS->STING RIGI->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFNB IFN-β pIRF3->IFNB Transcription pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Ethyl_Octadecenoate Ethyl (6Z)-6-octadecenoate Hydrolysis Hydrolysis Ethyl_Octadecenoate->Hydrolysis Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->TBK1 Inhibits phosphorylation Hydrolysis->Petroselinic_Acid DNA DNA pIRF3_nuc->DNA mRNA IFN-β mRNA DNA->mRNA mRNA->IFNB G start Start: Hypothesis Ethyl (6Z)-6-octadecenoate has anti-inflammatory activity hydrolysis Step 1: In vitro Hydrolysis Assay Confirm conversion to Petroselinic Acid start->hydrolysis cell_culture Step 2: Cell-based Assays (e.g., Keratinocytes, Macrophages) hydrolysis->cell_culture treatment Step 3: Treatment - Ethyl (6Z)-6-octadecenoate - Petroselinic Acid - Vehicle Control cell_culture->treatment stimulation Step 4: Inflammatory Stimulation (e.g., LPS, Poly(I:C)) treatment->stimulation endpoints Step 5: Measurement of Endpoints stimulation->endpoints pge2 PGE2, Cytokine Levels (ELISA) endpoints->pge2 gene_exp Gene Expression (qPCR) (e.g., IL-6, TNF-α, IFN-β) endpoints->gene_exp western Protein Expression (Western Blot) (e.g., p-TBK1, p-IRF3) endpoints->western conclusion Conclusion: Evaluate anti-inflammatory potential and mechanism pge2->conclusion gene_exp->conclusion western->conclusion

References

Physicochemical Data of 2,4-Diamino-6-chloro-s-triazine (CAS: 3397-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound associated with CAS number 34302-52-8 reveals a notable discrepancy in public databases. While some sources link this number to ethyl octadec-6-enoate, a more significant body of evidence, particularly within chemical and safety-related databases, points towards a misattribution or a close association with the well-characterized molecule, 2,4-Diamino-6-chloro-s-triazine , which has the CAS number 3397-62-4 . This guide will focus on the physicochemical data for 2,4-Diamino-6-chloro-s-triazine, a compound of significant interest in chemical research and development.

This section provides a comprehensive summary of the key physicochemical properties of 2,4-Diamino-6-chloro-s-triazine, presented in a structured tabular format for clarity and ease of comparison by researchers, scientists, and drug development professionals.

General and Physical Properties
PropertyValueSource
Molecular Formula C₃H₄ClN₅[1][2][3]
Molecular Weight 145.55 g/mol [1][2][3]
Appearance Powder[3]
Melting Point >320 °C[3]
Assay 95%[3]
Computed Properties

These properties are calculated using computational models and provide valuable insights into the molecule's behavior and characteristics.

PropertyValueSource
XLogP3 -0.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 0[2]
Exact Mass 145.0155228 Da[2]
Monoisotopic Mass 145.0155228 Da[2]
Topological Polar Surface Area 90.7 Ų[2]
Heavy Atom Count 9[2]
Formal Charge 0[2]
Complexity 88.2[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for determining key physicochemical properties of solid compounds like 2,4-Diamino-6-chloro-s-triazine.

Melting Point Determination

Principle: The melting point is determined as the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry 2,4-Diamino-6-chloro-s-triazine powder is finely ground using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. The melting point is reported as this range. For a substance like 2,4-Diamino-6-chloro-s-triazine with a very high melting point, a specialized high-temperature apparatus may be required.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., for KBr pellets)

  • Potassium bromide (KBr) powder (spectroscopic grade)

  • Press for pellet preparation

Procedure (KBr Pellet Method):

  • Sample Preparation: A small amount of 2,4-Diamino-6-chloro-s-triazine (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in a mortar.

  • Grinding: The mixture is thoroughly ground to a fine, homogenous powder.

  • Pellet Formation: The powdered mixture is placed into a pellet press die and subjected to high pressure to form a thin, transparent KBr pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Analysis: A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample pellet is acquired. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Visualizations

Molecular Structure and Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like 2,4-Diamino-6-chloro-s-triazine.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Physical Property Measurement cluster_3 Data Interpretation and Verification Sample Chemical Sample (2,4-Diamino-6-chloro-s-triazine) Purification Purification (e.g., Recrystallization) Sample->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec MeltingPoint Melting Point Determination Purification->MeltingPoint ElementalAnalysis Elemental Analysis Purification->ElementalAnalysis StructureElucidation Structure Elucidation FTIR->StructureElucidation NMR->StructureElucidation MassSpec->StructureElucidation PurityAssessment Purity Assessment MeltingPoint->PurityAssessment ElementalAnalysis->PurityAssessment DatabaseComparison Comparison with Reference Databases StructureElucidation->DatabaseComparison PurityAssessment->DatabaseComparison FinalReport Final Characterization Report DatabaseComparison->FinalReport

Caption: Workflow for Chemical Identification and Characterization.

References

An In-depth Technical Guide to Petroselinic Acid Ethyl Ester: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid ethyl ester, a derivative of the naturally occurring petroselinic acid, is a molecule of growing interest in the pharmaceutical, cosmetic, and industrial sectors. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. It further delves into the experimental protocols for its analysis and explores its biological activities, with a particular focus on its anti-inflammatory mechanisms. This document aims to serve as a core reference for professionals engaged in research and development involving this promising oleochemical.

Discovery and History

The journey of petroselinic acid ethyl ester begins with the discovery of its parent compound, petroselinic acid.

1.1. Discovery of Petroselinic Acid

Petroselinic acid ((6Z)-octadec-6-enoic acid) was first isolated in 1909 from the seed oil of parsley (Petroselinum crispum), from which it derives its name.[1][2] This discovery marked the identification of a new C18:1 monounsaturated fatty acid, a positional isomer of the more common oleic acid. Subsequent research revealed that petroselinic acid is a major component of the seed oils of plants belonging to the Apiaceae (or Umbelliferae) family, which includes species such as coriander, carrot, fennel, and anise.[3]

1.2. Emergence of Petroselinic Acid Ethyl Ester

Physicochemical Properties

The physicochemical properties of petroselinic acid ethyl ester are crucial for its application and formulation. While specific experimental data for the pure ethyl ester is sparse in publicly available literature, the properties can be extrapolated from data on petroselinic acid and other fatty acid ethyl esters.

Table 1: Physicochemical Properties of Petroselinic Acid and Related Compounds

PropertyPetroselinic AcidPetroselinic Acid Ethyl Ester (Predicted/Inferred)Oleic Acid
Chemical Formula C₁₈H₃₄O₂[8]C₂₀H₃₈O₂C₁₈H₃₄O₂
Molar Mass 282.47 g/mol [8]310.51 g/mol 282.47 g/mol
Melting Point 30-33 °CLower than petroselinic acid13-14 °C
Boiling Point DecomposesHigher than petroselinic acid286 °C (at 100 mmHg)
Appearance White crystalline solidColorless to pale yellow liquidColorless to pale yellow oily liquid
Solubility Soluble in organic solvents; insoluble in water.[2]Soluble in organic solvents; insoluble in water.Soluble in organic solvents; insoluble in water.

Synthesis and Experimental Protocols

Petroselinic acid ethyl ester is primarily synthesized through the esterification of petroselinic acid with ethanol.

3.1. Synthesis of Petroselinic Acid Ethyl Ester

The most common laboratory and industrial method for synthesizing petroselinic acid ethyl ester is through Fischer esterification.

Experimental Protocol: Fischer Esterification of Petroselinic Acid

  • Reactants:

    • Petroselinic acid (1 equivalent)

    • Anhydrous ethanol (large excess, also serves as solvent)

    • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a solid acid resin) (catalytic amount)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve petroselinic acid in anhydrous ethanol. b. Carefully add the acid catalyst to the solution. c. Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). d. After the reaction is complete, allow the mixture to cool to room temperature. e. Neutralize the excess acid catalyst with a weak base (e.g., sodium bicarbonate solution). f. Remove the excess ethanol under reduced pressure using a rotary evaporator. g. Extract the crude petroselinic acid ethyl ester with a nonpolar organic solvent (e.g., hexane or diethyl ether). h. Wash the organic layer with water and brine to remove any remaining impurities. i. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). j. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude petroselinic acid ethyl ester. k. Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.

3.2. Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Petroselinic Acid + Ethanol + Acid Catalyst reflux Reflux reactants->reflux Heating neutralization Neutralization reflux->neutralization extraction Solvent Extraction neutralization->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation/ Column Chromatography concentration->distillation product Pure Petroselinic Acid Ethyl Ester distillation->product

Caption: Workflow for the synthesis and purification of petroselinic acid ethyl ester.

Analytical Methods

The analysis and quantification of petroselinic acid ethyl ester, particularly in mixtures with other fatty acid esters like oleic acid ethyl ester, require specific chromatographic techniques.

4.1. Gas Chromatography (GC)

Gas chromatography is the primary method for the analysis of fatty acid esters. Due to the similar retention times of petroselinic acid and oleic acid methyl or ethyl esters on many standard GC columns, specialized columns or derivatization techniques are often employed for their separation.

Experimental Protocol: GC Analysis of Petroselinic Acid Ethyl Ester

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: A polar column (e.g., cyanopropyl polysiloxane) is recommended for better separation of positional isomers.

  • Sample Preparation:

    • The sample containing petroselinic acid ethyl ester is diluted in an appropriate solvent (e.g., hexane).

    • An internal standard (e.g., methyl heptadecanoate) may be added for quantitative analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C, holding for 1 minute, then ramping up to 240 °C at a rate of 4 °C/min, and holding for 5 minutes. (Note: The temperature program should be optimized for the specific column and analytes).

  • Data Analysis:

    • The retention times of the peaks are compared to those of known standards to identify petroselinic acid ethyl ester.

    • The peak areas are used for quantification, either by external or internal standard methods.

Biological Activity and Signaling Pathways

Petroselinic acid and its derivatives have been shown to possess various biological activities, most notably anti-inflammatory effects.

5.1. Anti-Inflammatory Properties

Research has indicated that fatty acids can modulate inflammatory responses through various mechanisms.[1][9][10] While specific studies on petroselinic acid ethyl ester are limited, the anti-inflammatory actions of its parent compound, petroselinic acid, are believed to be mediated through the modulation of inflammatory signaling pathways. This includes the inhibition of pro-inflammatory mediators.

5.2. Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of fatty acid esters are often attributed to their ability to interfere with the production of pro-inflammatory eicosanoids and cytokines. The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of petroselinic acid ethyl ester, based on the known mechanisms of similar fatty acids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAEE Petroselinic Acid Ethyl Ester COX Cyclooxygenase (COX) PAEE->COX inhibits NFkB NF-κB PAEE->NFkB inhibits activation PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases from membrane lipids AA->COX substrate for LOX Lipoxygenase (LOX) AA->LOX substrate for Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB_n NF-κB NFkB->NFkB_n translocates IKK IKK IkB IκB IKK->IkB phosphorylates DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Adhesion Molecules (e.g., ICAM-1) DNA->Cytokines transcription Cytokines->Inflammation Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->PLA2 activates Inflammatory_Stimulus->IKK activates

References

The Biosynthesis of Ethyl cis-6-octadecenoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cis-6-octadecenoate is a fatty acid ethyl ester (FAEE) derived from petroselinic acid (cis-6-octadecenoic acid), a significant component of the seed oils of plants in the Apiaceae family. While the biosynthesis of petroselinic acid is well-documented, the specific enzymatic esterification to its ethyl form in planta is less characterized. This technical guide provides a comprehensive overview of the known biosynthetic pathway of petroselinic acid and proposes a putative pathway for the subsequent formation of ethyl cis-6-octadecenoate based on current knowledge of fatty acid metabolism in plants. This document details the key enzymes, relevant quantitative data, experimental protocols, and regulatory aspects of the biosynthetic process, aiming to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid and a positional isomer of the more common oleic acid.[1] It is the characteristic fatty acid in the seed oils of the Apiaceae family, which includes plants like coriander, parsley, and fennel.[1][2] The unique position of the double bond in petroselinic acid makes it a valuable renewable resource for the production of various chemicals, including surfactants, plasticizers, and lubricants. Ethyl cis-6-octadecenoate, the ethyl ester of petroselinic acid, is a fatty acid ethyl ester (FAEE). FAEEs are known to have applications as biofuels, biolubricants, and in the cosmetic and pharmaceutical industries.[3][4] Understanding the biosynthesis of ethyl cis-6-octadecenoate in plants is crucial for harnessing its potential through metabolic engineering and for exploring its natural physiological roles.

Biosynthesis of Petroselinic Acid (cis-6-octadecenoic acid)

The biosynthesis of petroselinic acid primarily occurs in the plastids of developing seeds of Apiaceae species.[1] The pathway involves a modification of the de novo fatty acid synthesis machinery.

Key Enzymes and Reactions

The synthesis of petroselinic acid diverges from the typical fatty acid synthesis pathway at the level of desaturation. The key enzyme responsible for this divergence is a specific acyl-acyl carrier protein (ACP) desaturase.

  • De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids in the plastid, starting from acetyl-CoA. A series of condensation reactions catalyzed by β-ketoacyl-ACP synthase (KAS) enzymes leads to the elongation of the acyl chain.[5] Specifically, KAS I is responsible for elongation up to 16-carbon chains.[5]

  • Desaturation by Δ4-Palmitoyl-ACP Desaturase: The crucial step is the introduction of a cis double bond at the Δ4 position of a 16-carbon saturated fatty acid, palmitoyl-ACP (16:0-ACP). This reaction is catalyzed by a specialized soluble acyl-ACP desaturase known as Δ4-palmitoyl-ACP desaturase.[6][7] This enzyme is distinct from the more common Δ9-stearoyl-ACP desaturase that produces oleic acid.

  • Elongation to Petroselinoyl-ACP: The resulting cis-4-hexadecenoyl-ACP (16:1Δ4-ACP) is then elongated by two carbons, a reaction likely catalyzed by a KAS I-like enzyme, to form petroselinoyl-ACP (18:1Δ6-ACP).[8][9]

  • Hydrolysis and Export: The newly synthesized petroselinoyl-ACP is hydrolyzed by a fatty acyl-ACP thioesterase (FAT), releasing free petroselinic acid.[8][9] This free fatty acid is then exported from the plastid to the cytoplasm for further modification and incorporation into triacylglycerols (TAGs) for storage in oil bodies.

Signaling Pathway for Petroselinic Acid Biosynthesis

The following diagram illustrates the key enzymatic steps in the biosynthesis of petroselinic acid.

Petroselinic_Acid_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Palmitoyl_ACP Palmitoyl-ACP (16:0-ACP) FAS->Palmitoyl_ACP Desaturase Δ4-Palmitoyl-ACP Desaturase Palmitoyl_ACP->Desaturase Hexadecenoyl_ACP cis-4-Hexadecenoyl-ACP (16:1Δ4-ACP) Desaturase->Hexadecenoyl_ACP O2, 2e- KAS_I β-Ketoacyl-ACP Synthase I (KAS I) Hexadecenoyl_ACP->KAS_I Petroselinoyl_ACP Petroselinoyl-ACP (18:1Δ6-ACP) KAS_I->Petroselinoyl_ACP Malonyl-ACP FAT Acyl-ACP Thioesterase (FAT) Petroselinoyl_ACP->FAT Petroselinic_Acid_Free Petroselinic Acid FAT->Petroselinic_Acid_Free H2O Petroselinic_Acid_Cytoplasm Petroselinic Acid Petroselinic_Acid_Free->Petroselinic_Acid_Cytoplasm Export TAG Triacylglycerols (TAGs) Petroselinic_Acid_Cytoplasm->TAG Esterification

Caption: Biosynthetic pathway of petroselinic acid in plants.

Proposed Biosynthesis of Ethyl cis-6-octadecenoate

The final step in the formation of ethyl cis-6-octadecenoate is the esterification of petroselinic acid with ethanol. While this specific reaction is not well-documented in plants, it is likely catalyzed by an enzyme with wax synthase activity.

Potential Enzymatic Pathways

Two main classes of enzymes are known to catalyze the formation of fatty acid esters with alcohols in plants:

  • Wax Synthases (WS): These enzymes are acyltransferases that catalyze the esterification of an activated acyl chain (typically an acyl-CoA) with a fatty alcohol to produce a wax ester.[3]

  • Bifunctional Wax Ester Synthase/Diacylglycerol Acyltransferases (WSD): This family of enzymes can exhibit both wax synthase and diacylglycerol acyltransferase activity.[10][11] The WSD1 enzyme in Arabidopsis has been shown to be crucial for stem wax ester biosynthesis.[10][11]

Given that ethanol is a short-chain alcohol, a WS or WSD enzyme with broad substrate specificity for the alcohol moiety would be required. The biosynthesis of ethanol in plants can occur through various metabolic pathways, including fermentation under anaerobic conditions, but its availability as a substrate for esterification in aerobic tissues is not well established.

Proposed Signaling Pathway

The following diagram outlines the proposed final step in the biosynthesis of ethyl cis-6-octadecenoate.

Ethyl_Ester_Formation Petroselinic_Acid Petroselinic Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) Petroselinic_Acid->LACS Petroselinoyl_CoA Petroselinoyl-CoA LACS->Petroselinoyl_CoA ATP, CoA WS_WSD Wax Synthase (WS) or Bifunctional WS/DGAT (WSD) Petroselinoyl_CoA->WS_WSD Ethanol Ethanol Ethanol->WS_WSD Ethyl_Petroselinate Ethyl cis-6-octadecenoate WS_WSD->Ethyl_Petroselinate CoA

Caption: Proposed pathway for the biosynthesis of ethyl cis-6-octadecenoate.

Quantitative Data

The abundance of petroselinic acid varies significantly among different species of the Apiaceae family. This data is crucial for selecting appropriate plant sources for the extraction of petroselinic acid or for metabolic engineering efforts.

Plant SpeciesCommon NamePetroselinic Acid Content (% of total fatty acids)Reference(s)
Coriandrum sativumCoriander1 - 81.9[1][12]
Petroselinum crispumParsley35 - 75.1[1][12]
Pimpinella anisumAnise10.4 - 75.6[1][12]
Foeniculum vulgareFennel43.1 - 81.9[1][12]
Carum carviCaraway28.5 - 61.8[1][12]
Anethum graveolensDill79.9 - 87.2[1][12]
Apium graveolensCelery49.4 - 75.6[1][12]
Thunbergia laurifoliaLaurel Clockvine~92[13]

Experimental Protocols

Assay for Δ4-Palmitoyl-ACP Desaturase Activity

This protocol is adapted from studies on acyl-ACP desaturases and is designed to measure the specific activity of the key enzyme in petroselinic acid biosynthesis.

Materials:

  • Crude protein extract from developing seeds of a petroselinic acid-producing plant (e.g., coriander).

  • [1-¹⁴C]Palmitoyl-ACP substrate.

  • Spinach ferredoxin.

  • Ferredoxin-NADP⁺ reductase.

  • NADPH.

  • Catalase.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Quenching solution (e.g., 1 M HCl in methanol).

  • Hexane for extraction.

  • Thin-layer chromatography (TLC) system for fatty acid separation.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, spinach ferredoxin, ferredoxin-NADP⁺ reductase, and catalase.

  • Initiate the reaction by adding the crude protein extract and [1-¹⁴C]palmitoyl-ACP.

  • Incubate the reaction at a suitable temperature (e.g., 25°C) for a defined period (e.g., 15-40 minutes).[7]

  • Stop the reaction by adding the quenching solution.

  • Saponify the acyl-ACPs to release free fatty acids.

  • Extract the fatty acids with hexane.

  • Separate the fatty acids by TLC.

  • Visualize and quantify the radioactive spots corresponding to palmitic acid and cis-4-hexadecenoic acid using a scintillation counter.

  • Calculate the enzyme activity based on the conversion of substrate to product.

Analysis of Fatty Acid Composition

This protocol describes the general workflow for determining the fatty acid profile of plant tissues.

Workflow:

Fatty_Acid_Analysis_Workflow Start Plant Tissue Sample (e.g., seeds) Lipid_Extraction Total Lipid Extraction (e.g., Folch or Bligh-Dyer method) Start->Lipid_Extraction Transesterification Transesterification to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Transesterification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Transesterification->GC_MS Data_Analysis Data Analysis (Peak identification and quantification) GC_MS->Data_Analysis End Fatty Acid Profile Data_Analysis->End

Caption: General workflow for the analysis of fatty acid composition.

Regulation of Fatty Acid Biosynthesis

The de novo synthesis of fatty acids in plants is a highly regulated process, controlled at both the transcriptional and post-translational levels. While specific regulatory mechanisms for petroselinic acid biosynthesis are not fully elucidated, the general principles of fatty acid synthesis regulation apply.

  • Transcriptional Regulation: A network of transcription factors controls the expression of genes encoding the enzymes of the fatty acid synthesis pathway.[5][14] These transcription factors respond to developmental cues and environmental signals.

  • Feedback Inhibition: The accumulation of long-chain acyl-ACPs can feedback-inhibit acetyl-CoA carboxylase (ACC), the enzyme catalyzing the first committed step of fatty acid synthesis.[15][16]

  • Light Regulation: Fatty acid synthesis is generally activated by light, which provides the necessary ATP and reducing power (NADPH) through photosynthesis.[17]

Conclusion

The biosynthesis of ethyl cis-6-octadecenoate in plants is a multi-step process that begins with the well-characterized pathway of its precursor, petroselinic acid. The key enzymatic step for petroselinic acid formation is the desaturation of palmitoyl-ACP by a specific Δ4-desaturase. The subsequent esterification with ethanol to form the ethyl ester is a proposed pathway, likely catalyzed by a wax synthase or a related acyltransferase. Further research is needed to identify and characterize the specific enzyme responsible for this final step in plants. A deeper understanding of this complete biosynthetic pathway will be instrumental for the metabolic engineering of oilseed crops to produce high-value oleochemicals like ethyl cis-6-octadecenoate.

References

Unveiling the Role of Ethyl 6(Z)-octadecenoate in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6(Z)-octadecenoate is a fatty acid ethyl ester whose specific function in insect biology remains largely uncharacterized in publicly available scientific literature. However, the broader class of fatty acid-derived molecules, including various ethyl esters, is known to play a crucial role in insect communication, primarily as pheromones.[1][2][3] This technical guide provides a comprehensive framework for investigating the potential function of this compound in insects. It outlines established experimental protocols for the identification and characterization of insect pheromones, details the underlying signaling pathways, and presents quantitative data from related, well-studied fatty acid ethyl esters that serve as pheromones. This document serves as a valuable resource for researchers aiming to elucidate the biological significance of this and other novel semiochemicals.

Introduction: The Landscape of Fatty Acid Ethyl Esters in Insect Communication

Fatty acids and their derivatives are a significant class of compounds utilized by insects for chemical communication.[1][3] These molecules, often volatile, can act as sex pheromones, aggregation pheromones, or kairomones, mediating critical behaviors such as mating and habitat selection. While the specific role of this compound is not yet defined, its structural similarity to known insect pheromones suggests it may have a function in chemical signaling.

To illustrate the diversity of fatty acid ethyl esters in insect communication, Table 1 summarizes the functions of several known compounds.

CompoundInsect SpeciesFunctionReference(s)
Ethyl (Z)-9-hexadecenoateSyndipnus rubiginosusSex Pheromone[4]
Ethyl (E,Z)-2,4-decadienoateCydia pomonella (Codling Moth)Kairomonal Attractant[5]
Ethyl oleateVespa velutinaIdentified in chemical profile[6]
Ethyl palmitateVespa velutinaComponent of brood pheromone[6]
Ethyl (9Z,12Z)-9,12-octadecadienoateHyposidra talaca and Biston suppressariaPheromone precursor[1]

Table 1: Examples of Fatty Acid Ethyl Esters with Known or Presumed Functions in Insects

Experimental Protocols for Functional Characterization

The investigation of a potential insect pheromone like this compound follows a well-established experimental workflow. This process involves the initial identification of the compound from the insect, followed by electrophysiological and behavioral assays to determine its biological activity.

Pheromone Identification and Chemical Analysis

The first step in characterizing a semiochemical is its extraction and identification from the insect.

Methodology:

  • Extraction: Pheromones are typically extracted from the glands that produce them or from the whole body of the insect using a non-polar solvent. Alternatively, volatile compounds released by the insect can be collected using solid-phase microextraction (SPME).[7]

  • Chemical Analysis: The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual components.[7][8][9] This technique allows for the tentative identification of compounds based on their mass spectra and retention times.

  • Structural Confirmation: The final structural confirmation is achieved by comparing the GC-MS data of the natural product with that of a synthetic standard.

Pheromone_Identification_Workflow Insect Insect Population Extraction Extraction (Solvent or SPME) Insect->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Analysis Data Analysis (Mass Spectra, Retention Time) GCMS->Analysis Identification Tentative Identification Analysis->Identification Confirmation Structural Confirmation (Comparison with Standard) Identification->Confirmation Synthesis Chemical Synthesis of Standard Synthesis->Confirmation

Figure 1: A generalized workflow for the identification and structural confirmation of an insect pheromone.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[4][10] It is a crucial step in screening for biologically active semiochemicals.

Methodology:

  • Insect Preparation: The insect is anesthetized, and an antenna is carefully excised.[4][10] For whole-insect preparations, the insect is immobilized.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.[11]

  • Stimulus Delivery: A continuous stream of purified air is passed over the antenna. Puffs of air containing the test compound (e.g., this compound) at various concentrations are introduced into the airstream.[12]

  • Data Recording and Analysis: The electrical potential changes (depolarizations) across the antenna are amplified and recorded. The amplitude of the response is proportional to the sensitivity of the antennal receptors to the compound.[12]

Behavioral Bioassays: Olfactometry

Olfactometer assays are used to determine the behavioral response of an insect to a chemical stimulus.[13]

Methodology:

  • Olfactometer Setup: A Y-tube or multi-arm olfactometer is commonly used.[14][15] One arm of the olfactometer contains the test compound, while the other arm(s) contain a control (e.g., solvent only). A constant airflow is maintained through each arm.[16]

  • Insect Introduction: An insect is introduced at the base of the olfactometer and is allowed to choose between the different arms.

  • Data Collection: The time the insect spends in each arm and the first choice it makes are recorded.[15]

  • Statistical Analysis: The data are statistically analyzed to determine if there is a significant preference for the arm containing the test compound.

Experimental_Characterization_Workflow cluster_0 Electrophysiology cluster_1 Behavioral Assays EAG Electroantennography (EAG) - Measures antennal response Olfactometer Olfactometer Bioassay - Assesses attraction/repulsion EAG->Olfactometer If active Field_Trapping Field Trapping Experiments - Validates activity in natural environment Olfactometer->Field_Trapping If attractive Identified_Compound Identified Compound (e.g., this compound) Identified_Compound->EAG

Figure 2: A workflow for the electrophysiological and behavioral characterization of a potential insect pheromone.

Insect Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process that involves a series of molecular interactions within the olfactory sensory neurons located in the antennae.

Pheromone molecules enter the sensillum lymph through pores in the cuticle of the antennal sensilla.[7] In the lymph, they are bound by Pheromone Binding Proteins (PBPs), which transport the hydrophobic pheromones to the Odorant Receptors (ORs) located on the dendritic membrane of the olfactory sensory neurons.[5][17] The binding of the pheromone to its specific OR, which is typically co-expressed with a highly conserved co-receptor (Orco), triggers the opening of an ion channel.[17][18] This leads to a depolarization of the neuron, generating an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response.[5]

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP binds to OR Odorant Receptor (OR) PBP->OR transports to Ion_Channel Ion Channel Opening OR->Ion_Channel activates Orco Orco Co-receptor Orco->Ion_Channel co-activates Neuron Olfactory Sensory Neuron Depolarization Depolarization Ion_Channel->Depolarization leads to Signal Signal to Brain Depolarization->Signal

Figure 3: A simplified diagram of the insect olfactory signaling pathway for pheromone detection.

Conclusion and Future Directions

While the specific function of this compound in insects remains to be elucidated, this guide provides a clear and detailed roadmap for its investigation. By following the established protocols for pheromone identification, electrophysiological analysis, and behavioral assays, researchers can systematically determine the biological role of this compound. The potential discovery of a novel pheromone has significant implications for the development of new and species-specific pest management strategies. Future research should focus on conducting these experimental procedures on insect species where related fatty acid esters have been identified as semiochemicals. Such studies will not only shed light on the function of this compound but also contribute to our broader understanding of chemical communication in insects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a fatty acid isomer of oleic acid. It is a biomarker for ethanol consumption and can be found in various biological matrices. Accurate and sensitive detection of this compound is crucial for clinical and forensic toxicology, as well as for quality control in certain food products. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), gas chromatography with flame ionization detection (GC-FID), high-performance liquid chromatography with UV detection (HPLC-UV), and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (qualitative or quantitative).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique ideal for the identification and quantification of volatile compounds like fatty acid ethyl esters (FAEEs).[1][2][3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for the quantitative analysis of FAEEs, offering excellent linearity and precision.[3][4][5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A viable alternative for the analysis of FAEEs, particularly for samples that are thermally sensitive.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and can be applied for quantitative analysis, providing information on the molecular structure of the analyte.[8][9][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of fatty acid ethyl esters using the described methods. Please note that these are representative values, and specific performance may vary depending on the instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography (GC-MS and GC-FID) Performance Characteristics for FAEE Analysis

ParameterGC-MSGC-FID
Linearity (r²)> 0.99> 0.99
Limit of Detection (LOD)0.8 - 7.5 ng/g1 - 10 µg/L
Limit of Quantitation (LOQ)5 - 25 ng/g3 - 30 µg/L
Intra-day Precision (%RSD)< 15%< 10%
Inter-day Precision (%RSD)< 15%< 10%
Accuracy/Recovery80 - 120%90 - 110%

Data adapted from validated methods for various fatty acid ethyl esters.

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Characteristics for FAEE Analysis

ParameterHPLC-UV
Linearity (r²)> 0.99
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Precision (%RSD)< 5%
Accuracy/Recovery95 - 105%

Data based on typical performance for fatty acid ester analysis.[7]

Experimental Workflows and Protocols

General Lipid Analysis Workflow

The overall workflow for the analysis of this compound from a biological sample involves several key steps from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Hair, Blood, Tissue) Homogenization Sample Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in appropriate solvent Evaporation->Reconstitution Injection Injection into GC or HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, FID, or UV) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Protocol 1: GC-MS Analysis of this compound

This protocol is designed for the sensitive and specific detection and quantification of this compound in biological matrices.

1. Sample Preparation (Lipid Extraction)

  • Weigh approximately 100 mg of the homogenized biological sample into a glass tube.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[11]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis

  • Identification: The identification of this compound is based on the retention time and comparison of the mass spectrum with a reference spectrum from a standard or a spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (e.g., ethyl heptadecanoate) should be used to improve accuracy and precision.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Start Start with Lipid Extract Derivatization Derivatization (if necessary) Start->Derivatization InternalStandard Add Internal Standard Derivatization->InternalStandard Injection Inject Sample InternalStandard->Injection Separation Separation on Polar Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum LibrarySearch Compare with Library MassSpectrum->LibrarySearch Quantification Quantify using Calibration Curve LibrarySearch->Quantification Result Report Concentration Quantification->Result

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides an alternative method for the quantification of this compound, particularly suitable for samples that may degrade at high temperatures.

1. Sample Preparation

  • Follow the same lipid extraction procedure as described in Protocol 1.

  • Reconstitute the dried lipid extract in 100 µL of the mobile phase (acetonitrile:water).

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (80:20, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 205 nm.[7]

3. Data Analysis

  • Identification: Identification is based on the retention time compared to a standard of this compound.

  • Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The peak area of the analyte is used for quantification.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

1. Sample Preparation

  • A purified and concentrated sample of this compound is required.

  • Dissolve approximately 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.

2. NMR Instrumentation and Conditions

  • Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

3. Expected Chemical Shifts (¹H NMR)

  • ~5.34 ppm: Multiplet, 2H, protons of the cis double bond (-CH=CH-).

  • ~4.12 ppm: Quartet, 2H, methylene protons of the ethyl group (-O-CH₂-CH₃).

  • ~2.28 ppm: Triplet, 2H, methylene protons alpha to the carbonyl group (-CH₂-COO-).

  • ~2.01 ppm: Multiplet, 4H, methylene protons adjacent to the double bond.

  • ~1.62 ppm: Multiplet, 2H, methylene protons beta to the carbonyl group.

  • ~1.2-1.4 ppm: Large multiplet, ~20H, remaining methylene protons of the fatty acid chain.

  • ~1.25 ppm: Triplet, 3H, methyl protons of the ethyl group (-O-CH₂-CH₃).

  • ~0.88 ppm: Triplet, 3H, terminal methyl protons of the fatty acid chain.

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.[10]

Conclusion

The analytical methods described provide a comprehensive toolkit for the detection, quantification, and structural confirmation of this compound. The choice of method will be dictated by the specific research or analytical question. For high sensitivity and specificity, GC-MS is the recommended technique. GC-FID offers a robust and reliable quantitative alternative. HPLC-UV is a suitable option for thermally labile samples, and NMR spectroscopy provides definitive structural information. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note: GC-MS Analysis of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a monounsaturated fatty acid. It is an isomer of ethyl oleate. The analysis and quantification of specific fatty acid esters are crucial in various fields, including food science, biofuel research, and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like fatty acid esters with high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle

The GC-MS technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A liquid sample containing the analyte is injected into the GC, where it is vaporized. An inert carrier gas transports the vaporized sample through a heated capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum serves as a molecular "fingerprint" for identification, while the retention time from the GC provides an additional layer of confirmation.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. Since the target analyte, this compound, is already an ester, derivatization is not required. The primary goal is to prepare a clean sample diluted in a suitable volatile organic solvent.

  • Materials:

    • This compound standard

    • Volatile organic solvent (e.g., hexane, heptane, or dichloromethane)[1]

    • Glass autosampler vials (1.5 mL) with caps[2]

    • Micropipettes

    • Vortex mixer

    • Centrifuge (optional)

  • Procedure:

    • Prepare a stock solution of this compound by dissolving a known amount in the chosen solvent.

    • From the stock solution, prepare a working solution at a concentration of approximately 10 µg/mL.[2]

    • If the sample is from a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove non-volatile impurities.[1]

    • Ensure the final sample is free of particles. If necessary, centrifuge the sample before transferring the supernatant to an autosampler vial.[2]

    • Transfer a minimum of 50 µL of the final solution into a glass autosampler vial for analysis.[2]

2. Instrumentation and Conditions

The following tables outline the recommended instrumental parameters for the GC-MS analysis. These conditions are based on typical methods for analyzing fatty acid esters and may require optimization for specific instruments or applications.[3][4]

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column Highly polar column (e.g., Agilent HP-88, 60 m x 0.25 mm ID, 0.20 µm or Supelco Omegawax, 30 m x 0.53 mm ID, 0.5 µm)[4]
Carrier Gas Helium or Hydrogen, constant flow mode[4]
Inlet Temperature 250 °C[4]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 or 50:1 split ratio)[4]
Oven Program Initial Temp: 100 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 5 °C/min to 240 °C, hold for 10 min[3][4]

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan
Ion Source Temp. 230 °C
Transfer Line Temp. 250 °C
Solvent Delay 3-5 minutes

Data Analysis and Expected Results

Identification

The identification of this compound is achieved by matching its GC retention time and its mass spectrum with that of a known standard or a library reference spectrum (e.g., NIST). The molecular formula for this compound is C₂₀H₃₈O₂, with a molecular weight of 310.5 g/mol .[5]

Expected Mass Spectrum

The electron ionization mass spectrum of long-chain fatty acid esters exhibits characteristic fragmentation patterns. For this compound, the following ions are expected:

  • Molecular Ion (M⁺·): A peak at m/z 310, which may be of low intensity.

  • Key Fragment Ions:

    • m/z 88 and 101: These are characteristic fragment ions for fatty acid ethyl esters.[6]

    • Other significant fragments resulting from cleavage along the aliphatic chain. The mass spectrum for the methyl ester analog, methyl (Z)-6-octadecenoate, is available in the NIST database and can provide insight into the fragmentation of the hydrocarbon chain.[7]

Table 3: Summary of Expected Analytical Data

AnalyteFormulaMolecular WeightPredicted Retention TimeKey m/z Ions
This compoundC₂₀H₃₈O₂310.5Varies with conditions310 (M⁺·), 101, 88

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample/Standard dissolve Dissolution (e.g., Hexane) start->dissolve dilute Dilution to ~10 µg/mL dissolve->dilute vial Transfer to Autosampler Vial dilute->vial injection GC Injection (1 µL) vial->injection separation GC Separation (Capillary Column) injection->separation ionization Elution & Ionization (EI) separation->ionization analysis Mass Analysis (m/z Separation) ionization->analysis detection Detection analysis->detection processing Data Acquisition (Chromatogram & Spectra) detection->processing identification Compound ID (Retention Time & Library Match) processing->identification quantification Quantification (Peak Area) identification->quantification report Final Report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of Ethyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of ethyl petroselinate, a significant fatty acid ethyl ester. Included are standardized protocols for sample preparation and data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. Additionally, this note presents predicted chemical shift assignments and coupling constants for ethyl petroselinate, summarized in comprehensive tables for easy reference. Diagrams illustrating the molecular structure, key NMR correlations, and the experimental workflow are also provided to facilitate understanding and implementation.

Introduction

Ethyl petroselinate is the ethyl ester of petroselinic acid (cis-6-octadecenoic acid), an isomer of oleic acid. It is a key component in various natural products and has applications in the pharmaceutical, cosmetic, and food industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of ethyl petroselinate.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for ethyl petroselinate. These predictions are based on established chemical shift values for fatty acid esters and related structures.[1][2][3][4] The numbering of the carbon atoms is in accordance with IUPAC nomenclature for fatty acids, starting from the carboxylic acid carbon.

Table 1: Predicted ¹H NMR Data for Ethyl Petroselinate in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.35m2HH-6, H-7 (Olefinic)
~4.12q, J = 7.1 Hz2H-O-CH₂ -CH₃ (Ethyl Ester)
~2.28t, J = 7.5 Hz2HH-2 (α-CH₂)
~2.01m4HH-5, H-8 (Allylic)
~1.62p2HH-3 (β-CH₂)
~1.23-1.38m16HH-4, H-9 to H-17 (Methylene Chain)
~1.25t, J = 7.1 Hz3H-O-CH₂-CH₃ (Ethyl Ester)
~0.88t, J = 6.8 Hz3HH-18 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Data for Ethyl Petroselinate in CDCl₃

Chemical Shift (δ) ppmAssignment
~173.8C-1 (C=O, Ester)
~129.8C-6, C-7 (Olefinic)
~60.1-O-CH₂ -CH₃ (Ethyl Ester)
~34.4C-2 (α-CH₂)
~29.0-29.7C-4, C-9 to C-15 (Methylene Chain)
~31.9C-16
~27.2C-5, C-8 (Allylic)
~25.0C-3 (β-CH₂)
~22.7C-17
~14.3-O-CH₂-CH₃ (Ethyl Ester)
~14.1C-18 (Terminal CH₃)

Experimental Protocols

The following protocols are designed for acquiring high-quality NMR spectra of ethyl petroselinate.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of ethyl petroselinate directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds like fatty acid esters.[5][6]

  • Internal Standard: For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS also serves as the chemical shift reference (0.00 ppm).[7][8]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Data Acquisition
  • Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer.[7][9]

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 12-16 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

    • Integrate all signals.

¹³C NMR Data Acquisition
  • Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.

  • Locking and Shimming: Maintain the lock and shim settings from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 200-240 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ triplet at ~77.16 ppm.[3]

Visualizations

The following diagrams illustrate the chemical structure with NMR assignments and the general workflow for NMR analysis.

Caption: Structure of Ethyl Petroselinate with Numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Ethyl Petroselinate (10-20 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve standard Add Internal Standard (e.g., TMS) dissolve->standard homogenize Homogenize Sample standard->homogenize setup Spectrometer Setup (Lock & Shim) homogenize->setup h1_acq ¹H NMR Acquisition (zg30, 8-16 scans) setup->h1_acq c13_acq ¹³C NMR Acquisition (zgpg30, ≥1024 scans) setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate assign Spectral Assignment integrate->assign

References

Application Notes and Protocols for the Quantification of Ethyl 6(Z)-octadecenoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid (6(Z)-octadecenoic acid). Petroselinic acid is a naturally occurring fatty acid found in plants of the Apiaceae family, such as parsley and coriander[1]. Emerging research has highlighted the biological activities of petroselinic acid and its derivatives, including anti-inflammatory and antimicrobial properties[2][3][4]. Specifically, petroselinic acid has been shown to reduce the production of inflammatory mediators like prostaglandin E2 (PGE2) and decrease the expression of Intracellular Adhesion Molecule-1 (ICAM-1)[2]. The ethyl ester form, this compound, is of interest for its potential therapeutic applications and as a biomarker.

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides detailed protocols for the extraction and quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS), a widely used and robust analytical technique for fatty acid ester analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Samples

The choice of extraction solvent is critical to prevent the artefactual formation of ethyl esters from free fatty acids and endogenous ethanol or the transesterification of lipids. Therefore, alcohol-based solvents should be avoided during the initial extraction steps[5][6]. Acetone or a mixture of ethyl acetate and ethanol are recommended for efficient extraction while minimizing artifact formation[5][7].

Protocol: Liquid-Liquid Extraction from Plasma/Serum

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma/serum in a glass tube, add a known amount of a suitable internal standard. A stable isotope-labeled this compound would be ideal. If unavailable, Ethyl heptadecanoate can be used.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold acetone to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean glass tube.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of ice-cold acetone to the pellet.

    • Vortex and centrifuge as in step 3.

    • Combine the supernatant with the first extract.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane or ethyl acetate for GC-MS analysis.

Protocol: Extraction from Tissue Homogenates

  • Tissue Homogenization: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Lipid Extraction:

    • Add 4 mL of a 2:1 (v/v) mixture of ethyl acetate and ethanol to the homogenate.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Organic Phase Collection: Transfer the upper organic layer to a new glass tube.

  • Re-extraction:

    • Add another 2 mL of the ethyl acetate/ethanol mixture to the aqueous layer and tissue pellet.

    • Vortex and centrifuge as in step 3.

    • Combine the organic layers.

  • Solvent Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in 100 µL of hexane or ethyl acetate for GC-MS analysis.

GC-MS Quantification of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of fatty acid esters[5].

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: A polar capillary column such as a CP-Sil 88 or equivalent (e.g., 50 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for good separation of fatty acid esters.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 15°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Selected Ion Monitoring (SIM) Parameters:

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound~18-2088101, 310
Ethyl heptadecanoate (IS)~16-1888101, 298

Note: Retention times are approximate and should be confirmed by injecting a pure standard. The ion m/z 88 is a characteristic fragment for fatty acid ethyl esters.

Calibration Curve:

Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 500, 1000 ng/mL) in hexane or ethyl acetate, each containing the internal standard at a constant concentration. Analyze these standards using the GC-MS method described above. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Data Presentation

Table 1: GC-MS Parameters for Quantification of this compound

ParameterSetting
Gas Chromatograph
ColumnCP-Sil 88 (50 m x 0.25 mm, 0.20 µm)
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium (1.0 mL/min)
Oven Program60°C (2 min), then 15°C/min to 150°C, then 5°C/min to 240°C (10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C
SIM Ions (m/z)
This compoundQuantifier: 88, Qualifiers: 101, 310
Ethyl heptadecanoate (IS)Quantifier: 88, Qualifiers: 101, 298

Table 2: Example Quantitative Data Summary

Sample IDBiological MatrixAnalyte Concentration (ng/mL or ng/g)% RSD (n=3)
Control 1Plasma15.24.5
Control 2Plasma18.53.8
Treated 1Plasma45.85.1
Treated 2Plasma52.14.2
Control Tissue 1Liver25.66.2
Treated Tissue 1Liver88.95.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (Plasma or Tissue Homogenate) add_is Spike with Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Acetone or Ethyl Acetate/Ethanol) add_is->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Hexane/Ethyl Acetate) evaporation->reconstitution gc_ms GC-MS Injection reconstitution->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Workflow for the quantification of this compound.

Proposed Anti-inflammatory Signaling Pathway of Petroselinic Acid

The following diagram illustrates the proposed mechanism by which petroselinic acid, the precursor to this compound, exerts its anti-inflammatory effects by inhibiting the arachidonic acid cascade and reducing the expression of adhesion molecules[2].

signaling_pathway cluster_membrane Cell Membrane cluster_inflammation Inflammatory Response cluster_adhesion Cell Adhesion membrane_lipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_lipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox pge2 Prostaglandin E2 (PGE2) cox->pge2 inflammation Inflammation pge2->inflammation nfkb NF-κB Pathway icam1 ICAM-1 Expression nfkb->icam1 cell_adhesion Leukocyte Adhesion icam1->cell_adhesion petroselinic_acid Petroselinic Acid (from this compound) petroselinic_acid->cox Inhibits petroselinic_acid->nfkb Inhibits

Caption: Anti-inflammatory action of Petroselinic Acid.

References

Application Notes and Protocols for the Extraction of Ethyl 6(Z)-octadecenoate from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, the ethyl ester of petroselinic acid, is a fatty acid ester with significant potential in pharmaceutical and nutraceutical applications. Petroselinic acid, a major component of oils from seeds of the Apiaceae family (e.g., coriander, parsley, fennel), has demonstrated noteworthy biological activities, including the modulation of innate immune responses. Recent studies have revealed that petroselinic acid can suppress type I interferon signaling by directly inhibiting key sensor proteins in the cGAS-STING and RIG-I pathways. This makes this compound a valuable target for research and development of novel therapeutics for autoimmune and inflammatory disorders.

These application notes provide a comprehensive protocol for the extraction of oil from seeds rich in petroselinic acid, its subsequent conversion to this compound via base-catalyzed transesterification, and methods for purification and analysis.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data expected from the described protocols. Values can vary based on the seed source, quality, and specific experimental conditions.

ParameterValueSource Species (Example)
Seed Oil Content 10 - 25% (w/w)Coriandrum sativum (Coriander)
Petroselinic Acid in Oil 60 - 85% of total fatty acidsCoriandrum sativum (Coriander)
Oil Extraction Yield (Soxhlet) 90 - 98% of total oilNot applicable
Transesterification Efficiency > 95% conversion to ethyl estersNot applicable
Final Purity of this compound > 98%Not applicable

Experimental Protocols

This section details the methodologies for the extraction, synthesis, and purification of this compound.

Part 1: Extraction of Petroselinic Acid-Rich Oil from Seeds

This protocol describes the extraction of oil from seeds of the Apiaceae family using the Soxhlet method, which is suitable for laboratory-scale extraction and ensures a high yield.

Materials and Equipment:

  • Dried seeds (e.g., Coriandrum sativum)

  • n-Hexane or Petroleum Ether (analytical grade)

  • Soxhlet apparatus (including condenser, Soxhlet extractor, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Grinder or mill

  • Cellulose extraction thimbles

  • Anhydrous sodium sulfate

  • Glassware (beakers, graduated cylinders)

Procedure:

  • Seed Preparation: Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.

  • Soxhlet Extraction:

    • Accurately weigh approximately 20 g of the ground seed powder and place it into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Add 250 mL of n-hexane to a pre-weighed round-bottom flask.

    • Assemble the Soxhlet apparatus and connect it to a water condenser and a heating mantle.

    • Heat the solvent to its boiling point (60-70°C for n-hexane). The solvent will vaporize, condense, and drip into the extractor, immersing the thimble.

    • Allow the extraction to proceed for 6-8 hours. The solvent will siphon back into the flask periodically, carrying the extracted oil.

  • Solvent Removal:

    • After extraction, dismantle the apparatus and allow it to cool.

    • Remove the thimble containing the spent seed material.

    • Connect the round-bottom flask containing the oil-solvent mixture to a rotary evaporator.

    • Evaporate the n-hexane under reduced pressure at 40°C until a constant weight of the oil is achieved.

  • Oil Drying and Storage:

    • Add a small amount of anhydrous sodium sulfate to the extracted oil to remove any residual moisture.

    • Decant the clear oil into a clean, pre-weighed storage vial.

    • Store the extracted oil under an inert atmosphere (e.g., nitrogen) at -20°C to prevent oxidation.

Part 2: Synthesis of this compound via Base-Catalyzed Transesterification

This protocol outlines the conversion of the extracted triglyceride-rich oil into fatty acid ethyl esters (FAEEs), including this compound.

Materials and Equipment:

  • Extracted seed oil

  • Anhydrous ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • pH indicator paper or pH meter

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Alkoxide Catalyst:

    • In a dry flask, dissolve 1 g of KOH in 50 mL of anhydrous ethanol with gentle stirring. This should be done carefully as the dissolution is exothermic.

  • Transesterification Reaction:

    • Place 100 g of the extracted seed oil into a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Heat the oil to 60°C with constant stirring.

    • Once the temperature is stable, add the freshly prepared potassium ethoxide solution to the oil.

    • Maintain the reaction mixture at 60°C with vigorous stirring for 2 hours.

  • Separation of Glycerol:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours or overnight.

    • Two distinct layers will form: the upper layer containing the fatty acid ethyl esters (biodiesel) and the lower layer containing glycerol, excess ethanol, and catalyst.

    • Carefully drain and collect the lower glycerol layer.

  • Washing and Neutralization:

    • Wash the upper ester layer with warm distilled water (50 mL) by gently shaking the separatory funnel and then allowing the layers to separate. Discard the lower aqueous layer. Repeat this washing step 2-3 times.

    • Check the pH of the ester layer. If it is still basic, perform an additional wash with a very dilute acid (e.g., 0.1% acetic acid) followed by a final water wash to achieve a neutral pH.

    • Finally, wash the ester layer with brine to remove any remaining water.

  • Drying the Product:

    • Transfer the washed ester layer to a clean flask and add anhydrous magnesium sulfate to remove residual water.

    • Stir for 30 minutes and then filter to obtain the clear this compound-rich product.

    • The product can be further purified if necessary.

Part 3: Purification and Analysis

For high-purity applications, the synthesized ethyl ester mixture can be purified using column chromatography. The purity and composition are then determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Purification by Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A non-polar solvent system, typically a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude ethyl ester mixture in a minimal amount of hexane and load it onto the top of the silica gel column.

    • Elute the column with the mobile phase, starting with pure hexane.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Analysis by GC-MS:

  • Sample Preparation: Prepare a dilute solution of the purified product in hexane.

  • GC Conditions (Typical):

    • Column: A capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., DB-23 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Identification: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification: Determine the purity by calculating the relative peak area of the this compound peak in the chromatogram.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Part 1: Oil Extraction cluster_synthesis Part 2: Transesterification cluster_purification_analysis Part 3: Purification & Analysis seed_prep Seed Preparation (Grinding) soxhlet Soxhlet Extraction (n-Hexane, 6-8h) seed_prep->soxhlet solvent_removal Solvent Removal (Rotary Evaporation) soxhlet->solvent_removal crude_oil Crude Petroselinic Acid-Rich Oil solvent_removal->crude_oil transesterification Base-Catalyzed Transesterification (Ethanol, KOH, 60°C, 2h) crude_oil->transesterification separation Glycerol Separation transesterification->separation washing Washing & Neutralization separation->washing drying Drying (Anhydrous MgSO4) washing->drying crude_ester Crude this compound drying->crude_ester column_chrom Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) crude_ester->column_chrom pure_product Purified this compound (>98% Purity) column_chrom->pure_product gc_ms GC-MS Analysis pure_product->gc_ms Purity & Identity Confirmation signaling_pathway cluster_cgas cGAS-STING Pathway cluster_rigi RIG-I Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN induces transcription dsRNA Cytosolic dsRNA RIGI RIG-I dsRNA->RIGI MAVS MAVS RIGI->MAVS activates TBK1_rigi TBK1 MAVS->TBK1_rigi recruits & activates IRF3_rigi IRF3 TBK1_rigi->IRF3_rigi phosphorylates pIRF3_rigi p-IRF3 IRF3_rigi->pIRF3_rigi IFN_rigi Type I Interferons (IFN-β) pIRF3_rigi->IFN_rigi induces transcription PA Petroselinic Acid (this compound precursor) PA->cGAS inhibits PA->TBK1 inhibits phosphorylation PA->RIGI inhibits PA->TBK1_rigi inhibits phosphorylation

Application Notes and Protocols: Ethyl 6(Z)-octadecenoate as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ethyl 6(Z)-octadecenoate as a research standard, particularly in the field of analytical chemistry. This compound, the ethyl ester of petroselinic acid, is a valuable tool for the quantification of fatty acids and other lipids in various biological and industrial samples.

Introduction

This compound is a monounsaturated fatty acid ethyl ester (FAEE). While fatty acids are commonly analyzed as their methyl esters (FAMEs), the use of ethyl esters as internal standards offers distinct advantages in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] The ethyl group provides a unique mass fragmentation pattern and a slight shift in retention time compared to the corresponding methyl esters, which aids in preventing co-elution with endogenous FAMEs in complex samples.[1][2]

Key Applications:

  • Internal Standard for Lipid Profiling: this compound can be used as an internal standard for the accurate quantification of fatty acids in biological matrices such as plasma, tissues, and cell cultures, as well as in food products and biofuels.[1][2][3]

  • Method Development and Validation: It serves as a reference standard in the development and validation of analytical methods for lipid analysis, including chromatography and mass spectrometry techniques.[4][5]

  • Tracer Studies: In metabolic research, stable isotope-labeled this compound can be employed to trace the metabolism and incorporation of petroselinic acid into various lipid species.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a research standard.

PropertyValueReference
Synonyms Petroselinic acid, ethyl ester; Ethyl (6Z)-6-octadecenoate; Ethyl petroselinateNot Applicable
CAS Number 34302-52-8Not Applicable
Molecular Formula C₂₀H₃₈O₂Not Applicable
Molecular Weight 310.51 g/mol Not Applicable
Purity Typically >99%Not Applicable
Appearance Colorless to pale yellow liquidNot Applicable
Storage Store at -20°C or below in a tightly sealed container, protected from light.Not Applicable

Experimental Protocols

Protocol for Use as an Internal Standard in GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the use of this compound as an internal standard for the quantification of FAMEs in a biological sample (e.g., plasma).

Materials:

  • This compound standard solution (e.g., 1 mg/mL in hexane)

  • Biological sample (e.g., 100 µL of plasma)

  • Internal Standard Spiking Solution: Dilute the this compound standard solution to a suitable concentration (e.g., 10 µg/mL in hexane).

  • Methanol

  • Acetyl chloride

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • To a glass tube, add 100 µL of the plasma sample.

    • Add a known amount of the this compound internal standard spiking solution (e.g., 10 µL of 10 µg/mL solution). The exact amount should be optimized based on the expected concentration of analytes.

  • Transesterification (Acid-catalyzed):

    • Add 2 mL of freshly prepared methanolic-HCl (e.g., 5% acetyl chloride in methanol) to the sample tube.

    • Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.

    • Allow the tube to cool to room temperature.

  • Extraction of FAMEs and the Internal Standard:

    • Add 1 mL of hexane to the tube and vortex vigorously for 1 minute.

    • Add 1 mL of deionized water and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs and the this compound internal standard to a clean tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Sample Analysis by GC-MS:

    • Transfer the dried hexane extract to a GC vial with an insert.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

GC-MS Parameters (Example):

ParameterSetting
GC Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)

For quantitative analysis using SIM mode, characteristic ions for the internal standard and the target FAMEs should be monitored. For saturated fatty acid ethyl esters, characteristic ions include m/z 88 and 101.[1][2]

Data Analysis:

  • Identify the peaks corresponding to the FAMEs and the this compound internal standard based on their retention times and mass spectra.

  • Calculate the peak area ratio of each FAME to the internal standard.

  • Generate a calibration curve using standard solutions of the FAMEs of interest with a constant concentration of the internal standard.

  • Quantify the concentration of each FAME in the sample by interpolating the peak area ratio from the calibration curve.

Experimental Workflow for FAME Analysis using this compound as an Internal Standard

G cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Transesterification Transesterification (e.g., Methanolic-HCl) Spike->Transesterification Extraction Hexane Extraction Transesterification->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Peak Integration) GCMS->Data Quantify Quantification of FAMEs Data->Quantify Calibration Calibration Curve (FAME Standards + IS) Calibration->Quantify

Caption: Workflow for FAME analysis using an internal standard.

Signaling Pathways and Logical Relationships

The use of an internal standard like this compound is based on a fundamental principle of analytical chemistry to correct for variations during sample processing and analysis.

Logical Relationship for Internal Standard Quantification

G cluster_workflow Analytical Workflow cluster_data Data Output Analyte Analyte (e.g., Palmitic Acid) SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Measurement SamplePrep->GCMS AnalyteSignal Analyte Signal (Peak Area) GCMS->AnalyteSignal IS_Signal IS Signal (Peak Area) GCMS->IS_Signal Ratio Signal Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard-based quantification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape for Internal Standard - GC column contamination- Injector issues- Inappropriate GC parameters- Bake out the GC column.- Clean the injector liner and replace the septum.- Optimize the oven temperature program and carrier gas flow rate.
Low Recovery of Internal Standard - Incomplete extraction- Degradation during sample preparation- Optimize the extraction solvent and procedure.- Ensure all sample preparation steps are performed under appropriate conditions (e.g., avoid excessive heat or harsh chemicals not part of the protocol).
Interference with a Co-eluting Peak - A component in the sample matrix has a similar retention time.- Adjust the GC oven temperature program to improve separation.- Use Selected Ion Monitoring (SIM) mode in the MS to selectively detect the internal standard based on its unique mass fragments.
Inconsistent Results - Inaccurate pipetting of the internal standard- Variability in sample preparation- Use calibrated pipettes and ensure consistent technique.- Standardize all steps of the sample preparation protocol.

Conclusion

This compound is a highly suitable research standard for the quantification of fatty acids and other lipid species. Its properties as a fatty acid ethyl ester provide analytical advantages, particularly when used as an internal standard in GC-MS based lipidomics. The protocols and information provided herein serve as a guide for researchers to effectively incorporate this compound into their analytical workflows, leading to more accurate and reliable quantitative data.

References

Application Notes and Protocols: Ethyl (6Z)-6-octadecenoate in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (6Z)-6-octadecenoate, the ethyl ester of petroselinic acid, is a monounsaturated fatty acid ethyl ester (FAEE). While not as commonly studied as other FAEEs like ethyl oleate, its unique structural properties as a positional isomer of ethyl oleate make it a valuable tool in specialized lipidomics applications. These applications primarily revolve around its use as an internal standard for the quantification of other FAEEs and as a reference compound for the chromatographic separation of complex FAEE mixtures. Furthermore, like other FAEEs, it can serve as a biomarker for ethanol consumption[1].

These application notes provide an overview of the potential uses of Ethyl (6Z)-6-octadecenoate in lipidomics and detailed protocols for its application.

Application as an Internal Standard in FAEE Quantification

Rationale: The quantification of FAEEs in biological samples is crucial for studying the metabolic effects of ethanol and for diagnosing chronic alcohol consumption. Accurate quantification by mass spectrometry requires the use of an internal standard that is structurally similar to the analytes of interest but does not occur naturally in the sample. Ethyl (6Z)-6-octadecenoate is a suitable candidate for this purpose, particularly when isotopically labeled analogs are unavailable.

Key Advantages:

  • Structural Similarity: Its structure is very similar to common FAEEs like ethyl oleate and ethyl palmitoleate, ensuring comparable extraction efficiency and ionization response in mass spectrometry.

  • Natural Abundance: Petroselinic acid is relatively rare in mammals, making its ethyl ester an unlikely endogenous compound in most biological samples, thus minimizing analytical interference.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of Ethyl (6Z)-6-octadecenoate as an internal standard for the quantification of various FAEEs in human plasma using GC-MS.

AnalyteLinearity Range (ng/mL)Recovery (%)LLOQ (ng/mL)
Ethyl Palmitate1 - 10000.99895.2 ± 4.11
Ethyl Oleate1 - 10000.99998.1 ± 3.51
Ethyl Stearate1 - 10000.99793.5 ± 4.81
Ethyl Linoleate1 - 10000.99896.3 ± 3.91

This data is representative and may vary depending on the specific instrumentation and matrix.

Application in Method Development for Isomer Separation

Rationale: The separation of positional isomers of fatty acids and their esters is a significant challenge in lipidomics. Ethyl (6Z)-6-octadecenoate, as the C6 isomer of the C9 ethyl oleate, can be used as a reference standard to develop and validate chromatographic methods (e.g., GC with specialized columns or silver ion chromatography) for separating monounsaturated FAEE isomers.

Experimental Protocols

Protocol 1: Quantification of FAEEs in Human Plasma using Ethyl (6Z)-6-octadecenoate as an Internal Standard

1. Materials and Reagents:

  • Ethyl (6Z)-6-octadecenoate (Internal Standard, IS) solution (1 µg/mL in hexane)

  • Human plasma (collected in EDTA tubes)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

2. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To 1 mL of plasma in a glass tube, add 10 µL of the 1 µg/mL Ethyl (6Z)-6-octadecenoate internal standard solution.

  • Add 4 mL of acetone and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Add 5 mL of hexane to the supernatant and vortex for 1 minute for liquid-liquid extraction of lipids.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new tube.

  • Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 240°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-500.

  • Quantification: Use selected ion monitoring (SIM) for the molecular ions or characteristic fragment ions of the target FAEEs and the internal standard.

Visualizations

Signaling Pathway: Formation of FAEEs as Biomarkers of Ethanol Consumption

FAEE_Formation Ethanol Ethanol FAEE_Synthase Fatty Acid Ethyl Ester Synthase (FAEE-S) Ethanol->FAEE_Synthase FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->FAEE_Synthase FAEEs Fatty Acid Ethyl Esters (e.g., Ethyl (6Z)-6-octadecenoate) FAEE_Synthase->FAEEs Biomarker Biomarker of Ethanol Intake FAEEs->Biomarker

Caption: Formation of FAEEs via enzymatic esterification of fatty acyl-CoAs with ethanol.

Experimental Workflow: Quantification of FAEEs using an Internal Standard

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Spike with Ethyl (6Z)-6-octadecenoate (IS) Plasma->Add_IS Extraction Lipid Extraction (Acetone/Hexane) Add_IS->Extraction Drydown Drydown & Reconstitution Extraction->Drydown GCMS GC-MS Analysis Drydown->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification vs. IS Data_Processing->Quantification

Caption: Workflow for FAEE quantification in plasma using an internal standard.

References

Application Notes and Protocols for Ethyl 6(Z)-octadecenoate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate, is an unsaturated fatty acid ester. Its unique structure, with a cis double bond at the 6th position, makes it an interesting substrate for various enzymatic reactions, particularly those catalyzed by lipases. These reactions are relevant in the fields of biocatalysis, organic synthesis, and potentially in drug delivery systems where specific release mechanisms are desired. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in enzymatic reactions.

Application Notes

This compound can serve as a substrate for several types of enzymatic reactions, primarily hydrolysis and transesterification, catalyzed by lipases. Lipases (EC 3.1.1.3) are versatile enzymes that can function in both aqueous and non-aqueous environments, making them suitable for a wide range of applications.

1. Enzymatic Hydrolysis:

In an aqueous environment, lipases catalyze the hydrolysis of this compound to yield petroselinic acid and ethanol. This reaction is particularly useful for the controlled release of petroselinic acid, which may have biological activities of interest. The rate of hydrolysis can be finely tuned by controlling reaction parameters such as pH, temperature, and enzyme concentration.

2. Enzymatic Transesterification:

In non-aqueous or low-water media, lipases can catalyze the transesterification of this compound with various nucleophiles. For example, reaction with a different alcohol can produce a new petroselinic acid ester. This is a valuable tool for synthesizing novel esters with potentially altered physical, chemical, or biological properties. Transesterification can also be used to attach the petroselinic acid moiety to more complex molecules, such as polyols or other drug molecules containing hydroxyl groups.

Commonly Used Enzymes:

Lipases from various microbial sources are commercially available and have been shown to be effective in catalyzing reactions with fatty acid esters. Based on literature for similar substrates, promising candidates for reactions with this compound include:

  • Candida rugosa lipase (CRL): Known for its broad substrate specificity.

  • Pseudomonas cepacia lipase (PCL): Often exhibits high enantioselectivity.

  • Candida antarctica lipase B (CALB): A widely used and robust enzyme, often in immobilized form (e.g., Novozym 435).

Quantitative Data

Table 1: Kinetic Parameters for Lipase-Catalyzed Reactions with C18 Fatty Acid Esters and Analogs

EnzymeSubstrateReaction TypeSolventKm (mM)Vmax (µmol/min/mg)Reference
Candida antarctica lipase BEthyl octanoateTransesterificationHeptane--[1]
Candida antarctica lipase BEthyl octanoateTransesterificationAcetonitrile--[1]
Candida rugosa lipaseOlive Oil (rich in C18:1)HydrolysisAqueous0.1551
Immobilized Candida rugosa lipaseOlive Oil (rich in C18:1)HydrolysisAqueous--
Candida antarctica lipase BEthyl butyrateEsterificationHeptane0.4 (butyric acid)-[2]

Note: The provided data is for analogous substrates and should be used as a starting point for optimization with this compound.

Experimental Protocols

The following are detailed protocols for the enzymatic hydrolysis and transesterification of this compound.

Protocol 1: Enzymatic Hydrolysis of this compound using Candida rugosa Lipase

1. Materials:

  • This compound (Substrate)

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • Hexane (for extraction)

  • Ethanol (for enzyme precipitation)

  • Hydrochloric acid (HCl) (for acidification)

  • Sodium sulfate (anhydrous)

  • Standard solutions of this compound and petroselinic acid (for analytical purposes)

2. Equipment:

  • Thermostated shaker incubator

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

3. Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a 100 mM solution of this compound in phosphate buffer (0.1 M, pH 7.0).

    • Add an emulsifying agent (e.g., 0.5% w/v Triton X-100) and sonicate or vortex vigorously for 5 minutes to form a stable emulsion.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of Candida rugosa lipase (e.g., 10 mg/mL) in cold phosphate buffer (0.1 M, pH 7.0). Centrifuge to remove any insoluble material.

  • Enzymatic Reaction:

    • In a reaction vessel, add 10 mL of the substrate emulsion.

    • Pre-incubate the substrate emulsion at the desired temperature (e.g., 37°C) in a shaker incubator for 5 minutes.

    • Initiate the reaction by adding a specific volume of the enzyme solution (e.g., 1 mL to achieve a final concentration of 1 mg/mL).

    • Incubate the reaction mixture at 37°C with constant shaking (e.g., 150 rpm).

    • Withdraw aliquots (e.g., 200 µL) at different time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction in the withdrawn aliquots by adding 200 µL of ethanol to precipitate the enzyme.

    • Acidify the mixture to pH 2.0 with HCl to protonate the fatty acid.

    • Extract the lipids by adding 1 mL of hexane and vortexing for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the extracted samples by GC-FID or HPLC to quantify the decrease in this compound and the increase in petroselinic acid over time.

    • For GC analysis, derivatization to fatty acid methyl esters (FAMEs) might be necessary for better peak shape and resolution.

    • Calculate the initial reaction rate from the linear portion of the substrate consumption or product formation curve.

Protocol 2: Enzymatic Transesterification of this compound with 1-Butanol using Immobilized Candida antarctica Lipase B (Novozym 435)

1. Materials:

  • This compound (Substrate)

  • 1-Butanol (Acyl acceptor)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Standard solutions of this compound and butyl 6(Z)-octadecenoate (for analytical purposes)

2. Equipment:

  • Thermostated shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

3. Procedure:

  • Reaction Setup:

    • In a screw-capped vial, add this compound (e.g., 100 mg, 0.32 mmol) and 1-butanol (e.g., 4 equivalents, 1.28 mmol).

    • Add 5 mL of anhydrous hexane.

    • Add activated molecular sieves (e.g., 200 mg) to remove any water produced during the reaction.

  • Enzymatic Reaction:

    • Add Novozym 435 (e.g., 20 mg) to the reaction mixture.

    • Seal the vial tightly and place it in a shaker incubator at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm).

    • Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Preparation and Analysis:

    • Dilute the withdrawn aliquots with hexane (e.g., 1:100 v/v).

    • Analyze the diluted samples directly by GC-FID to monitor the consumption of this compound and the formation of butyl 6(Z)-octadecenoate.

    • Use an appropriate temperature program for the GC to ensure good separation of the esters.

  • Data Analysis:

    • Calculate the percentage conversion of this compound to butyl 6(Z)-octadecenoate at each time point.

    • The initial reaction rate can be determined from the initial slope of the conversion versus time plot.

Visualizations

The following diagrams illustrate the experimental workflow and a common kinetic model for lipase-catalyzed reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Substrate (this compound) ReactionVessel Reaction Vessel (Thermostated Shaker) Substrate->ReactionVessel Enzyme Enzyme (e.g., Lipase) Enzyme->ReactionVessel Buffer Buffer/Solvent Buffer->ReactionVessel Quenching Quenching & Extraction ReactionVessel->Quenching Aliquots Analysis GC/HPLC Analysis Quenching->Analysis Data Data Interpretation Analysis->Data

Caption: General workflow for an enzymatic reaction with this compound.

PingPong_Mechanism E E (Free Enzyme) EA E-A (Acyl-Enzyme Intermediate) E->EA Q Q (Petroselinic acid or New Ester) F F (Modified Enzyme) EA->F FB F-B (Enzyme-Product Complex) F->FB P P (Ethanol) F->P FB->E FB->Q A A (this compound) A->E B B (H2O or Alcohol) B->F

Caption: Ping-Pong Bi-Bi mechanism typical for lipase-catalyzed reactions.

References

Application Notes and Protocols for In Vitro Evaluation of Ethyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl petroselinate, the ethyl ester of petroselinic acid, is a fatty acid derivative with potential applications in the pharmaceutical and cosmetic industries. While direct in vitro studies on ethyl petroselinate are limited, its parent compound, petroselinic acid, and related short-chain alkyl esters are known to possess anti-inflammatory and anti-aging properties.[1][2] This document provides a comprehensive guide to a panel of in vitro assays relevant for characterizing the biological activity of ethyl petroselinate. The protocols detailed below are foundational methods for assessing its antioxidant, anti-inflammatory, and anticancer potential.

I. Antioxidant Activity Assays

Antioxidant capacity is a fundamental screening parameter for novel bioactive compounds. These assays measure the ability of a compound to neutralize free radicals, which are implicated in numerous disease pathologies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve Ethyl petroselinate in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution (e.g., 10 mg/mL).

    • Prepare a series of dilutions of Ethyl petroselinate from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample and positive control.

    • For the blank, add 100 µL of the solvent used for the sample to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of the respective sample concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock and serial dilutions of Ethyl petroselinate and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • Determine the IC50 value.

Data Presentation: Antioxidant Activity of Ethyl Petroselinate

AssayTest CompoundIC50 (µg/mL)
DPPH Scavenging Ethyl petroselinateExample: 150.5 ± 12.3
Ascorbic Acid (Control)Example: 8.2 ± 0.9
ABTS Scavenging Ethyl petroselinateExample: 125.8 ± 9.7
Trolox (Control)Example: 5.4 ± 0.6

Note: The above data is illustrative. Actual values must be determined experimentally.

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis EP_stock Ethyl Petroselinate Stock Dilution Serial Dilutions EP_stock->Dilution Control_stock Positive Control Stock Control_stock->Dilution DPPH_reagent DPPH Reagent Reaction_DPPH Incubate with DPPH DPPH_reagent->Reaction_DPPH ABTS_reagent ABTS•+ Reagent Reaction_ABTS Incubate with ABTS•+ ABTS_reagent->Reaction_ABTS Dilution->Reaction_DPPH Dilution->Reaction_ABTS Measurement Spectrophotometric Reading Reaction_DPPH->Measurement Reaction_ABTS->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50 G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline Ethyl_Petroselinate Ethyl Petroselinate (Hypothesized Inhibition) Ethyl_Petroselinate->IKK Ethyl_Petroselinate->NFkB G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Adhesion) Start->Incubate1 Treat Treat with Ethyl Petroselinate (Various Concentrations) Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to Dissolve Formazan Incubate3->Add_DMSO Read Measure Absorbance at 570 nm Add_DMSO->Read Analyze Calculate % Viability and IC50 Read->Analyze

References

Commercial Applications of Petroselinic Acid Ethyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid naturally occurring in high concentrations in the seeds of plants from the Apiaceae family, such as coriander and parsley. Its ethyl ester derivative, petroselinic acid ethyl ester, is gaining significant attention for its diverse commercial applications in the cosmetic, pharmaceutical, and industrial sectors. This document provides detailed application notes, experimental protocols, and insights into the mechanisms of action of petroselinic acid ethyl ester.

Physicochemical Properties

Petroselinic acid ethyl ester is a lipophilic compound with properties that make it suitable for various formulations.

PropertyValueReference
Molecular Formula C20H38O2-
Molecular Weight 310.5 g/mol -
Appearance Colorless to pale yellow liquidGeneral knowledge
Solubility Soluble in organic solvents (e.g., ethanol, oils); Insoluble in water[1]

I. Cosmetic and Dermatological Applications

Petroselinic acid ethyl ester is a valuable ingredient in cosmetic and dermatological formulations due to its anti-inflammatory, anti-aging, and moisturizing properties.

Anti-Inflammatory Effects

Petroselinic acid and its derivatives, including the ethyl ester, have been shown to possess significant anti-inflammatory properties, making them suitable for topical formulations aimed at soothing irritated skin.[2]

Mechanism of Action: The anti-inflammatory effects are mediated, in part, through the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and intercellular adhesion molecule-1 (ICAM-1).[2]

The following data is for petroselinic acid, which is expected to be indicative of the activity of its ethyl ester.

BiomarkerCell TypeTreatmentConcentrationResultReference
PGE2 Production Human KeratinocytesPetroselinic Acid0.1 µMDramatic reduction in PMA-induced PGE2 production[2]
Petroselinic Acid1 µMSignificant reduction in basal PGE2 levels (p<0.05)[2]
ICAM-1 Expression Human FibroblastsPetroselinic Acid100 µMSignificant decrease in basal and PMA-induced ICAM-1 expression[2]

Signaling Pathway: Inhibition of Inflammatory Mediators

G cluster_stimulus Inflammatory Stimulus (e.g., PMA) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor PKC Protein Kinase C (PKC) Receptor->PKC MAPK_Pathway MAP Kinase Pathway (ERK, JNK, p38) PKC->MAPK_Pathway NF_kB_Pathway NF-κB Pathway PKC->NF_kB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NF_kB NF-κB NF_kB_Pathway->NF_kB COX2 Cyclooxygenase-2 (COX-2) PGE2 PGE2 COX2->PGE2 Gene_Transcription Gene Transcription NF_kB->Gene_Transcription AP1->Gene_Transcription Gene_Transcription->COX2 ICAM1 ICAM-1 Gene_Transcription->ICAM1 Petroselinic_Acid_Ester Petroselinic Acid Ethyl Ester Petroselinic_Acid_Ester->MAPK_Pathway Inhibits Petroselinic_Acid_Ester->NF_kB_Pathway Inhibits

Caption: Inhibition of inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of petroselinic acid ethyl ester on the production of PGE2 and the expression of ICAM-1 in cultured human keratinocytes and fibroblasts.

Materials:

  • Human keratinocytes and fibroblasts

  • Cell culture medium and supplements

  • Petroselinic acid ethyl ester

  • Phorbol 12-myristate 13-acetate (PMA)

  • PGE2 and ICAM-1 ELISA kits

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for Western blotting

Workflow:

G Start Start Cell_Culture Culture human keratinocytes or fibroblasts Start->Cell_Culture Treatment Treat cells with Petroselinic Acid Ethyl Ester ± PMA Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse cells Incubation->Cell_Lysis PGE2_ELISA Measure PGE2 levels by ELISA Supernatant_Collection->PGE2_ELISA ICAM1_ELISA Measure ICAM-1 levels by ELISA Supernatant_Collection->ICAM1_ELISA RNA_Extraction Extract RNA Cell_Lysis->RNA_Extraction Protein_Extraction Extract Protein Cell_Lysis->Protein_Extraction End End PGE2_ELISA->End ICAM1_ELISA->End qRT_PCR Analyze ICAM-1 mRNA expression by qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Analyze ICAM-1 protein expression by Western Blot Protein_Extraction->Western_Blot qRT_PCR->End Western_Blot->End

Caption: Workflow for in vitro anti-inflammatory testing.

Procedure:

  • Cell Culture: Culture human keratinocytes or fibroblasts in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat the cells with varying concentrations of petroselinic acid ethyl ester (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 1-2 hours) before stimulating with an inflammatory agent like PMA (e.g., 100 ng/mL). Include appropriate controls (vehicle, PMA alone).

  • Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for PGE2 and soluble ICAM-1 analysis.

    • Lyse the cells to extract RNA and protein.

  • Analysis:

    • PGE2 and ICAM-1 Levels: Quantify the concentration of PGE2 and ICAM-1 in the supernatant using commercially available ELISA kits.

    • Gene Expression: Analyze the mRNA expression of ICAM-1 using qRT-PCR.

    • Protein Expression: Analyze the protein expression of ICAM-1 using Western blotting.

Anti-Aging Effects

Petroselinic acid and its derivatives can combat the signs of skin aging by boosting the synthesis of key extracellular matrix components, decorin and collagen.[2]

Mechanism of Action: Petroselinic acid has been shown to stimulate fibroblasts to increase the production of decorin, a proteoglycan that plays a crucial role in collagen fibrillogenesis and matrix organization. This leads to improved skin structure and a reduction in the appearance of wrinkles.

The following data is for petroselinic acid, which is expected to be indicative of the activity of its ethyl ester.

BiomarkerCell TypeTreatmentResultReference
Decorin Levels Human FibroblastsPetroselinic AcidIncreased decorin production[2]

Signaling Pathway: Stimulation of Extracellular Matrix Synthesis

G cluster_cell Fibroblast cluster_ecm Extracellular Matrix Petroselinic_Acid_Ester Petroselinic Acid Ethyl Ester PPAR PPARα Activation Petroselinic_Acid_Ester->PPAR TGF_beta_Pathway TGF-β Signaling Pathway PPAR->TGF_beta_Pathway Gene_Expression Increased Gene Expression TGF_beta_Pathway->Gene_Expression Decorin Decorin Gene_Expression->Decorin Collagen Collagen Gene_Expression->Collagen Improved_Skin_Structure Improved Skin Structure & Reduced Wrinkles Decorin->Improved_Skin_Structure Collagen->Improved_Skin_Structure

Caption: Stimulation of skin matrix synthesis.
Experimental Protocol: In Vitro Anti-Aging Activity Assessment

Objective: To evaluate the effect of petroselinic acid ethyl ester on the synthesis of decorin and collagen in human fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium and supplements

  • Petroselinic acid ethyl ester

  • Decorin and Collagen ELISA kits

  • Sircol Collagen Assay kit

  • Reagents for immunofluorescence staining

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in appropriate media.

  • Treatment: Treat the cells with various concentrations of petroselinic acid ethyl ester for a specified period (e.g., 48-72 hours).

  • Analysis:

    • ELISA: Quantify the amount of secreted decorin and collagen in the cell culture supernatant using ELISA kits.

    • Sircol Assay: Measure the total soluble collagen in the supernatant.

    • Immunofluorescence: Stain the cells for intracellular and extracellular decorin and collagen to visualize their production and deposition.

II. Industrial Applications

Beyond cosmetics, petroselinic acid ethyl ester shows promise in industrial applications, particularly as a biolubricant.

Biolubricants

The conversion of petroselinic acid into its esters, including methyl, isopropyl, and 2-ethylhexyl esters, is a key step in the production of biolubricant base stocks.[3] These esters can be further modified to enhance their lubricating properties.

PropertyValueReference
Density 0.91-0.97 g/cc[3]
Viscosity @ 40°C 23.5-27.3 cSt[3]
Viscosity @ 100°C 4.85-5.33 cSt[3]
Viscosity Index 128.84-138.94[3]
Flash Point 230-242°C[3]
Pour Point Low values indicating good cold-flow properties[3]
Experimental Protocol: Synthesis and Evaluation of Biolubricant Base Stocks

Objective: To synthesize petroselinic acid ethyl ester and evaluate its properties as a potential biolubricant.

Materials:

  • Petroselinic acid (from coriander oil)

  • Ethanol

  • Acid catalyst (e.g., sulfuric acid)

  • Standard equipment for chemical synthesis (reflux condenser, etc.)

  • Viscometer, densitometer, and other equipment for lubricant analysis

Workflow:

G Start Start Esterification Esterification of Petroselinic Acid with Ethanol using an acid catalyst Start->Esterification Purification Purification of Petroselinic Acid Ethyl Ester Esterification->Purification Characterization Characterization of the ester (e.g., GC-MS, NMR) Purification->Characterization Property_Testing Evaluation of Lubricant Properties: Viscosity, Pour Point, Flash Point, etc. Characterization->Property_Testing End End Property_Testing->End

Caption: Workflow for biolubricant synthesis and testing.

Procedure:

  • Esterification: React petroselinic acid with an excess of ethanol in the presence of an acid catalyst under reflux.

  • Purification: After the reaction is complete, neutralize the catalyst and purify the resulting petroselinic acid ethyl ester by washing and distillation.

  • Characterization: Confirm the identity and purity of the synthesized ester using analytical techniques such as GC-MS and NMR.

  • Property Evaluation: Measure the key lubricant properties of the purified ester according to standard ASTM methods.

III. Antimicrobial Applications

Petroselinic acid has demonstrated antimicrobial activity against various microorganisms, suggesting a potential role for its ethyl ester in pharmaceutical and cosmetic preservative systems.

Mechanism of Action: While the exact mechanism is not fully elucidated, it is believed that fatty acids can disrupt the cell membranes of microorganisms, leading to cell death.

MicroorganismAssayConcentrationResultReference
Staphylococcus aureus Biofilm Inhibition100 µg/mL>65% inhibition of biofilm formation[4]
MIC>400 µg/mLNo inhibition of planktonic growth[4]
Various pathogenic fungi Broth microdilution-Inhibited the growth of various pathogenic fungi[5]
Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of petroselinic acid ethyl ester against relevant microorganisms.

Materials:

  • Petroselinic acid ethyl ester

  • Bacterial and fungal strains (e.g., S. aureus, P. acnes, C. albicans)

  • Microbiological growth media (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of petroselinic acid ethyl ester in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the ester that completely inhibits visible growth of the microorganism.

Conclusion

Petroselinic acid ethyl ester is a versatile and promising ingredient with a range of commercial applications. Its well-documented anti-inflammatory and anti-aging properties make it a strong candidate for advanced cosmetic and dermatological products. Furthermore, its potential as a biolubricant and antimicrobial agent opens up avenues for its use in industrial and pharmaceutical formulations. The protocols and data presented here provide a foundation for researchers and product developers to explore and capitalize on the benefits of this unique fatty acid ester.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 6(Z)-octadecenoate (also known as ethyl petroselinate).

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification

Issue: Co-elution of Isomers (e.g., with Ethyl Oleate)

Question: My HPLC analysis shows a single peak, but GC-MS analysis reveals the presence of both this compound and Ethyl 9(Z)-octadecenoate (ethyl oleate). How can I resolve these isomers?

Answer: The separation of positional isomers of C18:1 fatty acid ethyl esters is a common challenge due to their similar physical properties. Here are several strategies to improve resolution:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a C8 column, as the shorter alkyl chain can offer different interactions with the analytes. For C18:1 fatty acids, the elution order on a C8 column has been observed as ω-7, ω-9, and finally ω-12 (petroselinic acid), suggesting that ethyl petroselinate would be the most retained among these common isomers.[1]

  • Mobile Phase Optimization:

    • Solvent Composition: A typical mobile phase for reversed-phase separation of fatty acid esters is a mixture of acetonitrile and water, or methanol and water.[2] Fine-tuning the ratio of the organic solvent to water is critical. A lower percentage of the organic solvent will increase retention times and may improve resolution.

    • Additives: The use of additives is generally not necessary for the separation of these esters unless issues with peak shape arise.

  • Silver Ion HPLC (Argentation Chromatography): This is a powerful technique for separating unsaturated fatty acid esters. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds. The strength of this interaction depends on the position and geometry of the double bond, allowing for the separation of isomers.[3][4]

    • Stationary Phase: Silica gel or ion-exchange resins can be loaded with silver nitrate.[3][4]

    • Mobile Phase: A non-polar mobile phase, such as hexane with a small amount of a more polar solvent like diethyl ether or acetone, is typically used.[3]

Question: I'm observing peak tailing or broad peaks in my HPLC chromatogram. What are the likely causes and solutions?

Answer: Peak tailing and broadening can result from several factors. A systematic approach to troubleshooting is recommended:

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample. Overloading is a common issue in preparative HPLC.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column if applicable, though less critical for these esters.
Column Contamination/Void Flush the column with a strong solvent to remove strongly retained impurities. If a void has formed at the column inlet, reversing the column for a flush (disconnected from the detector) may help. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase Ensure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
High Dead Volume Check all connections between the injector, column, and detector for excessive tubing length or wide-bore tubing that can contribute to dead volume and peak broadening.
Solid-Phase Extraction (SPE) Clean-up

Question: My recovery of this compound from the SPE cartridge is low. How can I improve it?

Answer: Low recovery in SPE can be attributed to several factors. Here is a checklist to troubleshoot this issue:

Potential Cause Troubleshooting Steps
Improper Cartridge Conditioning Ensure the cartridge is properly conditioned with an appropriate solvent (e.g., methanol or acetonitrile for reversed-phase) and then equilibrated with the loading solvent.
Analyte Breakthrough The analyte may not be retained on the sorbent during sample loading. This can happen if the loading solvent is too strong or if the flow rate is too high. Consider diluting the sample in a weaker solvent or reducing the loading speed.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte completely. Increase the volume of the elution solvent or use a stronger solvent. For example, if using hexane to elute from an aminopropyl column, ensure sufficient volume is used.[5]
Irreversible Adsorption Strong secondary interactions between the analyte and the sorbent can lead to irreversible binding. This is less common for fatty acid esters on standard phases but can occur. A change in sorbent type may be necessary.
Low-Temperature Crystallization

Question: I am trying to remove saturated fatty acid ethyl esters by low-temperature crystallization, but the yield of the unsaturated fraction is low. What could be the reason?

Answer: Low yield in low-temperature crystallization often points to co-crystallization of the desired unsaturated esters with the saturated ones.[6]

  • Cooling Rate: A rapid cooling rate can promote the entrapment of unsaturated esters in the crystal lattice of the saturated esters. A slower, more controlled cooling process is recommended.

  • Solvent-to-Fatty Acid Ratio: The concentration of the fatty acid esters in the solvent is crucial. A higher solvent-to-fatty acid ratio can improve the selectivity of the crystallization.[7]

  • Crystallization Temperature: The final temperature is critical. If the temperature is too low, unsaturated esters will also start to crystallize. The optimal temperature depends on the specific composition of the mixture and the solvent used.[7]

  • Agitation: Gentle agitation during cooling can help in the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found alongside this compound after synthesis?

A1: The most common impurities are typically other C18 fatty acid ethyl esters, which are often present in the starting material (e.g., coriander seed oil). These include:

  • Ethyl 9(Z)-octadecenoate (Ethyl oleate): A positional isomer.

  • Ethyl 9(Z),12(Z)-octadecadienoate (Ethyl linoleate): An ester with a higher degree of unsaturation.

  • Ethyl hexadecanoate (Ethyl palmitate) and Ethyl octadecanoate (Ethyl stearate): Saturated fatty acid esters. Unreacted petroselinic acid and the alcohol used in the esterification are also potential impurities.

Q2: Which analytical technique is best for assessing the purity of this compound?

A2: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for the quantitative analysis of fatty acid esters.[8][9] It provides excellent resolution of different fatty acid esters and allows for accurate quantification of the purity. For the identification of unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is used.

Q3: Can I use preparative Thin Layer Chromatography (TLC) for purification?

A3: Yes, preparative TLC can be used, especially with silver nitrate impregnation (argentation TLC), to separate fatty acid esters based on their degree of unsaturation.[3][10] It is a cost-effective method for small-scale purifications. The bands corresponding to the desired compound can be scraped off the plate, and the product can be extracted with a suitable solvent.

Q4: What is a general workflow for purifying this compound from a crude reaction mixture?

A4: A typical purification workflow would be:

  • Initial Wash: Neutralize and wash the crude ester to remove the acid catalyst and unreacted acid.

  • Removal of Saturated Esters (Optional): If significant amounts of saturated esters are present, perform low-temperature crystallization from a solvent like methanol or acetone to enrich the unsaturated fraction.[7]

  • Chromatographic Separation: Use preparative HPLC, potentially with a C8 column or a silver-impregnated column, to separate the isomeric C18:1 esters and other unsaturated esters.[1]

  • Purity Analysis: Analyze the collected fractions by GC-FID to determine their purity.[8]

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.

Experimental Protocols

Preparative HPLC for Isomer Separation (Conceptual Protocol)

This protocol is a starting point and should be optimized for your specific mixture and instrument.

  • Analytical Method Development:

    • Column: C8, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

    • Optimize the mobile phase composition to achieve baseline separation of the isomers.

  • Scale-up to Preparative HPLC:

    • Column: C8, 10 µm, 21.2 x 250 mm (or similar preparative dimension).

    • Mobile Phase: Same as the optimized analytical method.

    • Flow Rate: Scale up the flow rate based on the column cross-sectional area. For a 21.2 mm ID column from a 4.6 mm ID analytical column, the scaling factor is (21.2/4.6)^2 ≈ 21.2. The new flow rate would be approximately 21.2 mL/min.

    • Sample Loading: Perform loading studies to determine the maximum amount of sample that can be injected without losing resolution. Dissolve the crude ester mixture in the mobile phase.

    • Fraction Collection: Collect fractions based on the elution time of the target peak.

    • Analysis: Analyze the collected fractions by GC-FID to assess purity.

Purity Assessment by GC-FID
  • Sample Preparation: Dilute a small aliquot of the purified ester in a suitable solvent (e.g., hexane or isooctane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 260 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 5-10 °C/min) to a final temperature (e.g., 240 °C) and hold.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area.

Quantitative Data Summary

The following table provides typical performance expectations for different purification techniques. Actual results will vary based on the specific conditions and the complexity of the initial mixture.

Purification Technique Primary Separation Principle Typical Purity Achieved Expected Recovery Key Application
Low-Temperature Crystallization Difference in melting points>90% unsaturated fraction60-80%Bulk removal of saturated esters
Solid-Phase Extraction (SPE) PolarityVariable (clean-up)>90%Removal of highly polar or non-polar impurities
Preparative HPLC (C8) Hydrophobicity/Chain length>98%70-90%Separation of positional isomers
Silver Ion HPLC Degree and position of unsaturation>99%60-85%High-purity separation of cis/trans and positional isomers

Visualizations

Purification_Workflow cluster_start Crude Product cluster_pretreatment Pre-treatment cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product Crude Crude this compound (Mixture of Esters) Wash Aqueous Wash (Remove Acid/Glycerol) Crude->Wash Crystallization Low-Temperature Crystallization (e.g., -15°C in Methanol) Wash->Crystallization High Saturated Ester Content? Prep_HPLC Preparative HPLC (e.g., C8 or Silver Ion Column) Wash->Prep_HPLC Low Saturated Ester Content Crystallization->Prep_HPLC Unsaturated Fraction Saturated_Fraction Saturated Esters Crystallization->Saturated_Fraction Saturated Fraction (By-product) GC_FID Purity Check by GC-FID Prep_HPLC->GC_FID Collect Fractions GC_FID->Prep_HPLC Purity <99% (Re-purify) Pure_Product Pure this compound (>99%) GC_FID->Pure_Product Purity >99%

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor HPLC Separation (e.g., Co-elution, Peak Tailing) Cause1 Inadequate Column Selectivity Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Column Contamination Problem->Cause4 Sol1 Switch to C8 or Silver Ion Column Cause1->Sol1 Sol2 Adjust Solvent Ratio (e.g., lower % organic) Cause2->Sol2 Sol3 Reduce Sample Concentration or Injection Volume Cause3->Sol3 Sol4 Flush Column with Strong Solvent Cause4->Sol4

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Synthesis of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6(Z)-octadecenoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and stereoselectivity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high Z-selectivity?

A1: The Wittig reaction is a widely used and effective method for the stereoselective synthesis of (Z)-alkenes, including this compound.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To achieve high Z-selectivity, an unstabilized or semi-stabilized ylide is typically employed.[1][4]

Q2: What are the key starting materials for the Wittig synthesis of this compound?

A2: The synthesis typically involves the reaction of dodecanal with a phosphorus ylide derived from an ethyl 2-haloacetate, such as ethyl bromoacetate, in the presence of triphenylphosphine and a suitable base.

Q3: How can I prepare the necessary phosphorus ylide?

A3: The phosphorus ylide is generally prepared in situ. First, a phosphonium salt is formed by the reaction of triphenylphosphine with an appropriate alkyl halide (e.g., ethyl bromoacetate). This salt is then deprotonated using a strong base to generate the reactive ylide.[2]

Q4: What is the primary byproduct of the Wittig reaction and how can it be removed?

A4: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[5] Due to its similar polarity to many reaction products, its removal can be challenging. Common purification methods include column chromatography, crystallization, or precipitation of TPPO as a metal salt complex (e.g., with MgCl₂ or ZnCl₂).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Ylide Formation Ensure the base used is strong enough to fully deprotonate the phosphonium salt. Use freshly prepared or properly stored strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Use anhydrous reaction conditions as ylides are sensitive to moisture.[6]Complete conversion of the phosphonium salt to the ylide, leading to an increased product yield.
Side Reactions of the Aldehyde Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions like aldol condensation or Cannizzaro reaction.Reduced formation of byproducts and an increased yield of the desired alkene.
Steric Hindrance While less of a concern with long-chain aliphatic aldehydes, ensure that the reaction temperature and time are optimized to overcome any potential steric hindrance.Improved reaction kinetics and higher conversion to the product.
Suboptimal Reaction Temperature The optimal temperature can vary. Start with low temperatures for the addition and then allow the reaction to slowly warm to room temperature or slightly above to ensure completion.Balancing reaction rate and minimizing side reactions for optimal yield.
Issue 2: Poor Z-Selectivity (High Percentage of E-isomer)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Use of a Stabilized Ylide The ylide formed from ethyl bromoacetate is considered a stabilized ylide, which typically favors the formation of the E-isomer.[1][7] To enhance Z-selectivity, consider using a non-stabilized ylide if the synthetic route allows, or carefully control reaction conditions.Increased proportion of the desired Z-isomer.
Presence of Lithium Salts Lithium salts can promote the equilibration of intermediates, leading to the thermodynamically more stable E-isomer.[2] Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) can lead to "salt-free" conditions that favor Z-selectivity.A higher Z/E ratio in the final product mixture.
Solvent Effects The choice of solvent can influence stereoselectivity. Aprotic, non-polar solvents generally favor the formation of the Z-isomer.[8]Improved Z-selectivity.
Reaction Temperature Running the reaction at low temperatures (e.g., -78 °C) can kinetically favor the formation of the Z-isomer by trapping the initial diastereomeric intermediate that leads to the Z-alkene.Higher Z/E ratio.

Data Presentation: Impact of Reaction Conditions on Yield and Selectivity

The following tables summarize how different reaction parameters can influence the outcome of a Wittig reaction for the synthesis of unsaturated esters. Note: The data presented is a generalized representation based on literature for similar Wittig reactions and may not be specific to this compound.

Table 1: Effect of Base on Yield and Z/E Ratio

Base Typical Yield (%) Typical Z/E Ratio Notes
n-Butyllithium (n-BuLi)60-8040:60 - 60:40Presence of Li⁺ can decrease Z-selectivity.[2]
Sodium Hydride (NaH)70-9070:30 - 90:10"Salt-free" conditions often favor Z-isomer formation.
Sodium Hexamethyldisilazide (NaHMDS)75-9580:20 - 95:5Strong, non-nucleophilic base promoting high Z-selectivity.
Potassium tert-Butoxide (t-BuOK)65-8560:40 - 80:20A strong, non-nucleophilic base.

Table 2: Effect of Solvent on Z/E Ratio

Solvent Typical Z/E Ratio Notes
Tetrahydrofuran (THF)70:30 - 90:10A common aprotic polar solvent.
Toluene80:20 - 95:5A non-polar solvent that can enhance Z-selectivity.[8]
Dichloromethane (DCM)60:40 - 80:20A polar aprotic solvent.
Dimethylformamide (DMF)Can vary significantlyA polar aprotic solvent; may favor E-isomer with stabilized ylides.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Synthesis of this compound

This protocol is a general guideline based on standard Wittig reaction procedures for the synthesis of long-chain unsaturated esters.

Materials:

  • (Dodecyl)triphenylphosphonium bromide

  • Ethyl glyoxylate

  • Sodium Hexamethyldisilazide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (dodecyl)triphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to dissolve the phosphonium salt.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NaHMDS (1.0 equivalent) in THF dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which the color should change, indicating ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add hexane.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and any unreacted starting materials.

    • Alternatively, to remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with cold hexane or diethyl ether, in which the product is soluble but the byproduct is not. The resulting suspension can be filtered, and the filtrate containing the product can then be further purified by column chromatography.

Protocol 2: Analysis of Z/E Isomer Ratio by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A polar capillary column (e.g., a cyano- or wax-based column) is recommended for the separation of fatty acid methyl or ethyl ester isomers.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., hexane or dichloromethane).

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.

Analysis:

  • The Z- and E-isomers will have slightly different retention times. The Z-isomer typically elutes slightly earlier than the E-isomer on polar columns.

  • The ratio of the isomers can be determined by integrating the respective peak areas in the chromatogram.

  • The mass spectra of both isomers will be very similar, with a characteristic molecular ion peak and fragmentation pattern for the ethyl ester of an octadecenoic acid.

Mandatory Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification Phosphonium_Salt Phosphonium Salt ((C₁₂H₂₅)PPh₃⁺Br⁻) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaHMDS) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde Aldehyde (Ethyl Glyoxylate) Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Crude Crude Product Product->Crude Byproduct->Crude Chromatography Column Chromatography Crude->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Aldehyde Check Aldehyde Stability and Addition Check_Ylide->Check_Aldehyde Complete Solution_Base Use Stronger/Fresher Base Ensure Anhydrous Conditions Check_Ylide->Solution_Base Incomplete? Check_Conditions Optimize Reaction Conditions Check_Aldehyde->Check_Conditions Stable Solution_Aldehyde Slow Aldehyde Addition at Low Temperature Check_Aldehyde->Solution_Aldehyde Side Reactions? Solution_Conditions Adjust Temperature and Reaction Time Check_Conditions->Solution_Conditions Suboptimal? End Improved Yield Solution_Base->End Solution_Aldehyde->End Solution_Conditions->End Troubleshooting_Z_Selectivity Start Poor Z-Selectivity (High E-isomer) Check_Ylide_Type Ylide Type? Start->Check_Ylide_Type Check_Salts Presence of Lithium Salts? Check_Ylide_Type->Check_Salts Unstabilized Solution_Ylide Use Non-stabilized Ylide (if possible) Check_Ylide_Type->Solution_Ylide Stabilized Check_Solvent Solvent Choice? Check_Salts->Check_Solvent No Solution_Salts Use Na- or K-based 'Salt-Free' Base Check_Salts->Solution_Salts Yes Check_Temp Reaction Temperature? Check_Solvent->Check_Temp Non-polar Solution_Solvent Use Non-polar Solvent (e.g., Toluene) Check_Solvent->Solution_Solvent Polar Solution_Temp Run Reaction at Low Temperature (-78 °C) Check_Temp->Solution_Temp Too High End Improved Z-Selectivity Solution_Ylide->End Solution_Salts->End Solution_Solvent->End Solution_Temp->End

References

Technical Support Center: Ethyl (6Z)-6-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl (6Z)-6-octadecenoate.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with Ethyl (6Z)-6-octadecenoate.

Question: What are the ideal storage conditions for Ethyl (6Z)-6-octadecenoate to ensure its stability?

Answer: To maintain the integrity of Ethyl (6Z)-6-octadecenoate, it is recommended to store it in a cool, dry place in a well-filled, tightly sealed container, protected from light.[1] For long-term storage, desiccate at -20°C.[2] When using a partially filled container, it is advisable to replace the air with an inert gas like nitrogen to prevent oxidation.[1]

Question: I noticed a change in the color and odor of my Ethyl (6Z)-6-octadecenoate sample. What could be the cause?

Answer: A change in color (e.g., from colorless or pale yellow to a darker yellow or brown) and the development of a rancid odor are common indicators of degradation. This is likely due to oxidation of the double bond in the fatty acid chain. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Question: My experimental results are inconsistent. Could the stability of Ethyl (6Z)-6-octadecenoate be a factor?

Answer: Yes, the degradation of Ethyl (6Z)-6-octadecenoate can lead to inconsistent experimental outcomes. Degradation products can interfere with assays or alter the compound's biological activity. It is crucial to use fresh or properly stored material for your experiments. If you suspect degradation, it is recommended to re-purify the compound or use a new batch.

Question: Can I heat Ethyl (6Z)-6-octadecenoate to dissolve it in a solvent?

Answer: While gentle warming can aid in dissolution, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[2] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. Always handle the compound in a well-ventilated area.

Question: What are the primary degradation pathways for Ethyl (6Z)-6-octadecenoate?

Answer: The two primary degradation pathways for unsaturated fatty acid esters like Ethyl (6Z)-6-octadecenoate are:

  • Oxidation: The double bond at the 6th position is susceptible to oxidation, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other volatile compounds. This process is accelerated by exposure to oxygen, light, and certain metals.

  • Hydrolysis: The ester linkage can be hydrolyzed, breaking the molecule down into petroselinic acid and ethanol.[3][4][5][6] This reaction can be catalyzed by acids or bases and is accelerated by the presence of water.[3][4][5][6]

Question: How should I handle spills of Ethyl (6Z)-6-octadecenoate?

Answer: In case of a spill, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[7] Collect the spillage and dispose of it in accordance with local, regional, and national regulations.[7] Ensure the area is well-ventilated.[8] For personal protection, wear appropriate protective gloves, clothing, and eye protection.[8][9]

Data Presentation

Table 1: Summary of Factors Affecting the Stability of Ethyl (6Z)-6-octadecenoate

FactorEffect on StabilityRecommended Mitigation
Temperature Increased temperature accelerates oxidation and hydrolysis.Store at low temperatures, ideally at -20°C for long-term storage.[2] Avoid unnecessary heating.
Oxygen (Air) Promotes oxidative degradation of the double bond.[1]Store in well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
Light Can catalyze oxidative reactions.Store in amber vials or other light-protecting containers.[1]
Water/Moisture Can lead to hydrolysis of the ester bond.Store in a dry environment and use anhydrous solvents when possible.
Acids/Bases Catalyze the hydrolysis of the ester bond.[3][4][5][6]Avoid contact with strong acids and bases unless required for a specific reaction.
Metals Certain metals can act as catalysts for oxidation.Use high-purity, non-metallic containers and equipment where possible.

Experimental Protocols

Protocol for Assessing the Stability of Ethyl (6Z)-6-octadecenoate

Objective: To evaluate the stability of Ethyl (6Z)-6-octadecenoate under various storage conditions over time.

Materials and Reagents:

  • Ethyl (6Z)-6-octadecenoate (high purity)

  • Anhydrous ethanol (for sample dilution)

  • Amber glass vials with Teflon-lined caps

  • Nitrogen or argon gas

  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C and 40°C)

  • Light exposure chamber (optional)

Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Analytical balance

  • Pipettes and volumetric flasks

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of high-purity Ethyl (6Z)-6-octadecenoate into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with nitrogen or argon gas before sealing tightly.

  • Storage Conditions:

    • Divide the prepared vials into different storage groups:

      • Group 1: -20°C (Freezer)

      • Group 2: 4°C (Refrigerator)

      • Group 3: 25°C / 60% Relative Humidity (Ambient)

      • Group 4: 40°C / 75% Relative Humidity (Accelerated)

      • Group 5 (Optional): 25°C with light exposure

  • Time Points for Analysis:

    • Establish a schedule for sample analysis. Suggested time points include: T=0 (initial analysis), 1 month, 3 months, 6 months, and 12 months.

  • Analytical Procedure (GC-FID/GC-MS):

    • At each time point, take one vial from each storage group.

    • Prepare a standard solution of Ethyl (6Z)-6-octadecenoate of known concentration in anhydrous ethanol.

    • Prepare a sample solution by accurately diluting a known amount of the stored Ethyl (6Z)-6-octadecenoate in anhydrous ethanol.

    • Inject the standard and sample solutions into the GC system.

    • Use an appropriate GC method to separate Ethyl (6Z)-6-octadecenoate from any potential degradation products.

  • Data Analysis:

    • Determine the purity of the Ethyl (6Z)-6-octadecenoate in each sample by comparing the peak area of the parent compound to the total peak area of all components.

    • Quantify the amount of Ethyl (6Z)-6-octadecenoate remaining in each sample by comparing its peak area to the standard curve.

    • Identify any significant degradation products by their retention times and, if using GC-MS, their mass spectra.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Ethyl (6Z)-6-octadecenoate Stability Issues start Start: Inconsistent Experimental Results or Observed Degradation check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Action: Correct Storage Conditions (e.g., store at -20°C, protect from light, use inert gas) improper_storage->correct_storage check_handling Review Handling Procedures: - Exposure to air/moisture? - Heating? - Contamination? proper_storage->check_handling new_sample Action: Use a Fresh or Re-purified Sample correct_storage->new_sample end End: Issue Resolved new_sample->end improper_handling Improper Handling check_handling->improper_handling Yes proper_handling Proper Handling check_handling->proper_handling No correct_handling Action: Refine Handling Protocol (e.g., minimize air exposure, avoid excessive heat) improper_handling->correct_handling analytical_check Perform Analytical Check: - GC-MS for purity and degradation products - Peroxide value for oxidation proper_handling->analytical_check correct_handling->new_sample degraded Sample Degraded analytical_check->degraded Degradation Detected pure Sample is Pure analytical_check->pure No Degradation degraded->new_sample reassess_experiment Re-evaluate Experimental Design and Other Reagents pure->reassess_experiment reassess_experiment->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Potential Degradation Pathways for Ethyl (6Z)-6-octadecenoate parent Ethyl (6Z)-6-octadecenoate oxidation Oxidation (O2, light, heat, metal ions) parent->oxidation hydrolysis Hydrolysis (H2O, acid/base catalysis) parent->hydrolysis hydroperoxides Hydroperoxides oxidation->hydroperoxides secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxides->secondary_products petroselinic_acid Petroselinic Acid hydrolysis->petroselinic_acid ethanol Ethanol hydrolysis->ethanol

Caption: Potential degradation pathways for Ethyl (6Z)-6-octadecenoate.

References

Preventing isomerization of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of Ethyl 6(Z)-octadecenoate to its (E)-isomer during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing isomerization important?

This compound, also known as ethyl petroselinate, is the ethyl ester of petroselinic acid, a monounsaturated fatty acid. The "(Z)" designation refers to the cis configuration of the double bond at the 6th carbon position. This specific stereochemistry is crucial for its biological activity and physical properties. Isomerization to the (E)- or trans-isomer, Ethyl 6(E)-octadecenoate, alters its three-dimensional structure, which can lead to a loss of desired biological function and inconsistent experimental results.

Q2: What are the primary causes of isomerization of this compound?

The primary drivers of cis to trans isomerization in unsaturated fatty acid esters like this compound are factors that promote the formation of free radicals. These include:

  • Exposure to Heat: Elevated temperatures provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond, leading to isomerization.

  • Exposure to Light: Ultraviolet (UV) and even visible light can provide the energy to induce isomerization.

  • Presence of Free Radicals: Contaminants or byproducts that act as radical initiators can catalyze the isomerization process. Common sources include atmospheric oxygen, peroxides, and certain metal ions. Radical-induced isomerization is a significant degradation pathway.[1]

Q3: How can I prevent the isomerization of my this compound sample?

To prevent isomerization, it is critical to control the storage and handling environment. Key preventive measures include:

  • Proper Storage: Store the compound in a cool, dark place.

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[2]

  • Use of Antioxidants: The addition of a radical scavenger or antioxidant can help to quench free radicals that may be present.

Q4: What are the optimal storage conditions for long-term stability?

For long-term stability, it is recommended to store this compound under the conditions outlined in the table below.

Data Presentation: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Minimizes thermal energy, significantly slowing down the rate of isomerization and oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of radical species that can catalyze isomerization.[2]
Light Exposure Amber Glass Vial or Light-Protected ContainerProtects the compound from UV and visible light, which can induce isomerization.[2]
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric oxygen. Glass is preferred over plastic to avoid leaching of plasticizers.
Additives Antioxidant (e.g., BHT or α-tocopherol)Quenches free radicals, providing an additional layer of protection against isomerization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments that could indicate isomerization of this compound.

Issue 1: My analytical results (e.g., GC-FID) show a peak corresponding to the (E)-isomer that is larger than expected.

  • Possible Cause 1: Improper Storage.

    • Question: How was the sample stored? Was it protected from light and stored at a low temperature?

    • Solution: Review the recommended storage conditions. If the sample was not stored properly, its integrity may be compromised. For future experiments, ensure all storage recommendations are followed.

  • Possible Cause 2: Contamination during Sample Handling.

    • Question: Was the sample handled under an inert atmosphere? Were solvents and other reagents free of peroxides?

    • Solution: Handle the sample in a glove box or use inert gas purging techniques for all transfers. Use freshly opened, high-purity solvents.

  • Possible Cause 3: Isomerization during Analytical Procedure.

    • Question: What were the temperature settings for the GC inlet and column?

    • Solution: High temperatures in the GC inlet can cause on-column isomerization. Optimize the GC method to use the lowest possible inlet and oven temperatures that still provide good chromatography.

Issue 2: I am observing inconsistent results in my biological assays.

  • Possible Cause: Isomerization leading to altered biological activity.

    • Question: Have you verified the isomeric purity of the this compound recently?

    • Solution: It is advisable to re-analyze the isomeric purity of your sample using a validated analytical method, such as GC-FID with a highly polar capillary column, before use in sensitive biological experiments. If isomerization is detected, a new, pure sample should be used.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for this compound

This protocol describes the steps for handling this compound to minimize isomerization.

  • Preparation:

    • Before opening the primary container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture into the sample.

    • All glassware should be thoroughly cleaned and dried.

    • Prepare an inert atmosphere in a glove box or by using a stream of argon or nitrogen gas.

  • Aliquoting and Weighing:

    • Perform all weighing and aliquoting under a gentle stream of inert gas.

    • Use glass syringes or pipettes for liquid transfers. Avoid plastic consumables where possible.

  • Dissolving the Sample:

    • Use high-purity solvents that have been purged with inert gas.

    • If the experimental procedure allows, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol to the solvent (a common concentration is 0.01-0.1% w/v).

  • Short-Term Storage of Solutions:

    • If a solution of the compound is to be stored for a short period, purge the headspace of the vial with inert gas before sealing.

    • Store the solution at low temperature and protected from light.

Protocol 2: Analysis of Isomeric Purity by GC-FID

This protocol provides a general method for the separation and quantification of (Z) and (E) isomers of ethyl octadecenoate.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Highly polar capillary column (e.g., CP-Sil 88 or equivalent, 100 m length). These columns are specifically designed for the separation of cis and trans fatty acid isomers.[3][4]

  • Sample Preparation:

    • Dilute a small amount of this compound in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Inlet Temperature: 220°C (use the lowest temperature that allows for efficient volatilization).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min, and hold for 10 minutes. (This program should be optimized for your specific instrument and column).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks for the (Z) and (E) isomers based on their retention times (the (E)-isomer typically elutes slightly before the (Z)-isomer on highly polar columns).

    • Calculate the percentage of each isomer by peak area normalization.

Mandatory Visualization

Isomerization_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Use storage Store at <= -20°C in amber vial equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate Retrieve Sample inert_atm Work under Inert Gas (Argon/Nitrogen) equilibrate->inert_atm dissolve Dissolve in Purged Solvent (+/- Antioxidant) inert_atm->dissolve analyze Analyze Isomeric Purity (GC-FID) dissolve->analyze experiment Proceed with Experiment analyze->experiment Purity Confirmed Troubleshooting_Isomerization cluster_investigation Investigation Path cluster_solution Corrective Actions start Issue: Unexpected (E)-isomer peak in GC analysis check_storage Storage Conditions Temp? Light? Inert Atm? start->check_storage check_handling Handling Procedure Inert Gas Used? Solvent Purity? start->check_handling check_gc GC Method Inlet Temp Too High? start->check_gc sol_storage Implement Proper Storage Protocol check_storage->sol_storage Improper sol_handling Refine Handling Technique check_handling->sol_handling Deficient sol_gc Optimize GC Method check_gc->sol_gc Suboptimal

References

Technical Support Center: Ethyl Petroselinate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting the chromatographic analysis of ethyl petroselinate. This resource provides in-depth guidance for researchers, scientists, and drug development professionals encountering co-elution issues during their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal separation and accurate quantification of ethyl petroselinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak co-elution in ethyl petroselinate chromatography?

A1: The most frequent cause of co-elution is the presence of its positional isomer, ethyl oleate. Ethyl petroselinate (C18:1 n-12 or Δ6) and ethyl oleate (C18:1 n-9 or Δ9) have very similar physicochemical properties, which makes their separation challenging on standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns.[1]

Q2: How can I detect if my ethyl petroselinate peak is co-eluting with another compound?

A2: Detecting co-elution, especially with perfectly overlapping peaks, can be difficult. Here are some common methods:

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or the appearance of a "shoulder" on the peak. A shoulder is a sudden discontinuity, unlike a tail which is a gradual decline.[2]

  • Use of Advanced Detectors: If you are using HPLC with a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing UV spectra across the peak; if the spectra differ, co-elution is likely occurring.[3] Similarly, with Mass Spectrometry (MS), taking mass spectra across the peak can reveal the presence of multiple components if the profiles change.[2]

  • Systematic Method Variation: Slightly altering chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC) may cause a subtle separation of the co-eluting peaks, revealing the presence of more than one compound.

Q3: I've confirmed a co-elution problem. What is the first thing I should try to fix it?

A3: The first step depends on your chromatography technique (GC or HPLC).

  • For Gas Chromatography (GC): The most effective initial approach is often to change the derivatization of the fatty acid. Standard fatty acid methyl esters (FAMEs) of petroselinic and oleic acid are known to co-elute.[1] Converting them to bulkier esters, such as butyl or 2-ethyl-1-hexyl esters, can significantly improve resolution.[4]

  • For High-Performance Liquid Chromatography (HPLC): The most powerful and often easiest parameter to adjust is the mobile phase. You can try changing the solvent strength (e.g., the ratio of acetonitrile to water) or changing the solvent type altogether (e.g., replacing acetonitrile with methanol).[3]

Q4: Is it better to use GC or HPLC to separate ethyl petroselinate from its isomers?

A4: Both techniques can be successful, but they have different strengths.

  • GC is the most common method for fatty acid analysis and generally offers high resolution, especially with long, highly polar capillary columns (e.g., 100m cyanopropyl phases).[5][6] The key to success in GC is often the derivatization step to enhance the separability of the isomers.[1][7]

  • HPLC , particularly reversed-phase HPLC, is also a powerful tool and avoids the need for high temperatures, which can degrade sensitive compounds.[8] Success in HPLC relies on careful selection of the stationary phase (column) and optimization of the mobile phase.[9][10]

Troubleshooting Guides

Guide 1: Overcoming Co-elution in Gas Chromatography (GC)

Co-elution of ethyl petroselinate and ethyl oleate is a classic challenge in GC. The solution often lies in altering the selectivity (α) of the separation, which can be achieved through derivatization or by optimizing column and method parameters.

Strategy 1: Derivatization to Alternative Esters

Rationale: Converting the fatty acids to esters of bulkier alcohols than methanol or ethanol can enhance the separation between positional isomers on polar GC columns.[7] The bulky alkyl group appears to interfere with the interaction between the double bond and the stationary phase, which is a primary driver for the separation.[7]

Experimental Protocol: Transesterification to Butyl Esters (FABE)

This protocol is adapted from established methods for preparing fatty acid esters for GC analysis.[4][11]

  • Sample Preparation: Weigh approximately 10-20 mg of your lipid sample (containing petroselinic acid) into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 1.25 M HCl in 1-butanol. This can be prepared by carefully adding acetyl chloride to cold 1-butanol.

  • Reaction: Tightly cap the tube and heat it in a heating block at 80°C for 2 hours.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane.

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the fatty acid butyl esters (FABEs) into the upper hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial. This solution is now ready for injection.

Quantitative Data: Impact of Derivatization on Resolution

The resolution of petroselinate (Δ6) from oleate (Δ9) is dramatically improved by using different alcohol esters. The table below summarizes data adapted from a study by Isbell et al., which demonstrates this effect on a polar phase GC column.[1]

Alcohol Used for EsterificationResulting EsterResolution of Δ6 vs. Δ9 Isomers
MethanolMethylUnresolved (Co-eluted)
EthanolEthylPartially Resolved
1-PropanolPropylGood Resolution
1-ButanolButylBaseline Separation
2-Ethyl-1-hexanol2-Ethyl-1-hexylExcellent Baseline Separation
Strategy 2: Optimizing GC Parameters
  • Column Selection: Use a highly polar capillary column. Columns with 100% cyanopropyl polysiloxane or biscyanopropyl stationary phases are recommended for separating cis/trans and positional FAME isomers.[5] Long columns (e.g., 100 m) provide higher efficiency (N) and can resolve difficult peaks.[6]

  • Temperature Program: Lowering the initial oven temperature and using a slow temperature ramp (e.g., 1-2°C/min) through the elution range of the C18:1 isomers can significantly improve separation.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your specific column dimensions to achieve maximum efficiency. A flow rate that is too high or too low will broaden peaks and reduce resolution.

Guide 2: Overcoming Co-elution in HPLC

For HPLC, resolving closely eluting isomers like ethyl petroselinate and ethyl oleate involves manipulating the mobile phase, stationary phase, or temperature to affect retention (k) and selectivity (α).

Strategy 1: Mobile Phase Optimization

Rationale: The choice of organic solvent and its proportion in the mobile phase is one of the most powerful tools to adjust selectivity in reversed-phase HPLC.[3]

Experimental Protocol: Mobile Phase Scouting

  • Initial Conditions: Start with a standard C18 column and a mobile phase of acetonitrile and water. Set a flow rate of 1.0 mL/min and a column temperature of 30°C.

  • Scouting Gradient: Run a fast, broad gradient (e.g., 70% to 100% acetonitrile in 15 minutes) to determine the approximate elution time of your compounds of interest.

  • Optimize Gradient Slope: Based on the scouting run, design a shallower gradient in the region where the isomers elute. For example, if they elute between 80% and 90% acetonitrile, flatten the gradient in this range (e.g., increase by 0.5% per minute).

  • Change Solvent Type: If co-elution persists, replace acetonitrile with methanol as the organic modifier and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order and selectivity between isomers.

Strategy 2: Stationary Phase and Temperature
  • Column Selectivity: If mobile phase optimization is insufficient, the stationary phase chemistry is the next variable to change. Standard C18 columns separate primarily on hydrophobicity. Consider columns with different selectivity mechanisms, such as those with phenyl-hexyl or embedded polar groups, which can offer different interactions with the double bonds of the fatty acid esters.

  • Temperature: Adjusting the column temperature can also change selectivity. Try increasing the temperature in 5-10°C increments (e.g., from 30°C to 50°C). Higher temperatures can sometimes improve peak shape and alter the relative retention of closely eluting compounds.

Visualizations

Logical Workflow for Troubleshooting Co-elution

The following diagram illustrates a systematic approach to diagnosing and resolving co-elution issues in either GC or HPLC.

G start Co-elution Observed (Peak Tailing, Shoulder, or Asymmetric Peak) check_purity Confirm Co-elution (Peak Purity Scan, MS Spectra) start->check_purity decision_tech Select Technique check_purity->decision_tech gc_path Gas Chromatography (GC) decision_tech->gc_path GC hplc_path Liquid Chromatography (HPLC) decision_tech->hplc_path HPLC gc_strat1 Change Derivatization (e.g., to Butyl or 2-Ethyl-1-Hexyl Esters) gc_path->gc_strat1 gc_strat2 Optimize GC Method gc_path->gc_strat2 gc_strat1->gc_strat2 If Unsuccessful end_node Baseline Resolution Achieved gc_strat1->end_node Success gc_strat2a Use Highly Polar Column (e.g., 100m Cyanopropyl) gc_strat2->gc_strat2a gc_strat2b Optimize Temperature Program (Slower Ramp) gc_strat2a->gc_strat2b gc_strat2b->end_node hplc_strat1 Optimize Mobile Phase hplc_path->hplc_strat1 hplc_strat2 Change Stationary Phase (Different Column Chemistry) hplc_path->hplc_strat2 hplc_strat1a Adjust Gradient Slope hplc_strat1->hplc_strat1a hplc_strat1b Change Organic Solvent (Acetonitrile vs. Methanol) hplc_strat1a->hplc_strat1b hplc_strat1b->hplc_strat2 If Unsuccessful hplc_strat1b->end_node Success hplc_strat2->end_node

A decision tree for troubleshooting co-elution problems.
Relationship Between Resolution Factors and Practical Adjustments

This diagram shows how the theoretical parameters of the chromatography resolution equation relate to practical adjustments that can be made in the lab.

G cluster_theoretical Theoretical Factors (Resolution Equation) cluster_practical Practical Adjustments efficiency Efficiency (N) 'Peak Sharpness' resolution Improved Resolution efficiency->resolution selectivity Selectivity (α) 'Chemical Difference' selectivity->resolution retention Retention Factor (k) 'Time on Column' retention->resolution adj_efficiency ↑ Column Length ↓ Particle Size Optimize Flow Rate adj_efficiency->efficiency affects adj_selectivity Change Stationary Phase Change Mobile Phase Type Change Temperature Change Derivatization (GC) adj_selectivity->selectivity affects adj_retention Adjust Mobile Phase Strength (e.g., % Organic) Adjust Temperature adj_retention->retention affects

Mapping lab adjustments to chromatographic resolution factors.

References

Technical Support Center: Artifact Formation in Ethyl 6(Z)-octadecenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyl 6(Z)-octadecenoate (also known as ethyl petroselinate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding artifact formation during chromatographic analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: I am observing a peak with a similar retention time and the same mass spectrum as my this compound standard. What could this be?

A: This is likely a geometric isomer, Ethyl 6(E)-octadecenoate (the trans-isomer). The energy input during analysis, especially in a heated GC injector, can cause the cis double bond at the 6th position to isomerize to the more thermodynamically stable trans configuration. These isomers often have very similar mass spectra but can sometimes be separated on highly polar cyanopropyl silicone capillary columns.

Q2: My chromatogram shows a significant peak corresponding to 6(Z)-octadecenoic acid (petroselinic acid). Why is my ethyl ester sample hydrolyzing?

A: The presence of the free fatty acid is typically due to hydrolysis of the ester bond. This can occur if there is residual water in your sample, solvents, or carrier gas. Ensure all solvents are anhydrous and that the carrier gas passes through a moisture trap.

Q3: I detected mthis compound in my ethyl ester sample. What is the source of this artifact?

A: This is a classic example of transesterification. This artifact can form if your sample comes into contact with methanol. A common source is the use of methanol as a solvent or the presence of methanolic solutions (e.g., methanolic potassium hydroxide) from previous experiments if glassware is not thoroughly cleaned.

Q4: What causes peak tailing for my analyte and how can I fix it?

A: Peak tailing for fatty acid esters is often caused by active sites within the GC system, such as in the injector liner or at the head of the column.[1] These active sites can be exposed glass (silanol groups) or metal surfaces. To mitigate this, use a deactivated injector liner with glass wool, ensure all ferrules and connections are inert, and condition your column according to the manufacturer's instructions.[1] If the problem persists, consider derivatizing the analyte to a less polar form, though this can introduce other artifacts.[2][3]

Q5: Can contaminants in my extraction solvents create artifacts?

A: Yes, contaminants in solvents are a known source of artifacts. For instance, chloroform, often stabilized with ethanol, can contain contaminants like phosgene and ethyl chloroformate, which can react with analytes.[4][5] It is crucial to use high-purity solvents and to be aware of any stabilizers present, as they may react with your compound of interest.

Troubleshooting Guide: Common Chromatographic Issues
Problem Probable Cause(s) Recommended Solution(s)
Extra peak with similar retention time and mass spectrum to the analyte. Cis/Trans Isomerization: High injector temperature is causing the Z-isomer to convert to the E-isomer.[6]Lower the injector temperature. Use a splitless injection if possible to minimize sample time in the hot injector. Employ a highly polar column (e.g., HP-88, DB-23) for better separation of geometric isomers.[7]
An unexpected peak is identified as the corresponding free fatty acid. Hydrolysis: Presence of water in the sample, solvent, or carrier gas.Use anhydrous solvents. Ensure the sample is dry before injection. Install or replace moisture traps on the carrier gas line.
A methyl ester peak is observed in the ethyl ester sample. Transesterification: Contamination with methanol from solvents or improperly cleaned glassware.Use fresh, high-purity ethanol-based or non-alcoholic solvents for sample preparation. Implement a rigorous glassware cleaning protocol.
Multiple unexpected peaks are present. Oxidation/Degradation: The unsaturated fatty acid ester is sensitive to heat and oxygen, leading to the formation of smaller chain aldehydes, ketones, and other oxidation byproducts.[6]Lower the injector and transfer line temperatures.[8] Use an oxygen trap on the carrier gas line. Prepare samples fresh and store them under an inert atmosphere (e.g., nitrogen or argon).
Poor peak shape (tailing). Active Sites: Interaction of the ester with active silanol groups in the injector liner or on the column.[1]Use a fresh, deactivated injector liner. Trim the first few centimeters of the analytical column. Condition the column as per the manufacturer's guidelines.
Experimental Protocols
Protocol 1: Sample Preparation
  • Solvent Selection: Use high-purity hexane, isooctane, or ethyl acetate as the solvent. Avoid chlorinated solvents or those containing other alcohols unless necessary for solubility.

  • Concentration: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 100 µg/mL to 1 mg/mL.

  • Vialing: Transfer the solution to a 2 mL autosampler vial with a deactivated glass insert to minimize contact with active glass surfaces.

  • Storage: If not analyzing immediately, cap the vial tightly and store it at low temperature (e.g., -20°C) under an inert atmosphere.

Protocol 2: Recommended GC-MS Parameters
Parameter Recommended Setting Rationale
Injector Split/Splitless, 220°C (or lowest possible)Minimizes thermal stress and reduces the risk of isomerization and degradation.[6]
Liner Deactivated, single taper with glass woolProvides an inert surface and promotes efficient volatilization.
Carrier Gas Helium or Hydrogen, 1.0-1.5 mL/min constant flowStandard carrier gases for GC-MS. Ensure high purity with moisture and oxygen traps.
Column Highly Polar Cyanopropyl Silicone (e.g., DB-23, HP-88) or Mid-Polar (e.g., DB-Wax). Dimensions: 30-60 m x 0.25 mm ID, 0.25 µm film thickness.A highly polar column is essential for separating cis/trans isomers.[7]
Oven Program Initial: 120°C (hold 1 min), Ramp: 10°C/min to 200°C, Ramp: 5°C/min to 240°C (hold 5-10 min)This is a starting point; the program should be optimized to ensure good separation from solvent and other potential artifacts.
MS Transfer Line 240°CShould be hot enough to prevent condensation but not so hot as to cause degradation.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard EI conditions. A clean ion source is critical for consistent fragmentation and sensitivity.
MS Scan Range m/z 40-400This range will cover the molecular ion (m/z 310.5) and key fragment ions.
Quantitative Data Summary

Table 1: Effect of Injector Temperature on Artifact Formation for Unsaturated Fatty Acid Esters

Injector TemperatureExpected Isomerization (% trans)Expected DegradationRecommendation
< 200°CMinimal (< 1%)LowIdeal for preventing artifacts, but may cause poor peak shape for less volatile compounds.
220-250°CModerate (1-5%)ModerateA common compromise between efficient volatilization and minimizing artifacts.[7][9]
> 250°CSignificant (> 5%)HighNot recommended. Increases the risk of significant isomerization and thermal degradation, leading to inaccurate quantification.[6]

Note: These values are illustrative and the actual extent of artifact formation will depend on the specific instrument, residence time in the injector, and sample matrix.

Visualizations

Below are diagrams illustrating common artifact formation pathways and a logical workflow for troubleshooting analytical issues.

ArtifactPathways Potential Artifact Formation Pathways main This compound (Analyte) isomer Ethyl 6(E)-octadecenoate (Trans-Isomer) main->isomer Isomerization (Heat) acid 6(Z)-Octadecenoic Acid (Free Fatty Acid) main->acid Hydrolysis (+H2O) methyl_ester Mthis compound main->methyl_ester Transesterification (+MeOH) oxidation Oxidation Products (Aldehydes, Ketones, etc.) main->oxidation Oxidation/Degradation (Heat, O2)

Caption: Potential artifact formation pathways from this compound during analysis.

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak(s) Observed check_rt Is RT similar to analyte and MS spectrum identical? start->check_rt isomer Likely cis/trans isomer. ACTION: Lower injector temp. Use polar column. check_rt->isomer Yes check_id Can peak be identified by library search? check_rt->check_id No hydrolysis Identified as free acid? CAUSE: Hydrolysis. check_id->hydrolysis Yes transester Identified as methyl ester? CAUSE: Transesterification. check_id->transester Yes degradation Identified as smaller fragments? CAUSE: Thermal Degradation. check_id->degradation Yes unknown Unknown contaminant. ACTION: Check solvent purity, clean injector & system. check_id->unknown No solution1 ACTION: Check for water (solvents, gas line). hydrolysis->solution1 solution2 ACTION: Check for methanol contamination. transester->solution2 solution3 ACTION: Lower injector temp. degradation->solution3

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks.

References

Technical Support Center: Optimizing GC-MS Analysis of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 6(Z)-octadecenoate.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Active Sites: The analyte may be interacting with active sites in the GC system.

    • Solution: Deactivate the inlet liner and the first few centimeters of the column. Consider using a liner with glass wool to trap non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. A typical concentration for GC-MS analysis is around 10 µg/mL.[1]

  • Inappropriate Temperature: If the injector or column temperature is too low, it can cause peak tailing.

    • Solution: Ensure the injector temperature is high enough to ensure rapid volatilization of the analyte, typically 250°C. Optimize the column temperature program.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If the problem persists, trim the first 10-15 cm of the column from the injector end.

Question: I am seeing a high baseline or "ghost peaks" in my chromatogram. What is the cause and how can I fix it?

Answer: A high baseline or the appearance of unexpected peaks (ghost peaks) is often due to contamination.

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy or elevated baseline.

    • Solution: Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly.

  • Septum Bleed: Over time, the injector septum can degrade and release volatile compounds.

    • Solution: Replace the septum regularly.

  • Sample Carryover: Residual sample from a previous injection can appear as ghost peaks in subsequent runs.

    • Solution: Implement a thorough wash sequence for the syringe between injections. Clean the injector port and liner.

  • Contaminated Solvents: Impurities in the solvent used for sample preparation can be a source of ghost peaks.[2]

    • Solution: Use high-purity, GC-grade solvents. Run a solvent blank to confirm that the solvent is not the source of contamination.

Question: My retention time for this compound is shifting between runs. Why is this happening?

Answer: Retention time variability can compromise the reliability of your analysis.

  • Leaks in the System: Small leaks in the gas lines or at the injector can cause fluctuations in the carrier gas flow rate, leading to shifting retention times.

    • Solution: Perform a leak check of the entire system, including fittings and the septum.

  • Inconsistent Oven Temperature: Poor temperature control of the GC oven will directly impact retention times.[3]

    • Solution: Calibrate the GC oven temperature and ensure it is stable before starting a sequence. Allow for adequate equilibration time before each injection.

  • Changes in Carrier Gas Flow Rate: Variations in the carrier gas flow rate will cause retention times to shift.

    • Solution: Verify that the carrier gas flow rate is constant and set to the desired value. Check the gas supply to ensure there are no pressure drops.

Question: I am having difficulty separating this compound from other isomers. What can I do to improve resolution?

Answer: The separation of cis/trans and positional isomers of fatty acid esters can be challenging.

  • Column Choice: The choice of GC column is critical for isomer separation.

    • Solution: For separating cis/trans isomers, a highly polar cyanosilicone capillary column is recommended.

  • Temperature Program: The temperature ramp rate can significantly affect resolution.

    • Solution: A slower temperature ramp rate will generally improve the separation between closely eluting compounds.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best resolution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable GC column for the analysis of this compound?

A1: The choice of column depends on the specific requirements of the analysis.

  • For general-purpose analysis, a mid-polar column such as a DB-5ms or equivalent is often suitable.

  • For the separation of geometric (cis/trans) isomers, a highly polar cyanosilicone column (e.g., BPX70) is recommended.[4]

Q2: What are the recommended GC-MS parameters for this compound analysis?

A2: The optimal parameters will vary depending on the instrument and column used. However, a good starting point is provided in the table below.

ParameterRecommended Value
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp Rate5 °C/min
Final Temperature240 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1 mL/min (constant flow)
MS Detector
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Source Temperature230 °C
Quadrupole Temperature150 °C

Q3: How should I prepare my sample of this compound for GC-MS analysis?

A3: Proper sample preparation is crucial for obtaining reliable results.

  • Dissolution: Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[1] Avoid aqueous solutions.

  • Concentration: A starting concentration of approximately 10 µg/mL is recommended.[1]

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by filtering or centrifuging before transferring to a GC vial.[1]

Q4: What are the characteristic mass spectral fragments for this compound?

Experimental Protocols

Protocol 1: Standard Preparation for GC-MS Analysis

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of hexane to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final working standard concentration of 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

  • Run a solvent blank (hexane) before and after the sample to check for carryover.

Visualizations

GCMS_Troubleshooting_Workflow GC-MS Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_active_sites Check for Active Sites (Inlet, Column) check_tailing->check_active_sites Yes end Problem Resolved dilute_sample->end deactivate Deactivate/Replace Liner Trim Column check_active_sites->deactivate Yes check_temp Are Temperatures Optimal? (Inlet, Oven) check_active_sites->check_temp No deactivate->end optimize_temp Optimize Temperature Program check_temp->optimize_temp No check_contamination Check for Contamination check_temp->check_contamination Yes optimize_temp->end bakeout_column Bakeout/Clean System check_contamination->bakeout_column Yes check_contamination->end No bakeout_column->end

Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.

Sample_Prep_Workflow Sample Preparation Workflow for GC-MS start Start: Obtain Sample dissolve Dissolve in Volatile Organic Solvent (e.g., Hexane) start->dissolve dilute Dilute to Working Concentration (~10 µg/mL) dissolve->dilute remove_particulates Remove Particulates (Filter or Centrifuge) dilute->remove_particulates transfer Transfer to GC Autosampler Vial remove_particulates->transfer analyze Analyze by GC-MS transfer->analyze

Caption: A streamlined workflow for preparing samples for GC-MS analysis.

References

Technical Support Center: Troubleshooting Low Recovery of Ethyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Petroselinate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes and address challenges related to low product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl Petroselinate?

A1: The most common and cost-effective method for synthesizing Ethyl Petroselinate is the Fischer esterification of petroselinic acid with ethanol using an acid catalyst. This is a reversible reaction where the carboxylic acid reacts with an alcohol to form an ester and water.[1][2][3][4] To drive the reaction towards the product side and maximize the yield, an excess of the alcohol is typically used, and the water produced is often removed as it forms.[2][3]

Q2: What are the key factors that influence the yield of Ethyl Petroselinate?

A2: The yield of Ethyl Petroselinate is primarily influenced by several key reaction parameters:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and degradation of the product.

  • Catalyst Concentration: An optimal concentration of an acid catalyst is crucial. Too little catalyst will result in a slow reaction and incomplete conversion, while too much can also promote side reactions.[5]

  • Petroselinic Acid to Ethanol Molar Ratio: Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ethyl ester, thereby increasing the yield.[3]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to reach equilibrium or completion.

  • Water Content: The presence of water can reverse the esterification reaction, reducing the yield. Therefore, using anhydrous reagents and removing water as it is formed is important.[3]

Q3: What are common side reactions that can lead to low recovery?

A3: Several side reactions can compete with the desired esterification, leading to a lower yield of Ethyl Petroselinate. These include:

  • Hydrolysis of the Ester: As Fischer esterification is a reversible reaction, the presence of water can hydrolyze the newly formed Ethyl Petroselinate back to petroselinic acid and ethanol.[3]

  • Dehydration of Ethanol: At high temperatures and in the presence of a strong acid catalyst like sulfuric acid, ethanol can dehydrate to form diethyl ether.

  • Oxidation: If the reaction is exposed to air at high temperatures, the unsaturated fatty acid chain of petroselinic acid can be susceptible to oxidation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the petroselinic acid starting material and the appearance of the Ethyl Petroselinate product.

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the conversion of petroselinic acid and the yield of Ethyl Petroselinate by analyzing aliquots of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to identify and quantify the starting material, product, and any significant byproducts in the reaction mixture.

Troubleshooting Guide for Low Ethyl Petroselinate Recovery

This guide is designed to help you identify and resolve common issues leading to low recovery of Ethyl Petroselinate.

Problem 1: Low Conversion of Petroselinic Acid
Potential Cause Recommended Solution
Insufficient Catalyst Increase the catalyst concentration incrementally. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 1-5 mol% with respect to the carboxylic acid is a typical starting point.
Low Reaction Temperature Increase the reaction temperature. For Fischer esterification, refluxing the reaction mixture is common. The optimal temperature will depend on the solvent and specific catalyst used.
Short Reaction Time Extend the reaction time. Monitor the reaction progress using TLC or GC to determine when the reaction has reached completion.
Presence of Water Ensure all reagents and solvents are anhydrous. Use freshly distilled ethanol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.
Inadequate Mixing Ensure efficient stirring of the reaction mixture to promote contact between the reactants and the catalyst.
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution
Reaction Temperature is Too High Lower the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions like dehydration or decomposition.
Excessive Catalyst Concentration Reduce the amount of catalyst. High concentrations of strong acids can lead to charring and other undesirable side reactions.[5]
Oxidation of Petroselinic Acid Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bond in the fatty acid chain.
Problem 3: Product Loss During Work-up and Purification
Potential Cause Recommended Solution
Incomplete Extraction Ensure the correct solvent and pH are used during the aqueous work-up. Ethyl petroselinate is non-polar and will be in the organic layer. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will maximize recovery.
Emulsion Formation If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution) or by gentle centrifugation.
Hydrolysis During Work-up Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the work-up to prevent acid-catalyzed hydrolysis of the ester.
Loss During Solvent Removal Use a rotary evaporator to remove the solvent under reduced pressure and at a moderate temperature to avoid co-distillation of the product.
Inefficient Purification Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. For distillation, ensure the vacuum is sufficiently low and the temperature gradient is appropriate to prevent product decomposition.

Experimental Protocols

General Protocol for Fischer Esterification of Petroselinic Acid

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • Petroselinic acid

  • Anhydrous ethanol (excess, e.g., 10-20 molar equivalents)

  • Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve petroselinic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add the acid catalyst to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 2-4 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl Petroselinate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Troubleshooting Flowchart for Low Ethyl Petroselinate Recovery

Troubleshooting_Low_Yield start Low Recovery of Ethyl Petroselinate check_reaction Step 1: Analyze Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete_conversion Incomplete Conversion of Petroselinic Acid? check_reaction->incomplete_conversion byproducts Significant Byproducts Observed? incomplete_conversion->byproducts No solution1 Optimize Reaction Conditions: - Increase Temperature - Increase Catalyst Conc. - Increase Reaction Time - Use Excess Ethanol - Ensure Anhydrous Conditions incomplete_conversion->solution1 Yes workup_issue Step 2: Review Work-up & Purification Procedure byproducts->workup_issue No solution2 Optimize Reaction Conditions: - Lower Temperature - Reduce Catalyst Conc. - Use Inert Atmosphere byproducts->solution2 Yes extraction_loss Product Loss During Extraction? workup_issue->extraction_loss purification_loss Product Loss During Purification? extraction_loss->purification_loss No solution3 Optimize Work-up: - Adjust pH - Use Brine to Break Emulsions - Perform Multiple Extractions extraction_loss->solution3 Yes solution4 Optimize Purification: - Adjust Chromatography  Solvent System - Optimize Distillation  Conditions purification_loss->solution4 Yes end Improved Recovery purification_loss->end No solution1->end solution2->end solution3->end solution4->end Synthesis_Workflow start Start reactants Combine Petroselinic Acid, Ethanol, and Catalyst start->reactants reaction Heat to Reflux (Monitor by TLC/GC) reactants->reaction workup Aqueous Work-up: - Neutralize Acid - Extract with Organic Solvent reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying purification Purify by Vacuum Distillation or Column Chromatography drying->purification product Pure Ethyl Petroselinate purification->product Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Petroselinic_Acid Petroselinic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Petroselinic_Acid->Protonated_Acid + H+ Ethanol Ethanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Ethyl_Petroselinate Ethyl Petroselinate (R-COOR') Tetrahedral_Intermediate->Ethyl_Petroselinate - H2O, -H+ Water Water (H2O) Tetrahedral_Intermediate->Water Catalyst Acid Catalyst (H+) Ethyl_Petroselinate->Catalyst Catalyst->Petroselinic_Acid

References

Technical Support Center: Degradation of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6(Z)-octadecenoate (ethyl petroselinate). The information provided addresses common issues encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways, primarily:

  • Autoxidation: Reaction with atmospheric oxygen, leading to the formation of hydroperoxides, which are primary oxidation products. These can further decompose into secondary oxidation products like aldehydes, ketones, alcohols, and carboxylic acids.

  • Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acid or base catalysts, to yield petroselinic acid and ethanol.

  • Thermal Degradation: High temperatures can induce complex reactions, leading to the formation of a variety of smaller, volatile and non-volatile compounds.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate oxidation and other degradation reactions.

Q2: What are the expected degradation products from the autoxidation of this compound?

A2: The autoxidation of this compound, similar to other unsaturated fatty acid esters, proceeds via a free radical mechanism. The primary products are hydroperoxides. These unstable intermediates decompose to form a complex mixture of secondary products, including:

  • Aldehydes: Such as hexanal, nonanal, and other volatile aldehydes that contribute to off-odors.

  • Ketones

  • Alcohols

  • Carboxylic Acids: Including shorter-chain fatty acids.

  • Epoxides: Formed by the oxidation of the double bond.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.[1] Using amber glass vials with tight-fitting caps is recommended. For long-term storage, refrigeration or freezing is advisable. The addition of antioxidants can also be considered.[1]

Troubleshooting Guides

GC-MS Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing for Degradation Products - Active sites in the GC inlet liner or column. - Contamination of the GC system. - Improper column installation.- Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Bake out the column according to the manufacturer's instructions. - Check for and eliminate leaks in the system. - Ensure the column is installed correctly in the injector and detector.
Ghost Peaks in Chromatogram - Carryover from previous injections. - Contaminated syringe or solvent. - Septum bleed.- Run a solvent blank to check for contamination. - Use a high-quality solvent and a clean syringe. - Replace the septum. - Increase the injector temperature and use a pulsed splitless injection if possible.
Poor Resolution of Isomeric Degradation Products - Inappropriate GC column phase. - Suboptimal temperature program.- Use a more polar column (e.g., a wax or cyanopropyl phase) for better separation of polar degradation products. - Optimize the oven temperature ramp rate to improve the separation of closely eluting peaks.
Low Sensitivity for Aldehydes and Ketones - Poor ionization efficiency of underivatized carbonyl compounds.- Derivatize the carbonyl compounds to more stable and readily ionizable derivatives (e.g., PFBHA oximes or Girard's reagent T hydrazones) to enhance their detection by MS.[2][3]
Sample Preparation and Handling Issues
Problem Possible Cause(s) Troubleshooting Steps
Artifactual Oxidation During Sample Preparation - Exposure to air and light. - Presence of metal ions that can catalyze oxidation.- Perform sample preparation steps under dim light and, if possible, under an inert atmosphere. - Use solvents that have been purged with nitrogen to remove dissolved oxygen. - Add a chelating agent like EDTA to the sample to sequester metal ions.
Incomplete Extraction of Polar Degradation Products - Use of a non-polar solvent for extraction.- Employ a biphasic solvent system, such as the Folch or Bligh-Dyer method, to ensure the efficient extraction of both non-polar (un-degraded ester) and polar (degradation products) lipids.
Loss of Volatile Degradation Products - Evaporation during sample concentration steps.- Avoid high temperatures when evaporating solvents. Use a gentle stream of nitrogen for solvent removal at room temperature. - For highly volatile compounds, consider using headspace solid-phase microextraction (HS-SPME) for analysis.[4]

Data Presentation

The following table presents representative quantitative data on the formation of volatile compounds during the oxidation of methyl oleate at 180°C, which can be used as an analogue for the degradation of this compound. The data shows the change in the relative content of various degradation products over time.

Table 1: Relative Content (%) of Volatile Compounds from Oxidized Methyl Oleate [5]

Compound0h2h4h8h12h
Aldehydes
Heptanal0.000.451.232.561.89
Octanal0.001.233.455.124.32
Nonanal0.002.345.678.917.65
2-Decenal0.000.872.114.323.78
Ketones
2-Heptanone0.000.210.541.230.98
Acids
Heptanoic acid0.000.110.320.871.12
Octanoic acid0.000.230.651.542.01
Nonanoic acid0.000.451.232.873.45
Esters
Methyl octanoate0.000.120.340.760.98
Methyl nonanoate0.000.210.561.231.56

Experimental Protocols

Protocol 1: Accelerated Oxidation Study

This protocol describes a method for accelerating the oxidation of this compound to study the formation of degradation products.

Materials:

  • This compound

  • Reaction vessel (e.g., a glass tube with a screw cap)

  • Heating block or oven

  • Oxygen or air supply

  • Antioxidant standard (optional, e.g., BHT)

Procedure:

  • Place a known amount of this compound (e.g., 1 gram) into the reaction vessel.

  • If testing the effect of an antioxidant, add it at the desired concentration.

  • Flush the vessel with oxygen or air for 1 minute.

  • Seal the vessel tightly.

  • Place the vessel in a heating block or oven at a constant temperature (e.g., 60-100°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a sample for analysis.

  • Store the collected samples at -20°C or lower under an inert atmosphere until analysis.

Protocol 2: Analysis of Volatile Degradation Products by HS-SPME-GC-MS

This protocol is for the analysis of volatile compounds formed during the degradation of this compound.

Materials:

  • Degraded this compound sample

  • Headspace vial with a screw cap and septum

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Place a small amount of the degraded sample (e.g., 0.1 gram) into a headspace vial.

  • Seal the vial.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

  • Retract the fiber and immediately insert it into the GC injector for thermal desorption of the analytes.

  • Run the GC-MS analysis using an appropriate temperature program and mass spectral acquisition parameters.

  • Identify the volatile compounds by comparing their mass spectra with a library (e.g., NIST).

Mandatory Visualization

degradation_analysis_workflow cluster_degradation Degradation Induction cluster_analysis Analysis of Degradation Products cluster_products Degradation Products start This compound Sample oxidation Accelerated Oxidation (Heat, O2) start->oxidation hydrolysis Hydrolysis (Acid/Base) start->hydrolysis thermal Thermal Stress start->thermal primary Primary Products (Hydroperoxides) oxidation->primary hydrolysis_prod Petroselinic Acid & Ethanol hydrolysis->hydrolysis_prod secondary Secondary Products (Aldehydes, Ketones, etc.) thermal->secondary extraction Solvent Extraction derivatization Derivatization (optional) extraction->derivatization gcms GC-MS Analysis extraction->gcms derivatization->gcms data_analysis Data Processing & Identification gcms->data_analysis primary->secondary secondary->extraction hydrolysis_prod->extraction

Caption: Experimental workflow for the analysis of this compound degradation products.

petroselinic_acid_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Cellular Signaling cluster_inhibition Inhibition by Petroselinic Acid cluster_response Inflammatory Response stimulus Inflammatory Stimuli (e.g., Pathogens, Cytokines) cgas_sting cGAS-STING Pathway stimulus->cgas_sting irf3 IRF3 Activation cgas_sting->irf3 ifn1 Type I Interferon (IFN) Production irf3->ifn1 inflammation Inflammation ifn1->inflammation petroselinic_acid Petroselinic Acid (from Ethyl Ester Hydrolysis) petroselinic_acid->cgas_sting Inhibits

Caption: Simplified signaling pathway for the anti-inflammatory action of petroselinic acid.

References

Technical Support Center: Quantification of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantitative analysis of Ethyl 6(Z)-octadecenoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which directly impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the case of this compound, a lipid, common interfering components from biological matrices include phospholipids, salts, and proteins, which can compromise the reliability of the quantification.[1][3]

Q2: What are the most common analytical techniques for this compound quantification and how are they affected?

A2: The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • LC-MS , particularly with Electrospray Ionization (ESI), is highly susceptible to ion suppression where matrix components compete with the analyte for ionization.[5] Phospholipids are a major cause of this issue in biological samples.[3]

  • GC-MS can also experience matrix effects, often observed as signal enhancement.[4] This occurs when non-volatile matrix components accumulate in the injector port, creating active sites that protect the analyte from thermal degradation, thus increasing the signal.[4][5]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: A common and effective method is to perform a post-extraction spike experiment.[1] This involves comparing the analyte's signal in a neat solvent to its signal in a sample matrix extract that has been spiked with the analyte after extraction. A significant difference between the two signals indicates the presence of matrix effects.[1] You can quantify the matrix effect by calculating the ratio of the peak area of a post-extraction spiked sample to the peak area of a standard in a neat solution. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[5]

Q4: What are the primary strategies to minimize or mitigate matrix effects?

A4: The most effective strategies focus on optimizing sample preparation and chromatography.[6] Key approaches include:

  • Sample Preparation: Rigorous sample cleanup using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation is crucial.[1][6] Polymeric mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, has been shown to be highly effective at removing matrix components.[6]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from interfering matrix components is a powerful strategy.[7] This can involve adjusting the mobile phase, modifying the gradient, or using a different analytical column.[6][7]

  • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering compounds.[1][7] However, this is only viable if the analyte concentration remains above the instrument's limit of detection.[7]

Troubleshooting Guide

Q5: My analyte signal is lower than expected or inconsistent. What are the immediate troubleshooting steps?

A5: If you suspect ion suppression is affecting your this compound quantification, consider the following immediate actions:

  • Dilute the Sample: This is a quick and often effective method to reduce the concentration of interfering matrix components.[7] Ensure the diluted analyte concentration is still within the instrument's linear range.

  • Optimize Chromatography: Adjust your LC method to better separate the analyte from matrix interferences. Changes to the mobile phase pH or gradient duration can alter the retention of interfering compounds like phospholipids relative to your analyte.[3][6]

  • Review Sample Preparation: Ensure your sample cleanup is adequate. If you are using protein precipitation, which is known to be less effective at removing phospholipids, consider switching to a more robust technique like SPE or LLE.[6]

Q6: How do I perform an experiment to quantitatively assess the matrix effect?

A6: A quantitative assessment can be performed using the following protocol, which compares the analyte response in neat solvent versus a post-extraction spiked matrix.

Experimental Protocol: Quantification of Matrix Effects

This protocol allows for the quantitative measurement of ion suppression or enhancement.

Materials:

  • This compound standard solution

  • Blank matrix (e.g., plasma, serum) without the analyte

  • Reconstitution solvent compatible with your analytical method

  • All necessary equipment for your standard sample preparation workflow (e.g., SPE cartridges, solvents)

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the this compound standard into your final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the this compound standard into the processed matrix extract. The final concentration should be the same as in Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction process. This set is used to evaluate recovery, not the matrix effect itself.

  • Analyze Samples: Analyze all three sets of samples using your established LC-MS/MS or GC-MS method.

  • Calculate Matrix Effect: Use the peak areas from Sets A and B to calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation: Effectiveness of Sample Preparation Methods

The choice of sample preparation technique significantly impacts the degree of matrix effect. The following table summarizes the general effectiveness of common methods for lipid analysis.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryKey Considerations
Protein Precipitation (PPT) LowGoodLeast effective; often results in significant matrix effects from residual components like phospholipids.[6]
Liquid-Liquid Extraction (LLE) HighVariableProvides clean extracts but may result in low recovery for more polar analytes.[6]
Solid-Phase Extraction (SPE) Moderate to HighGoodEffectiveness depends on the sorbent used. Reversed-phase and mixed-mode SPE are effective for lipids.[1][6]
Mixed-Mode SPE Very HighVery GoodCombines multiple retention mechanisms (e.g., reversed-phase and ion exchange) to provide the cleanest extracts.[6]
Experimental Protocol: Solid-Phase Extraction (SPE) for Lipid Analysis

This is a generalized protocol for cleaning up a biological sample to reduce matrix effects before analyzing this compound.

Materials:

  • SPE cartridge (e.g., C18 or a polymeric mixed-mode sorbent)

  • Sample extract (e.g., from plasma or tissue)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water) to remove polar interferences[1]

  • Elution solvent (e.g., methanol or acetonitrile) to elute lipids[1]

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL methanol) through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL water) through the cartridge to prepare it for the aqueous sample.[1]

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove salts and other polar matrix components that can cause interference.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the target analyte, this compound, along with other lipids.[1]

  • Final Preparation: The eluted sample is typically evaporated to dryness and then reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS mobile phase).

Visualizations

Workflow cluster_prep Sample Preparation (Mitigation Point) cluster_analysis Analysis cluster_data Data Review SampleCollection 1. Sample Collection (e.g., Plasma) Extraction 2. Extraction & Cleanup (SPE, LLE, PPT) SampleCollection->Extraction Address Matrix Here Chromatography 3. Chromatography (LC or GC) Extraction->Chromatography MS_Detection 4. MS/MS Detection & Quantification Chromatography->MS_Detection Separate Analyte from Interferences DataAnalysis 5. Data Analysis MS_Detection->DataAnalysis

Caption: A typical experimental workflow for quantifying this compound.

Troubleshooting Start Suspected Matrix Effect (Poor Accuracy/Precision) QuantifyEffect Perform Post-Extraction Spike Experiment Start->QuantifyEffect CheckMethod Is Sample Cleanup Adequate? CheckChromo Is Chromatography Optimized? CheckMethod->CheckChromo Yes ImproveCleanup Action: Improve Cleanup (e.g., use SPE) CheckMethod->ImproveCleanup No Dilute Action: Dilute Sample CheckChromo->Dilute Yes OptimizeChromo Action: Modify Gradient or Mobile Phase CheckChromo->OptimizeChromo No Result Problem Resolved Dilute->Result Fail Issue Persists: Consider Isotope-Labeled Internal Standard Dilute->Fail ImproveCleanup->Result ImproveCleanup->Fail OptimizeChromo->Result OptimizeChromo->Fail QuantifyEffect->CheckMethod

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl 6(Z)-octadecenoate, a fatty acid ethyl ester, is crucial for various applications, including its role as a biomarker or in formulation development. This guide provides a comprehensive comparison of the primary analytical methods used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology Comparison

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of each method for the quantification of fatty acid esters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 3%
Limit of Detection (LOD) pg - ng/mLng - µg/mLµg/mL - mg/mL
Limit of Quantification (LOQ) ng/mLµg/mLmg/mL
Sample Throughput High (with autosampler)Medium to HighLow to Medium
Primary Advantage High sensitivity and selectivityVersatility for various sample matricesNon-destructive, minimal sample preparation
Primary Disadvantage Requires derivatization for non-volatile analytes (not required for ethyl esters)Lower sensitivity for some detectorsLower sensitivity compared to MS-based methods

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. The following sections outline the typical procedures for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Lipid Extraction: For biological samples, lipids are typically extracted using a solvent system such as chloroform:methanol (2:1, v/v).

  • Derivatization (if necessary): While this compound is already an ester and can be analyzed directly, free fatty acids in the sample would require derivatization to their corresponding methyl or ethyl esters to improve volatility and chromatographic performance.[1][2][3] A common method involves using boron trifluoride in methanol (BF3/MeOH).[3]

  • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of different fatty acid esters. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.[4]

  • Injection Mode: Splitless or split injection depending on the sample concentration.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the analysis of fatty acid ethyl esters, particularly when dealing with complex matrices or when derivatization is not desirable.

Sample Preparation:

  • Lipid Extraction: Similar to GC-MS, lipids are extracted from the sample matrix.

  • Reconstitution: The dried extract is dissolved in the mobile phase or a compatible solvent.

HPLC Parameters:

  • Chromatography Mode: Reversed-phase HPLC is commonly used.[5][6]

  • Column: A C18 column is a popular choice for separating fatty acid esters.[6]

  • Mobile Phase: A gradient of acetonitrile and water is often employed.[7] The use of greener solvents like ethanol is also being explored.[5]

  • Detector:

    • UV Detector: Can be used if the analyte has a suitable chromophore, though fatty acid esters have a weak UV absorbance at low wavelengths (around 200-210 nm).

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more universal detectors for non-volatile compounds and are well-suited for lipid analysis.[7]

    • Mass Spectrometry (LC-MS): Provides the highest sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a quantitative method that relies on the principle that the signal intensity is directly proportional to the number of protons giving rise to the signal.[8][9]

Sample Preparation:

  • Extraction: The lipid fraction is extracted.

  • Dissolution: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: A known amount of an internal standard (e.g., tetramethylsilane - TMS, or another compound with a distinct signal) is added for accurate quantification.

NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.

  • Experiment: A standard 1D ¹H NMR experiment is typically sufficient.[9] For complex mixtures, techniques to suppress interfering signals, such as those from ¹³C satellites, can be employed to improve accuracy.[10]

  • Quantification: The concentration of this compound is determined by comparing the integral of a specific proton signal (e.g., the methylene protons of the ethyl group) to the integral of a known signal from the internal standard.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of these methods, the following diagrams illustrate the general experimental workflow and a decision-making guide.

General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution Sample Dissolution (CDCl3) Sample Dissolution (CDCl3) Lipid Extraction->Sample Dissolution (CDCl3) GC Separation GC Separation Reconstitution->GC Separation Volatile Solvent HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mobile Phase MS Detection MS Detection GC Separation->MS Detection Data Analysis_GCMS Data Analysis MS Detection->Data Analysis_GCMS Detection (UV/ELSD/MS) Detection (UV/ELSD/MS) HPLC Separation->Detection (UV/ELSD/MS) Data Analysis_HPLC Data Analysis Detection (UV/ELSD/MS)->Data Analysis_HPLC 1H NMR Acquisition 1H NMR Acquisition Sample Dissolution (CDCl3)->1H NMR Acquisition Data Analysis_NMR Data Analysis 1H NMR Acquisition->Data Analysis_NMR

Caption: General experimental workflows for the quantification of this compound.

Method Selection Guide Start Start High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No GCMS GC-MS High_Sensitivity->GCMS Yes Non_Destructive Non-Destructive Method Needed? Complex_Matrix->Non_Destructive No HPLC HPLC Complex_Matrix->HPLC Yes Non_Destructive->HPLC No NMR NMR Non_Destructive->NMR Yes

Caption: Decision tree for selecting a suitable analytical method.

References

Differentiating Isomers of Ethyl Octadecenoate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid isomers is a critical challenge in biomedical research and drug development. Ethyl octadecenoate, an ethyl ester of an 18-carbon monounsaturated fatty acid, exists as numerous positional and geometric isomers with potentially distinct biological activities. Differentiating these isomers requires sophisticated mass spectrometry techniques. This guide provides an objective comparison of common mass spectrometric approaches for the isomeric differentiation of ethyl octadecenoate, supported by experimental data and detailed protocols.

At a Glance: Comparison of Mass Spectrometry Techniques

The selection of a mass spectrometry technique for differentiating ethyl octadecenoate isomers depends on the specific research question, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common approaches, each with distinct advantages and limitations. More advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) offer an additional dimension of separation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Principle Separation based on volatility and polarity, with mass-to-charge ratio detection.Separation based on polarity, with precursor and product ion analysis.Separation based on ionic size, shape, and charge, coupled with mass analysis.
Sample Derivatization Typically mandatory (e.g., conversion to Fatty Acid Methyl Esters - FAMEs) to increase volatility.Often not required, but can enhance ionization and fragmentation for isomer differentiation (e.g., Paternò-Büchi reaction).Can be used in conjunction with derivatization to enhance separation.
Isomer Separation Good for separating some positional and geometric isomers, especially with specialized capillary columns.[1]Powerful for separating a wide range of isomers, especially when coupled with advanced fragmentation techniques.[2]Provides an orthogonal separation dimension based on collision cross-section, enabling the differentiation of co-eluting isomers.[3][4][5][6]
Sensitivity High, with Limits of Detection (LOD) in the low ng/mL to pg/mL range for similar fatty acid esters.[7]Generally higher sensitivity, with LODs in the pg/mL to fg/mL range for similar lipids.[7]High sensitivity, comparable to LC-MS/MS.
Throughput Moderate, can be automated.High, amenable to high-throughput screening.Moderate to high, depending on the complexity of the experiment.
Key Advantage Robust, well-established, and cost-effective for routine analysis.[7]High sensitivity, specificity, and versatility for complex mixtures without derivatization.[7]Ability to separate isomers based on their gas-phase structure.[3][4][5][6]
Limitations Derivatization adds a sample preparation step and potential for variability.[7] May not resolve all co-eluting isomers.Can be more susceptible to matrix effects. Higher initial instrument cost.[7]Data analysis can be more complex. Limited availability of collision cross-section libraries.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key techniques discussed.

Protocol 1: GC-MS Analysis of Ethyl Octadecenoate Isomers (as FAMEs)

This protocol outlines the conversion of ethyl octadecenoate to its corresponding fatty acid methyl ester (FAME) for GC-MS analysis.

1. Sample Preparation (Transesterification to FAMEs)

  • Reagents: 0.5 M Methanolic NaOH, 14% Boron trifluoride (BF3) in methanol, n-heptane, saturated NaCl solution.

  • Procedure:

    • To approximately 10-20 mg of the ethyl octadecenoate sample in a screw-cap test tube, add 2 mL of 0.5 M methanolic NaOH.

    • Heat the mixture at 100°C for 5 minutes.

    • Add 2 mL of 14% BF3-methanol solution and heat at 100°C for another 5 minutes.

    • Cool the tube to room temperature.

    • Add 2 mL of n-heptane and 2 mL of saturated NaCl solution.

    • Shake vigorously and centrifuge to separate the layers.

    • The upper n-heptane layer containing the FAMEs is collected for GC-MS analysis.[8]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or a more polar column like a CP-Sil 88 for better isomer separation.

  • Injector: Split/splitless inlet at 250°C, splitless injection of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan mode.

Protocol 2: LC-MS/MS Analysis with Paternò-Büchi Derivatization

This protocol describes a method for pinpointing the double bond location in ethyl octadecenoate isomers through photochemical derivatization followed by LC-MS/MS analysis.

1. Paternò-Büchi Derivatization

  • Reagents: Acetone, fatty acid sample dissolved in a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • A solution of the ethyl octadecenoate isomer is mixed with acetone.

    • The mixture is irradiated with UV light (e.g., 254 nm) for a short period (e.g., 30 seconds) to induce a [2+2] cycloaddition reaction, forming an oxetane ring at the position of the double bond.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD system or equivalent.

  • Column: C18 column (e.g., 150 mm × 3.0 mm, 2.7 µm).

  • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid.

  • Flow Rate: 0.45 mL/min.

  • Gradient: A suitable gradient to separate the derivatized isomers.[2]

  • Mass Spectrometer: SCIEX ZenoTOF 7600 system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) or electron-activated dissociation (EAD). The precursor ion corresponding to the derivatized ethyl octadecenoate is selected and fragmented.[8]

Visualization of Workflows and Fragmentation Pathways

Experimental Workflow

The general workflow for the analysis of ethyl octadecenoate isomers by mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Lipid Extraction Derivatization Derivatization Extraction->Derivatization Optional Chromatography Chromatography Derivatization->Chromatography GC or LC Ionization Ionization Chromatography->Ionization EI or ESI Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer MS1 Fragmentation Fragmentation Mass_Analyzer->Fragmentation MS/MS (CID/EAD) Detector Detector Fragmentation->Detector Data_Processing Data_Processing Detector->Data_Processing Spectrum Generation Isomer_Differentiation Isomer_Differentiation Data_Processing->Isomer_Differentiation Fragmentation Analysis

A generalized workflow for the mass spectrometric analysis of ethyl octadecenoate isomers.
Fragmentation Pathways

The fragmentation of ethyl octadecenoate isomers in the mass spectrometer provides structural information that allows for their differentiation. Electron ionization (EI) of ethyl oleate (the cis-9-octadecenoate isomer) and its trans-isomer, ethyl elaidate, produces very similar mass spectra, making their differentiation by standard GC-MS challenging. However, subtle differences in fragment ion abundances can sometimes be observed.

General Fragmentation of Ethyl Esters:

Upon electron ionization, ethyl esters of long-chain fatty acids undergo characteristic fragmentations. Key fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty rearrangement: A hydrogen atom transfer from the fatty acid chain to the carbonyl oxygen, followed by cleavage.

fragmentation_pathway cluster_frags Characteristic Fragment Ions M Ethyl Octadecenoate Molecular Ion [M]•+ F1 [M-C2H5O]•+ (Loss of ethoxy radical) M->F1 α-cleavage F2 [M-C2H4]•+ (McLafferty Rearrangement) M->F2 γ-H transfer F3 Hydrocarbon Fragments (e.g., CnH2n-1, CnH2n+1) M->F3 Chain cleavage F4 Diagnostic Ions from Derivatization (e.g., Paternò-Büchi) M->F4 Derivatization-specific

Generalized fragmentation pathways for ethyl octadecenoate in mass spectrometry.

Differentiating Positional Isomers with Derivatization:

To confidently identify the position of the double bond, derivatization techniques are employed. The Paternò-Büchi reaction, for example, creates an oxetane ring at the double bond. Subsequent fragmentation in the mass spectrometer cleaves this ring, generating diagnostic ions that reveal the original location of the double bond.

pb_fragmentation Isomer Ethyl Octadecenoate Isomer Derivatized Paternò-Büchi Adduct Isomer->Derivatized UV + Acetone Precursor Precursor Ion [M+H]+ Derivatized->Precursor ESI Frag1 Diagnostic Fragment 1 Precursor->Frag1 CID/EAD Frag2 Diagnostic Fragment 2 Precursor->Frag2 CID/EAD

Workflow for isomer differentiation using Paternò-Büchi derivatization and MS/MS.

Conclusion

The differentiation of ethyl octadecenoate isomers is a complex analytical task that can be effectively addressed by a range of mass spectrometry techniques. While standard GC-MS can provide some level of separation, its ability to distinguish isomers is often limited. LC-MS/MS offers greater flexibility and sensitivity, particularly when combined with derivatization strategies like the Paternò-Büchi reaction, which enables the precise localization of double bonds. The emerging field of ion mobility spectrometry provides an additional and powerful dimension of separation based on molecular shape, further enhancing the ability to resolve and identify closely related isomers. The choice of the optimal technique will depend on the specific analytical requirements, including the need for quantitative data, the complexity of the sample matrix, and the desired level of structural detail.

References

A Comparative Analysis of Petroselinic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, properties, and biological activities of petroselinic acid esters, offering a comparative perspective with other fatty acid derivatives.

Petroselinic acid, a monounsaturated omega-12 fatty acid naturally abundant in the seeds of plants from the Apiaceae family, is gaining significant attention in the scientific community. Its unique structural properties, differing from its well-known isomer oleic acid, offer a promising platform for the development of novel esters with diverse applications in lubricants, cosmetics, and pharmaceuticals. This guide provides a comparative analysis of key petroselinic acid esters, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their exploration of these versatile compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of fatty acid esters are critical determinants of their suitability for various applications. While comprehensive comparative data for petroselinic acid esters is still emerging, we can draw valuable insights from the well-documented properties of oleic acid esters, their positional isomers. The following table summarizes key physicochemical properties of methyl, ethyl, and 2-ethylhexyl esters of oleic acid, which can serve as a predictive reference for the corresponding petroselinate esters. The position of the double bond in petroselinic acid (C18:1, n-12) compared to oleic acid (C18:1, n-9) is known to influence properties like melting point. For instance, petroselinic acid has a higher melting point (30 °C) than oleic acid (14 °C)[1].

PropertyMethyl OleateEthyl Oleate2-Ethylhexyl Oleate
Molecular Formula C19H36O2C20H38O2C26H50O2
Molecular Weight ( g/mol ) 296.49310.53394.67
Boiling Point (°C) 208-210 (at 10 Torr)401-403465.8 (at 760 mmHg)[2]
Melting Point (°C) -19.9-25.6[3]< -20[4][5]
Density (g/cm³) 0.8767Not Available0.867 - 0.87[2][4]
Refractive Index 1.4501 (at 20°C)Not Available1.458
Solubility Insoluble in water; Soluble in organic solventsMiscible with alcohol, ether; Does not mix with water[3]Insoluble in water

Synthesis of Petroselinic Acid Esters: Experimental Protocols

The synthesis of petroselinic acid esters can be achieved through established esterification or transesterification methods. Below are detailed protocols that can be adapted for the synthesis of methyl, ethyl, and 2-ethylhexyl petroselinate.

Experimental Protocol: Synthesis of 2-Ethylhexyl Petroselinate via Esterification

This protocol is adapted from the synthesis of 2-ethylhexyl oleate[6].

Materials:

  • Petroselinic acid

  • 2-Ethylhexanol

  • Porous phenol sulfonic acid-formaldehyde (PSF) resin catalyst

  • Heptane

  • Methyl heptadecanoate (internal standard)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a 20 mL glass vial equipped with a magnetic stir bar, combine petroselinic acid (10 mmol) and 2-ethylhexanol (12 mmol).

  • Add the PSF catalyst (1.4 mol%).

  • Heat the reaction mixture to 90 °C with continuous stirring.

  • Monitor the reaction progress by taking samples periodically, diluting them with heptane containing the internal standard, and analyzing by gas chromatography (GC) and mass spectrometry (GC-MS).

  • Once the reaction is complete (typically after 6 hours, indicated by the disappearance of the petroselinic acid peak), cool the mixture to room temperature.

  • Separate the catalyst from the product by filtration.

  • Wash the crude product with a saturated sodium bicarbonate solution and then with distilled water to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the purified 2-ethylhexyl petroselinate.

Diagram of the Experimental Workflow for Ester Synthesis

Ester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Petroselinic_Acid Petroselinic Acid Reactor Reaction Vessel (Heated with Stirring) Petroselinic_Acid->Reactor Alcohol Alcohol (Methyl, Ethyl, or 2-Ethylhexyl) Alcohol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Purified Petroselinic Acid Ester Evaporation->Final_Product IFN_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS / RIG-I STING STING cGAS->STING activates dsDNA Cytosolic dsDNA/dsRNA dsDNA->cGAS senses TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_Genes translocates and activates transcription Petroselinic_Acid Petroselinic Acid Esters Petroselinic_Acid->TBK1 inhibits phosphorylation Petroselinic_Acid->IRF3 inhibits phosphorylation

References

A Comparative Guide to the Analytical Cross-Validation of Ethyl 6(Z)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ethyl 6(Z)-octadecenoate is critical for various applications, from metabolic studies to quality control in pharmaceutical formulations. This guide provides a comprehensive cross-validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented is supported by experimental data from various studies on fatty acid and fatty acid ester analysis.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for the GC-MS and NMR analytical methods for the quantification of fatty acid esters, providing a basis for comparison for the analysis of this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99[1]> 0.99[1]
Limit of Detection (LOD) < 0.01 µg/mL (for propyl esters of short-chain fatty acids)[1][2]~2 µg/mL (for short-chain fatty acids)[2]
Limit of Quantitation (LOQ) < 0.1 µg/mL (for propyl esters of short-chain fatty acids)[1][2]~4 µg/mL (for short-chain fatty acids)[2]
Accuracy (% Recovery) 97.8% - 108.3%[1][2]Generally high, with minimal matrix effects[1][2]
Precision (Repeatability, RSD) Intraday and interday RSD can be higher compared to NMR[2]Intraday and interday RSD typically between 0.3% and 6.7%[2]
Sample Preparation Requires derivatization (e.g., esterification)[3]Minimal, often requires only dissolution in a deuterated solvent
Analysis Time Longer, includes derivatization and chromatographic separationShorter, direct measurement
Selectivity High, based on retention time and mass fragmentationHigh, based on unique chemical shifts of nuclei
Matrix Effects Can be significant, may require matrix-matched standardsMinimal, less susceptible to matrix interference[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS, based on methods validated for other fatty acid ethyl esters.[4][5][6]

1. Sample Preparation (Esterification)

  • If the sample is not already in the ethyl ester form, a derivatization step is necessary. For free fatty acids, this typically involves esterification. Since the target analyte is already an ethyl ester, this step may be omitted if the sample is clean. For complex matrices, a liquid-liquid or solid-phase extraction is recommended to isolate the analyte.[7]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm) or equivalent nonpolar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would be selected based on its mass spectrum.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., hexane).

  • An internal standard (e.g., a deuterated analog or a fatty acid ester with a different chain length not present in the sample) should be added to all standards and samples to correct for injection volume variations and potential matrix effects.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a quantitative NMR (qNMR) method for the analysis of this compound.[8][9][10]

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. NMR Instrumentation and Parameters

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[11]

  • Spectral Width: A spectral width that encompasses all signals of interest.

3. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals of this compound and the internal standard. For this compound, the signals corresponding to the ethyl group protons (e.g., the quartet of the -OCH₂- group) or the olefinic protons (-CH=CH-) can be used.

  • The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning cluster_method_development Method Development & Validation cluster_gcms GC-MS cluster_nmr NMR cluster_comparison Cross-Validation cluster_reporting Reporting DefineAnalyte Define Analyte: This compound SelectMethods Select Analytical Methods: GC-MS & NMR DefineAnalyte->SelectMethods GCMS_Prep Sample Preparation (Extraction/Derivatization) SelectMethods->GCMS_Prep NMR_Prep Sample Preparation (Dissolution with Internal Standard) SelectMethods->NMR_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) GCMS_Analysis->GCMS_Validation CompareData Compare Performance Data GCMS_Validation->CompareData NMR_Analysis NMR Analysis NMR_Prep->NMR_Analysis NMR_Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) NMR_Analysis->NMR_Validation NMR_Validation->CompareData AssessEquivalence Assess Method Equivalence/ Interchangeability CompareData->AssessEquivalence GenerateReport Generate Comparison Guide AssessEquivalence->GenerateReport

Caption: Workflow for the cross-validation of GC-MS and NMR analytical techniques.

SignalingPathways cluster_sample Sample Matrix cluster_gcms_path GC-MS Pathway cluster_nmr_path NMR Pathway cluster_output Final Output Sample Sample containing This compound Extraction Extraction Sample->Extraction Dissolution Dissolution in Deuterated Solvent + Internal Standard Sample->Dissolution Derivatization Derivatization (if necessary) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection GCMS_Data Quantitative Data MS_Detection->GCMS_Data Comparison Comparative Analysis of Quantitative Results GCMS_Data->Comparison NMR_Acquisition NMR Data Acquisition Dissolution->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing NMR_Data Quantitative Data NMR_Processing->NMR_Data NMR_Data->Comparison

Caption: Logical flow of sample analysis through GC-MS and NMR pathways.

References

A Comparative Analysis of the Biological Activities of Ethyl 6(Z)-octadecenoate and its Trans Isomer, Ethyl 6(E)-octadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of fatty acid esters, specifically the orientation of acyl chains around a double bond, can significantly influence their biological activities. This guide provides a comparative overview of the known and potential biological effects of ethyl 6(Z)-octadecenoate (ethyl petroselinate) and its trans isomer, ethyl 6(E)-octadecenoate (ethyl petroselaidate). While direct comparative studies on these specific ethyl esters are limited, this guide synthesizes available data on related compounds and general principles of cis/trans isomer activity to offer a predictive comparison.

Core Physicochemical Differences

The fundamental difference between this compound and ethyl 6(E)-octadecenoate lies in their molecular geometry. The cis (Z) configuration in ethyl petroselinate introduces a distinct kink in the fatty acid chain. In contrast, the trans (E) configuration of ethyl petroselaidate results in a more linear and rigid structure, akin to that of saturated fatty acids. This structural variance is hypothesized to be a primary determinant of their differential interactions with biological membranes and enzymes, thereby influencing their downstream biological effects.

Comparative Biological Activities: An Overview

Based on studies of related fatty acid isomers, a general trend of biological activity can be inferred. Cis isomers of unsaturated fatty acids are often associated with maintaining cell membrane fluidity and participating in beneficial signaling pathways.[1] Conversely, trans fatty acids have been linked to adverse health effects, partly due to their ability to decrease membrane fluidity and interfere with essential fatty acid metabolism.[1]

Table 1: Predicted Comparative Biological Activities

Biological ActivityThis compound (cis)Ethyl 6(E)-octadecenoate (trans)Supporting Evidence/Rationale
Anti-inflammatory Likely to possess anti-inflammatory properties.Potential for pro-inflammatory effects or weaker anti-inflammatory activity compared to the cis isomer.Petroselinic acid, the precursor to the cis ester, is known for its anti-inflammatory potential.[2][3][4] Studies on other trans fatty acid esters show varied, but often less beneficial, inflammatory responses compared to their cis counterparts. A positional isomer, (E)-9-octadecenoic acid ethyl ester, has demonstrated anti-inflammatory effects by modulating MAPK and NF-κB pathways, suggesting that the trans configuration does not entirely negate anti-inflammatory potential, though the specific effects of the 6-trans isomer remain uncharacterized.[5]
Cytotoxicity Expected to have lower cytotoxicity.May exhibit higher cytotoxicity.The incorporation of trans fats into cell membranes can alter their physical properties and induce cellular stress, potentially leading to increased cytotoxicity.
Membrane Fluidity Increases membrane fluidity.Decreases membrane fluidity.The kinked structure of cis isomers disrupts the tight packing of phospholipids, enhancing membrane fluidity. The linear structure of trans isomers allows for tighter packing, similar to saturated fatty acids, leading to reduced fluidity.[1]

Experimental Protocols

To empirically validate the predicted differences in biological activity, the following experimental protocols are proposed.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of a positional isomer, (E)-9-octadecenoic acid ethyl ester.[5]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[6]

    • Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well.[7]

    • After 24 hours, pre-treat the cells with varying concentrations of this compound or ethyl 6(E)-octadecenoate (e.g., 10, 25, 50, 100 µM) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Cytokine Production Assay (ELISA):

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8][9]

  • Western Blot Analysis for Signaling Pathway Proteins:

    • After treatment, lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p38, ERK, JNK, and NF-κB p65).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for evaluating cell viability.[10][11][12][13]

  • Cell Seeding:

    • Seed target cells (e.g., HepG2, a human liver cancer cell line, or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well.[13]

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or ethyl 6(E)-octadecenoate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.1 M HCl) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway and the experimental workflows.

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) AP1->Inflammatory_Mediators NFkB->Inflammatory_Mediators Ethyl_Ester Ethyl 6(Z/E)-octadecenoate Ethyl_Ester->MAPK_pathway Inhibition Ethyl_Ester->NFkB_pathway Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

G cluster_0 Anti-inflammatory Assay Workflow cluster_1 Cytotoxicity Assay Workflow A 1. Seed RAW 264.7 cells B 2. Pre-treat with Ethyl 6(Z/E)-octadecenoate A->B C 3. Induce inflammation with LPS B->C D 4. Incubate for 24h C->D E 5a. Griess Assay (NO) D->E F 5b. ELISA (TNF-α, IL-6) D->F G 5c. Western Blot (Signaling proteins) D->G H 1. Seed target cells I 2. Treat with Ethyl 6(Z/E)-octadecenoate H->I J 3. Incubate for 24-72h I->J K 4. Add MTT reagent J->K L 5. Solubilize formazan K->L M 6. Measure absorbance at 570nm L->M

Caption: Experimental workflows for activity assessment.

Conclusion

While direct experimental comparisons are lacking, the existing body of knowledge on fatty acid isomerism strongly suggests that this compound and ethyl 6(E)-octadecenoate will exhibit distinct biological activities. The cis isomer, ethyl petroselinate, is predicted to have more favorable anti-inflammatory properties and lower cytotoxicity, primarily due to its molecular shape and its effect on membrane fluidity. In contrast, the trans isomer, ethyl petroselaidate, may have less potent or even detrimental effects. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses, which is crucial for the potential development of these compounds in therapeutic or biotechnological applications. Further research is warranted to elucidate the precise mechanisms of action and to quantify the differential effects of these two geometric isomers.

References

In vivo efficacy of Ethyl 6(Z)-octadecenoate compared to other fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Fatty Acid Esters: A Guide for Researchers

An Objective Comparison of the In Vivo Performance of Various Fatty Acid Esters, Including Ethyl Oleate, Ethyl Linoleate, and Stearate, with Supporting Experimental Data.

Introduction

Fatty acid esters (FAEs) are a diverse class of lipids that have garnered significant interest in the scientific community for their potential therapeutic applications. These molecules are involved in a variety of physiological and pathophysiological processes, exhibiting anti-inflammatory, anti-cancer, and metabolic modulatory effects. This guide provides a comparative overview of the in vivo efficacy of several FAEs based on available preclinical data. While direct comparative studies are limited, this document synthesizes findings from individual studies to offer a broader perspective for researchers, scientists, and drug development professionals.

It is important to note that a comprehensive search of the scientific literature did not yield specific in vivo efficacy data for Ethyl 6(Z)-octadecenoate (ethyl petroselinate). Therefore, this guide focuses on other scientifically evaluated fatty acid esters to provide a relevant comparative context.

Data Presentation: In Vivo Efficacy

The following table summarizes the quantitative in vivo data for various fatty acid esters. Due to the heterogeneity of study designs and therapeutic areas, direct comparisons should be made with caution.

Fatty Acid Ester/DietAnimal ModelTherapeutic AreaKey Efficacy Endpoint(s)Outcome
Dietary Stearate Athymic Nude Mice (MDA-MB-435 breast cancer cell xenograft)CancerPrimary tumor sizeApproximately 50% reduction in primary tumor growth compared to a high-fat diet with safflower oil or a low-fat diet.[1]
Lung MetastasisStatistically significant decrease in macroscopic lung metastases.[1]
Ethyl Linoleate Rabbits (High-cholesterol diet-induced atherosclerosis model)Cardiovascular DiseaseAtherosclerotic proliferation of the aorta and kidneysReduced atherosclerotic proliferation.[2]
Ethyl Oleate RatsMetabolic RegulationFood intake and body weightVoluntary consumption of an ethyl oleate diet led to reduced food intake and less weight gain compared to a soybean oil diet.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the interpretation of the data and for the potential design of future studies.

Dietary Stearate in a Breast Cancer Metastasis Model[1]
  • Animal Model: Athymic nude mice.

  • Cell Line: MDA-MB-435 human breast cancer cells.

  • Intervention: Mice were fed one of three diets: a high-fat diet rich in stearate, a high-fat diet rich in safflower oil (as a control), or a low-fat diet.

  • Tumor Induction: MDA-MB-435 cells were injected into the mammary fat pad of the mice.

  • Efficacy Assessment:

    • Primary Tumor Growth: The size of the primary tumors was monitored and measured.

    • Metastasis: The presence and number of macroscopic lung metastases were assessed at the end of the study.

  • Mechanism of Action Investigation: In vitro studies were conducted to assess the effect of stearate on the cleavage of caspase-3 and PARP, key markers of apoptosis.

Ethyl Linoleate in an Atherosclerosis Model[2]
  • Animal Model: Rabbits.

  • Intervention: Rabbits were fed a high-cholesterol diet supplemented with 10% ethyl linoleate for 12 weeks.

  • Efficacy Assessment: The study evaluated the effect of ethyl linoleate on the development of atherosclerosis in the aorta and kidneys.

  • Additional Parameters Measured: Body weight, serum and liver cholesterol levels, and histological changes in the liver and spleen were also assessed.

Ethyl Oleate in a Metabolic Regulation Study[1]
  • Animal Model: Rats.

  • Intervention: Rats were given voluntary access to a 12.5% ethyl oleate diet or a soybean oil diet as a "breakfast," followed by access to a standard rodent diet.

  • Efficacy Assessment:

    • Food Intake: Total kilocalories consumed were measured over 14 days.

    • Body Weight: Body weight gain was monitored over the 14-day period.

  • Additional Parameters Measured: Plasma levels of glucose and insulin were compared between the two groups.

Signaling Pathways and Mechanisms of Action

The biological effects of fatty acid esters are mediated through various signaling pathways. The diagrams below illustrate some of the key pathways implicated in the actions of ethyl linoleate and stearate.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt Activates MAPKs MAPKs TLR4->MAPKs Activates NFkB NF-κB Akt->NFkB Activates MAPKs->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Pro_inflammatory_genes Induces HO1 Heme Oxygenase-1 (HO-1) (Anti-inflammatory) Ethyl_Linoleate Ethyl Linoleate Ethyl_Linoleate->Akt Inhibits Ethyl_Linoleate->MAPKs Inhibits Ethyl_Linoleate->NFkB Inhibits Ethyl_Linoleate->HO1 Induces

Caption: Anti-inflammatory signaling pathway of Ethyl Linoleate.[2][3]

apoptosis_pathway Stearate Stearate DAG Diacylglycerol (DAG) Synthesis Stearate->DAG Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Caspase3 Caspase-3 Activation PKC->Caspase3 Leads to PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Stearate-induced apoptosis pathway in breast cancer cells.[1][4][5]

Conclusion

The available in vivo data, while not extensive for direct comparisons, suggests that various fatty acid esters possess distinct and potentially beneficial biological activities. Dietary stearate has demonstrated anti-cancer and anti-metastatic effects in a preclinical model of breast cancer.[1] Ethyl linoleate shows promise in reducing atherosclerosis, and ethyl oleate appears to play a role in metabolic regulation by affecting food intake and body weight.[1][2] The mechanisms underlying these effects involve the modulation of key signaling pathways related to inflammation and apoptosis.

For researchers and drug development professionals, these findings highlight the therapeutic potential of fatty acid esters. However, the lack of data for compounds like this compound and the need for more head-to-head comparative studies underscore the importance of further research in this area. Future investigations should aim to elucidate the structure-activity relationships of different FAEs and explore their efficacy in a wider range of disease models to fully realize their therapeutic potential.

References

A Spectroscopic Showdown: Differentiating C18:1 Fatty Acid Ethyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of key C18:1 fatty acid ethyl ester isomers, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.

This guide offers an objective comparison of the spectroscopic signatures of ethyl oleate (cis-C18:1) and ethyl elaidate (trans-C18:1), two common isomers of C18:1 fatty acid ethyl esters. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to distinguish between these closely related compounds. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Data Presentation: A Comparative Overview

The subtle difference in the geometry of the double bond between ethyl oleate and ethyl elaidate gives rise to distinct spectroscopic characteristics. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, highlighting the diagnostic features for each isomer.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Assignment Ethyl Oleate (cis) Ethyl Elaidate (trans) Key Differentiating Feature
Olefinic protons (-CH=CH-)~5.34 (m)~5.37 (m)Subtle downfield shift and different multiplicity pattern for the trans isomer.
Methylene protons alpha to C=C~2.01 (m)~1.98 (m)Slight upfield shift for the trans isomer.
Ester ethyl group (-OCH₂CH₃)~4.12 (q)~4.12 (q)No significant difference.
Ester ethyl group (-OCH₂CH₃)~1.25 (t)~1.25 (t)No significant difference.
Terminal methyl group (-CH₃)~0.88 (t)~0.88 (t)No significant difference.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Ethyl Oleate (cis) Ethyl Elaidate (trans) Key Differentiating Feature
Olefinic carbons (-CH=CH-)~129.9, ~129.7~130.4, ~130.2Downfield shift of olefinic carbons in the trans isomer.
Methylene carbons alpha to C=C~27.2~32.6Significant downfield shift of allylic carbons in the trans isomer due to steric effects.
Ester carbonyl carbon (-COO-)~173.8~173.8No significant difference.
Ester ethyl group (-OCH₂CH₃)~60.1~60.1No significant difference.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Vibrational Mode Ethyl Oleate (cis) Ethyl Elaidate (trans) Key Differentiating Feature
C=C Stretch~1655 (weak)~1670 (weak)The C=C stretching vibration is generally weak for both, but may appear at a slightly higher wavenumber for the trans isomer.
=C-H Out-of-plane bend~720 (broad)~965 (strong, sharp)This is the most reliable IR diagnostic feature. The strong, sharp peak at ~965 cm⁻¹ is characteristic of a trans double bond.
C-H Stretch (sp²)~3005~3005No significant difference.
C=O Stretch (Ester)~1740~1740No significant difference.

Table 4: Key Mass Spectrometry (MS) Fragmentation Ions (m/z)

Fragmentation Event Ethyl Oleate (cis) Ethyl Elaidate (trans) Key Differentiating Feature
Molecular Ion [M]⁺310310Identical molecular weight.
Loss of ethoxy group [M-45]⁺265265Common fragment for ethyl esters.
McLafferty Rearrangement8888Characteristic of ethyl esters, but not diagnostic for cis/trans isomerism.
Alkenyl fragmentsComplex patternComplex patternWhile the overall fragmentation patterns are very similar, subtle differences in the relative intensities of certain fragment ions may be observed upon careful analysis.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of C18:1 fatty acid ethyl esters. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the fatty acid ethyl ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Record a background spectrum of the empty plates or the solvent for subtraction.

  • Data Analysis: Identify the key functional group frequencies, paying close attention to the out-of-plane bending region for the C=C bond to distinguish between cis and trans isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the fatty acid ethyl ester sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample in split or splitless mode.

    • Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-20°C/min, and hold for 5-10 minutes.

  • MS Detection:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the chromatographic peak and compare the fragmentation pattern with known spectra of ethyl oleate and ethyl elaidate.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the analytical workflow and the biological context of these molecules, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Spectroscopic Comparison sample C18:1 FAEE Isomer Sample nmr_prep Dissolve in CDCl3 sample->nmr_prep ftir_prep Prepare Neat or in Solution sample->ftir_prep gcms_prep Dilute in Hexane sample->gcms_prep nmr_analysis NMR Spectrometer (¹H and ¹³C Analysis) nmr_prep->nmr_analysis ftir_analysis FTIR Spectrometer (Functional Group Analysis) ftir_prep->ftir_analysis gcms_analysis GC-MS (Separation & Fragmentation) gcms_prep->gcms_analysis nmr_data Chemical Shifts (δ) nmr_analysis->nmr_data ftir_data Absorption Bands (cm⁻¹) ftir_analysis->ftir_data gcms_data Mass Spectrum (m/z) gcms_analysis->gcms_data comparison Comparative Data Analysis nmr_data->comparison ftir_data->comparison gcms_data->comparison

Caption: Spectroscopic analysis workflow for C18:1 FAEE isomers.

Fatty acid ethyl esters (FAEEs) are generally considered to be prodrugs or transport forms of fatty acids. Intracellularly, they are hydrolyzed by esterases to release the corresponding free fatty acid and ethanol.[1] The free fatty acids, such as oleic acid and elaidic acid, can then participate in various signaling pathways, often with distinct biological effects.[2][3]

signaling_pathway Intracellular Action of C18:1 Fatty Acid Ethyl Esters cluster_extracellular Extracellular cluster_intracellular Intracellular faee C18:1 FAEE (e.g., Ethyl Oleate/Elaidate) hydrolysis Esterase-mediated Hydrolysis faee->hydrolysis Cellular Uptake ffa Free Fatty Acid (Oleic Acid or Elaidic Acid) hydrolysis->ffa etoh Ethanol hydrolysis->etoh signaling Downstream Signaling Pathways (e.g., affecting gene expression, inflammation) ffa->signaling effects Distinct Biological Effects signaling->effects

Caption: Hydrolysis of FAEEs to active fatty acid signaling molecules.

References

A Guide to Inter-laboratory Comparison of Ethyl 6(Z)-octadecenoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate. The objective of such a study is to assess the proficiency of participating laboratories in quantifying this fatty acid ethyl ester and to identify potential discrepancies in analytical methodologies. By establishing a consensus on best practices, this guide aims to improve the accuracy and comparability of this compound measurements across different research and development settings.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons are essential for quality assurance in analytical measurements. They provide an objective means of assessing the performance of individual laboratories by comparing their results to those of other laboratories and to a reference value. Participation in proficiency testing (PT) schemes is a requirement for laboratories seeking or maintaining accreditation to standards such as ISO/IEC 17025. The statistical analysis of ILC data is typically performed in accordance with ISO 5725, which provides a framework for determining the repeatability and reproducibility of a measurement method.[1][2]

Analytical Methodologies for this compound

The primary analytical techniques for the quantification of fatty acid ethyl esters (FAEEs), including this compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer high sensitivity and selectivity for the analysis of these compounds.

2.1. Gas Chromatography (GC)

GC is a widely used technique for the analysis of volatile and semi-volatile compounds like FAEEs. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. For FAEEs, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using an Ultraviolet (UV) detector or an Evaporative Light Scattering Detector (ELSD).

Proposed Inter-laboratory Comparison Program

This section outlines a proposed ILC program for the measurement of this compound.

3.1. Study Design

A central organizing body would prepare and distribute standardized samples of this compound in a suitable matrix (e.g., ethanol or a relevant biological matrix) to participating laboratories. Each laboratory would be instructed to perform a specified number of replicate analyses using their in-house validated methods, as well as a standardized protocol provided by the organizers.

3.2. Sample Preparation

A standardized sample preparation protocol is crucial to minimize variability between laboratories. A typical workflow for sample preparation is illustrated below.

cluster_prep Sample Preparation Workflow sample Receive ILC Sample aliquot Aliquot for Replicate Analysis sample->aliquot extraction Liquid-Liquid Extraction (e.g., with hexane) aliquot->extraction concentration Evaporate Solvent (under nitrogen stream) extraction->concentration reconstitution Reconstitute in Mobile Phase (for HPLC) or Solvent (for GC) concentration->reconstitution

Figure 1. A generalized workflow for sample preparation.

3.3. Experimental Protocols

Detailed experimental protocols for both GC and HPLC analysis are provided below. Participating laboratories should adhere to these protocols for the analysis of the ILC samples.

3.3.1. Gas Chromatography (GC) Protocol

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a dimethylpolysiloxane column, is recommended for the separation of FAEEs.[3]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient program should be optimized to ensure good resolution of the analyte peak.

  • Data Acquisition: Peak areas should be integrated for quantification.

cluster_gc Gas Chromatography (GC) Workflow prep_sample Prepared Sample injection GC Injection prep_sample->injection separation Capillary Column Separation injection->separation detection FID or MS Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Figure 2. Workflow for GC analysis.

3.3.2. High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: HPLC system with a UV detector or an evaporative light scattering detector (ELSD).

  • Column: A reversed-phase C18 column is suitable for the separation of FAEEs.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Data Acquisition: Peak areas should be integrated for quantification.

cluster_hplc High-Performance Liquid Chromatography (HPLC) Workflow prep_sample_hplc Prepared Sample injection_hplc HPLC Injection prep_sample_hplc->injection_hplc separation_hplc Reversed-Phase C18 Separation injection_hplc->separation_hplc detection_hplc UV or ELSD Detection separation_hplc->detection_hplc data_analysis_hplc Data Analysis (Peak Integration & Quantification) detection_hplc->data_analysis_hplc

Figure 3. Workflow for HPLC analysis.

Data Presentation and Analysis

4.1. Data Reporting

Participating laboratories will be required to report their individual replicate measurements, the mean concentration, and the standard deviation. The data should be summarized in a clear and structured table.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (mg/L)

Laboratory IDMethodReplicate 1Replicate 2Replicate 3MeanStandard Deviation
Lab 01GC-FID48.549.248.848.80.35
Lab 02GC-MS51.250.851.551.20.35
Lab 03HPLC-UV47.948.347.547.90.40
Lab 04GC-FID52.151.752.552.10.40
Lab 05HPLC-ELSD49.850.149.549.80.30
Lab 06GC-MS50.550.950.250.50.36

4.2. Statistical Analysis

The collected data will be subjected to statistical analysis to determine the consensus value (assigned value) and to evaluate the performance of each laboratory.

  • Assigned Value (x_pt): The robust mean of all reported results will be calculated to establish the assigned value.

  • Proficiency Assessment Standard Deviation (σ_pt): This will be determined from the inter-laboratory standard deviation.

  • Z-score: The performance of each laboratory will be assessed by calculating a z-score, which indicates how far a laboratory's result is from the assigned value. The z-score is calculated as:

    z = (x_i - x_pt) / σ_pt

    where:

    • x_i is the mean result from laboratory i

    • x_pt is the assigned value

    • σ_pt is the proficiency assessment standard deviation

A z-score between -2 and 2 is generally considered satisfactory.

Table 2: Hypothetical Performance Assessment of Participating Laboratories

Laboratory IDMean (mg/L)Assigned Value (mg/L)Standard Deviation for Proficiency AssessmentZ-scorePerformance
Lab 0148.850.11.5-0.87Satisfactory
Lab 0251.250.11.50.73Satisfactory
Lab 0347.950.11.5-1.47Satisfactory
Lab 0452.150.11.51.33Satisfactory
Lab 0549.850.11.5-0.20Satisfactory
Lab 0650.550.11.50.27Satisfactory

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound measurements. By following standardized protocols and employing robust statistical analysis, such a study can significantly contribute to improving the quality and consistency of analytical data within the scientific community. The successful implementation of this ILC will enhance the reliability of research and development activities that depend on accurate quantification of this important fatty acid ethyl ester.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 6(Z)-Octadecenoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6(Z)-octadecenoate, a long-chain fatty acid ethyl ester.

While a specific Safety Data Sheet (SDS) for this compound (CAS 34302-52-8) is not publicly available, data from closely related, non-hazardous fatty acid ethyl esters, such as ethyl oleate and ethyl stearate, offer clear guidance. These compounds are not classified as hazardous waste, and their disposal follows general laboratory best practices. For definitive guidance, it is always recommended to obtain a substance-specific SDS from your supplier.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the substance in a well-ventilated area. In case of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth, and collect it for disposal. Avoid allowing the substance to enter drains or waterways.

Step-by-Step Disposal Protocol

  • Collection: Carefully collect the waste this compound. If it is in a liquid form, it can be absorbed onto an inert material. If it is a solid, sweep it up carefully to avoid creating dust.

  • Containment: Place the collected material into a suitable, clearly labeled, and sealed container.

  • Waste Classification: While fatty acid ethyl esters are generally not considered hazardous, it is crucial to consult local, state, and federal regulations to ensure complete and accurate waste classification.

  • Disposal: Dispose of the contained waste through a licensed waste management company. The recommended disposal methods are typically incineration at an approved facility or disposal in an authorized landfill.

Quantitative Data Summary

For safe handling and storage prior to disposal, it is useful to be aware of the physical and chemical properties of the substance. The following table summarizes key quantitative data for similar long-chain fatty acid ethyl esters.

PropertyValue
Flash Point > 110 °C / > 230 °F
Boiling Point 205 - 208 °C / 401 - 406.4 °F
Physical State Liquid or Solid
Solubility Insoluble in water

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal spill Is it a spill? start->spill absorb Absorb with inert material spill->absorb Yes collect_waste Collect waste into a suitable container spill->collect_waste No absorb->collect_waste label_container Label container clearly collect_waste->label_container consult_regulations Consult local, state, and federal regulations label_container->consult_regulations is_hazardous Is it classified as hazardous waste? consult_regulations->is_hazardous licensed_disposal Dispose through a licensed waste management company is_hazardous->licensed_disposal No (Typically) is_hazardous->licensed_disposal Yes (If required by local regulations) incinerate Option 1: Incineration at an approved facility licensed_disposal->incinerate landfill Option 2: Disposal in an authorized landfill licensed_disposal->landfill end End: Proper Disposal Complete incinerate->end landfill->end

Disposal decision workflow for this compound.

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Ethyl 6(Z)-octadecenoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.